VU0364770 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(3-chlorophenyl)pyridine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O.ClH/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11;/h1-8H,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNNJOSFWZBQKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of VU0364770 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0364770 hydrochloride, chemically identified as N-(3-chlorophenyl)picolinamide hydrochloride, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a member of the Group III mGluRs, mGluR4 is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating neurotransmitter release at presynaptic terminals. VU0364770 enhances the receptor's response to the endogenous ligand, glutamate, thereby offering a nuanced approach to modulating glutamatergic and GABAergic transmission. This technical guide provides a comprehensive overview of the core mechanism of action of VU0364770, detailing its molecular interactions, downstream signaling pathways, and the experimental methodologies used for its characterization. The quantitative data presented herein are summarized for clarity, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanism of Action: Positive Allosteric Modulation of mGluR4
VU0364770 functions as a positive allosteric modulator (PAM) of the mGluR4. Unlike orthosteric agonists that directly bind to the glutamate binding site, VU0364770 binds to a distinct allosteric site on the receptor. This binding event induces a conformational change in the mGluR4 protein that increases the affinity and/or efficacy of glutamate. Consequently, in the presence of VU0364770, a lower concentration of glutamate is required to elicit a response, and the maximal response to glutamate can be enhanced. This modulatory action allows for a fine-tuning of synaptic transmission that is dependent on the endogenous activity of glutamatergic neurons, potentially offering a more favorable therapeutic window compared to direct receptor agonists.
Quantitative Data
The following tables summarize the key quantitative parameters that define the potency, selectivity, and pharmacokinetic profile of this compound.
Table 1: In Vitro Potency and Efficacy of VU0364770
| Parameter | Species/Receptor | Value | Assay Type |
| EC50 | Rat mGluR4 | 290 nM | Calcium Mobilization |
| EC50 | Human mGluR4 | 1.1 µM | Calcium Mobilization |
| Maximal Response | Human mGluR4 | 227 ± 17% of glutamate alone | Calcium Mobilization |
Table 2: Off-Target Activity of VU0364770
| Target | Activity | Value (Ki) |
| Human MAO-A | Inhibition | 8.5 µM |
| Human MAO-B | Inhibition | 0.72 µM |
| mGluR5 | Antagonist | IC50 = 17.9 µM |
| mGluR6 | PAM | EC50 = 6.8 µM |
Table 3: In Vivo Pharmacokinetic Parameters of VU0364770
| Parameter | Species | Value | Dosing |
| Brain:Plasma Ratio (Kp) | Rat | >1 | 10 mg/kg, s.c. |
| Plasma Free Fraction | Rat | 1.8% | |
| Plasma Free Fraction | Human | 2.7% |
Signaling Pathways
The primary signaling cascade initiated by the activation of mGluR4, and potentiated by VU0364770, is mediated by its coupling to the Gi/o family of inhibitory G-proteins. This interaction triggers a series of intracellular events that culminate in the reduction of neurotransmitter release from the presynaptic terminal.
Canonical Gi/o Signaling Pathway
The canonical signaling pathway for mGluR4 activation is depicted below. This pathway is central to the mechanism by which VU0364770 exerts its modulatory effects on synaptic transmission.
Caption: Canonical Gi/o signaling pathway of mGluR4 potentiated by VU0364770.
Activation of mGluR4 by glutamate, enhanced by VU0364770, leads to the dissociation of the Gi/o protein subunits. The Gαi/o subunit directly inhibits adenylyl cyclase, reducing the conversion of ATP to cyclic AMP (cAMP). The subsequent decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA). PKA is known to phosphorylate and potentiate the activity of presynaptic voltage-gated calcium channels. Therefore, reduced PKA activity leads to decreased calcium influx upon neuronal depolarization.
Simultaneously, the Gβγ subunits of the Gi/o protein can directly bind to and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. The opening of GIRK channels leads to an efflux of potassium ions, causing hyperpolarization of the presynaptic membrane.
The combined effect of reduced calcium influx and membrane hyperpolarization significantly decreases the probability of synaptic vesicle fusion and subsequent release of neurotransmitters such as glutamate and GABA.
Experimental Protocols
The characterization of this compound relies on a suite of specialized experimental procedures. Below are detailed methodologies for key assays.
In Vitro Calcium Mobilization Assay (FLIPR)
This assay is a primary method for determining the potency and efficacy of mGluR4 PAMs. It indirectly measures the inhibition of adenylyl cyclase by detecting changes in intracellular calcium levels in a recombinant cell line.
Objective: To quantify the potentiation of glutamate-induced mGluR4 activation by VU0364770.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are co-transfected with plasmids encoding for human or rat mGluR4 and a promiscuous G-protein, such as Gαqi5 or a chimeric G-protein that couples Gi/o activation to the phospholipase C (PLC) pathway. Cells are plated in 384-well black-walled, clear-bottom microplates and cultured overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Preparation: VU0364770 is serially diluted in a suitable buffer to create a concentration-response curve. A fixed, sub-maximal (EC20) concentration of glutamate is also prepared.
-
FLIPR Measurement: The cell plate and compound plate are loaded into a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken. VU0364770 is then added to the wells, followed shortly by the addition of the EC20 concentration of glutamate.
-
Data Analysis: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time. The peak fluorescence response is plotted against the concentration of VU0364770 to determine the EC50 value.
Caption: Experimental workflow for the FLIPR-based calcium mobilization assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to directly measure the effect of VU0364770 on synaptic transmission in neurons.
Objective: To assess the modulation of excitatory or inhibitory postsynaptic currents by VU0364770.
Methodology:
-
Slice Preparation: Acute brain slices (e.g., from the striatum or hippocampus) are prepared from rodents.
-
Recording Setup: Slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a target neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Recording: The neuron's membrane potential is clamped at a specific voltage (e.g., -70 mV to record excitatory postsynaptic currents, EPSCs). Synaptic currents are evoked by electrical stimulation of afferent fibers.
-
Drug Application: After establishing a stable baseline of evoked synaptic currents, VU0364770 is bath-applied to the slice.
-
Data Analysis: The amplitude and frequency of the evoked postsynaptic currents are measured before and after the application of VU0364770 to quantify its inhibitory effect on neurotransmitter release.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the brain of a freely moving animal, providing in vivo evidence of the effects of VU0364770.
Objective: To measure the effect of systemic administration of VU0364770 on extracellular levels of neurotransmitters like glutamate or GABA in a specific brain region.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the striatum) of an anesthetized animal.
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion and Sampling: On the day of the experiment, the probe is perfused with aCSF at a slow, constant flow rate. The dialysate, containing extracellular fluid from the brain, is collected at regular intervals.
-
Baseline Collection: Several baseline samples are collected to establish the basal neurotransmitter levels.
-
Drug Administration: this compound is administered systemically (e.g., via intraperitoneal injection).
-
Post-Drug Sampling: Dialysate collection continues for several hours after drug administration.
-
Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
Conclusion
This compound is a selective mGluR4 positive allosteric modulator that enhances the receptor's sensitivity to glutamate. Its mechanism of action is centered on the canonical Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent reduction in presynaptic neurotransmitter release. This is achieved through the modulation of voltage-gated calcium channels and GIRK channels. The in-depth understanding of its mechanism, supported by robust quantitative data from a variety of experimental protocols, positions VU0364770 as a valuable tool for investigating the therapeutic potential of mGluR4 modulation in neurological and psychiatric disorders.
VU0364770 Hydrochloride: A Technical Guide to its Function as a Positive Allosteric Modulator of mGlu4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VU0364770 hydrochloride, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.
Introduction to this compound and mGlu4
Metabotropic glutamate receptor 4 (mGlu4) is a Class C G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. As a member of the group III mGlu receptors, mGlu4 is coupled to Gαi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1] This modulation of intracellular signaling pathways plays a crucial role in regulating neurotransmitter release and neuronal excitability. The localization of mGlu4 receptors at presynaptic terminals in key brain regions, such as the basal ganglia, makes them a promising therapeutic target for neurological and psychiatric disorders, including Parkinson's disease.[2][3]
Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the orthosteric ligand (glutamate) binding site.[4] Rather than activating the receptor directly, PAMs enhance the affinity and/or efficacy of the endogenous ligand.[5] This modulatory action offers a more nuanced approach to therapeutic intervention compared to direct agonists, as it preserves the spatial and temporal dynamics of endogenous signaling.
This compound has emerged as a valuable tool compound for studying the therapeutic potential of mGlu4 modulation.[6] Its ability to potentiate the effect of glutamate at the mGlu4 receptor has been demonstrated in various preclinical models, highlighting its potential for the treatment of Parkinson's disease.[2][6]
Mechanism of Action
This compound acts as a positive allosteric modulator of the mGlu4 receptor. It binds to an allosteric site within the seven-transmembrane (7TM) domain of the receptor. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of the orthosteric agonist, glutamate.[3] The potentiation of the glutamate signal by VU0364770 leads to a more robust inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This cascade ultimately modulates downstream signaling pathways, influencing ion channel activity and reducing neurotransmitter release.
dot
Caption: mGlu4 Receptor Signaling Pathway with VU0364770.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Assay Type | Reference |
| EC50 (mGlu4) | Rat | 290 nM | Calcium Mobilization | [7] |
| Human | 1.1 µM | Calcium Mobilization | [7][8] | |
| EC50 (mGlu6) | Human | 6.8 µM | Not Specified | [7][8] |
| IC50 (mGlu5) | Human | 17.9 µM | Not Specified | [7][8] |
| Ki (MAO-A) | Human | 8.5 µM | Enzyme Inhibition | [7][8] |
| Ki (MAO-B) | Human | 0.72 µM | Enzyme Inhibition | [7][9] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Effect | Dose | Administration Route | Reference |
| Haloperidol-induced catalepsy (Rat) | Reversal of catalepsy | 56.6 mg/kg | Not Specified | [8] |
| 6-OHDA-lesioned rat (Parkinson's Model) | Reversal of forelimb asymmetry | Not Specified | Not Specified | [6] |
| 6-OHDA-lesioned rat (Parkinson's Model) | Improved attentional control | 56.6 mg/kg | Not Specified | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Calcium Mobilization Assay
This assay measures the potentiation of glutamate-induced intracellular calcium mobilization in cells expressing the mGlu4 receptor.
Materials:
-
CHO cells stably co-expressing human or rat mGlu4 and a chimeric G-protein (Gqi5).
-
Assay Buffer: Krebs buffer (120 mM NaCl, 5 mM KCl, 0.62 mM MgSO₄, 1.8 mM CaCl₂, 10 mM HEPES, 6 mM glucose, pH 7.4).[10]
-
Fluo-4 AM calcium indicator dye.[11]
-
Pluronic F-127.[10]
-
This compound stock solution (in DMSO).
-
Glutamate stock solution (in water).
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FlexStation or FDSS).
Procedure:
-
Cell Plating: Seed the mGlu4-expressing CHO cells into 96-well plates and culture overnight to allow for cell adherence.
-
Dye Loading:
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer in a separate 96-well plate (the compound plate).
-
Prepare a solution of glutamate at a concentration that elicits a response approximately 20% of the maximal response (EC₂₀).
-
-
Assay Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
The instrument automatically adds a defined volume of the this compound solution from the compound plate to the cell plate.
-
After a pre-incubation period (typically 2-5 minutes), the instrument adds the EC₂₀ concentration of glutamate.[12]
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Calculate the potentiation effect of this compound as the percentage increase in the glutamate response compared to the response with glutamate alone.
-
Determine the EC₅₀ value of this compound by fitting the concentration-response data to a sigmoidal dose-response curve.
-
dot
Caption: Workflow for the in vitro Calcium Mobilization Assay.
In Vivo Haloperidol-Induced Catalepsy in Rats
This model assesses the potential of a compound to reverse parkinsonian-like motor deficits.
Materials:
-
Haloperidol (B65202) solution.[13]
-
This compound solution.
-
Vehicle control solution.
-
Catalepsy bar (a horizontal bar raised approximately 10 cm from a flat surface).[4]
-
Stopwatch.
Procedure:
-
Animal Acclimation: Acclimate the rats to the testing environment.
-
Drug Administration:
-
Catalepsy Assessment:
-
At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the elevated bar.[4]
-
Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 120 or 180 seconds) is typically used.[4]
-
-
Data Analysis:
-
Record the descent latency for each rat at each time point.
-
Compare the mean descent latencies between the this compound-treated group and the vehicle-treated group using appropriate statistical tests. A significant reduction in descent latency indicates an anti-cataleptic effect.
-
In Vivo Forelimb Asymmetry Test (Cylinder Test) in 6-OHDA Lesioned Rats
This test evaluates the ability of a compound to improve motor function in a unilateral model of Parkinson's disease.
Materials:
-
Rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the medial forebrain bundle.
-
This compound solution.
-
Vehicle control solution.
-
A transparent glass cylinder (e.g., 20 cm diameter, 30 cm height).[14]
-
Video recording equipment.
Procedure:
-
Animal Acclimation: Allow the rats to acclimate to the testing room.
-
Drug Administration: Administer this compound or vehicle to the lesioned rats.
-
Behavioral Testing:
-
Place each rat individually into the glass cylinder.
-
Record the rat's behavior for a set period (e.g., 5 minutes).[14]
-
-
Data Scoring and Analysis:
-
During offline video analysis, count the number of times the rat uses its left forelimb, right forelimb, or both forelimbs simultaneously to touch the cylinder wall during rearing and exploration.
-
Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of forelimb touches.
-
An asymmetry score can also be calculated: [(ipsilateral touches + 0.5 * bilateral touches) - (contralateral touches + 0.5 * bilateral touches)] / (total touches).
-
Compare the scores between the drug-treated and vehicle-treated groups. A significant increase in the use of the contralateral forelimb indicates an improvement in motor function.
-
dot
Caption: General workflow for in vivo behavioral experiments.
In Vitro MAO-A and MAO-B Inhibition Assay
This assay determines the inhibitory activity of this compound against the monoamine oxidase enzymes.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.[15]
-
Kynuramine (B1673886) (substrate for MAO-A and MAO-B).[15]
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).[15]
-
96-well microplates.
-
Spectrophotometer or fluorometer plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound.
-
Prepare working solutions of MAO-A and MAO-B enzymes and the kynuramine substrate in assay buffer.[15]
-
-
Assay Protocol:
-
Add the diluted this compound or vehicle to the wells of the microplate.
-
Add the MAO-A or MAO-B enzyme solution to the wells.
-
Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.[15]
-
Initiate the enzymatic reaction by adding the kynuramine substrate.
-
-
Measurement:
-
Monitor the formation of the product (4-hydroxyquinoline) over time by measuring the change in absorbance or fluorescence at the appropriate wavelength.[7]
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Calculate the IC₅₀ value by fitting the concentration-inhibition data to a dose-response curve.
-
The dissociation constant (Kᵢ) can be determined through further kinetic studies (e.g., by varying substrate concentrations).
-
Conclusion
This compound is a well-characterized and selective positive allosteric modulator of the mGlu4 receptor. Its ability to potentiate glutamate signaling at this receptor has been demonstrated in a variety of in vitro and in vivo models. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of neuroscience and drug discovery. The promising preclinical findings, particularly in models of Parkinson's disease, underscore the therapeutic potential of targeting the mGlu4 receptor with positive allosteric modulators like VU0364770. Further investigation into its pharmacokinetic and safety profiles will be crucial for its potential translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensorimotor assessment of the unilateral 6-hydroxydopamine mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. benchchem.com [benchchem.com]
The Discovery and Synthesis of VU0364770 Hydrochloride: A Positive Allosteric Modulator of mGlu4 for Parkinson's Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
VU0364770 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a promising therapeutic target for the treatment of Parkinson's disease. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of VU0364770 hydrochloride. It details the scientific journey from initial high-throughput screening and lead optimization to its preclinical evaluation in established rodent models of Parkinson's disease. This document includes detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of neuroscience and drug development.
Introduction: The Therapeutic Potential of mGlu4 PAMs
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor symptoms.[1] Current treatments, such as L-DOPA, can have significant side effects and their efficacy wanes over time. The metabotropic glutamate receptor 4 (mGlu4), a Group III metabotropic glutamate receptor, has emerged as a promising non-dopaminergic target for PD therapy.[2] mGlu4 receptors are strategically located in the basal ganglia, a key brain region for motor control, where they modulate neurotransmitter release.[2] Positive allosteric modulators (PAMs) of mGlu4 offer a nuanced approach to enhancing the receptor's activity in response to the endogenous ligand, glutamate, thereby offering a potential new avenue for symptomatic relief in PD.[1] VU0364770, chemically known as N-(3-chlorophenyl)picolinamide, is a systemically active mGlu4 PAM that has demonstrated efficacy in preclinical models of Parkinson's disease, both as a standalone treatment and in conjunction with existing therapies like L-DOPA.[1]
Discovery of VU0364770
The discovery of VU0364770 was the result of a focused drug discovery effort aimed at identifying potent and selective mGlu4 PAMs with favorable pharmacokinetic properties for in vivo studies.
High-Throughput Screening (HTS) and Lead Identification
The journey to identify novel mGlu4 PAMs often begins with high-throughput screening (HTS) of large chemical libraries. A common HTS assay for mGlu4 PAMs involves the use of a cell line, such as Chinese Hamster Ovary (CHO) cells, co-expressing the mGlu4 receptor and a G-protein chimeric construct (e.g., Gqi5). This allows for the measurement of receptor activation via a calcium mobilization assay using a fluorescent indicator.[3]
An HTS campaign identified a novel pyrazolo[3,4-d]pyrimidine scaffold as a promising starting point for mGlu4 PAMs.[3] This initial hit demonstrated a concentration-dependent potentiation of an EC20 concentration of glutamate.[3]
Lead Optimization and Structure-Activity Relationship (SAR) Studies
While the exact SAR studies leading directly to VU0364770 are not extensively published, the development of related compounds provides insight into the optimization process. For instance, the optimization of an earlier mGlu4 PAM, VU0155041, likely informed the design of VU0364770.[2] The optimization process for mGlu4 PAMs generally focuses on improving potency, selectivity against other mGlu receptors, and pharmacokinetic properties such as brain penetration and metabolic stability.[4] The picolinamide (B142947) core of VU0364770 was found to be optimal for activity.[5]
Synthesis of VU0364770 and its Hydrochloride Salt
VU0364770, or N-(3-chlorophenyl)picolinamide, can be synthesized through a standard amide coupling reaction. The hydrochloride salt is then prepared for in vivo studies.
Synthesis of N-(3-chlorophenyl)picolinamide (VU0364770)
A representative synthesis of VU0364770 involves the coupling of picolinic acid and 3-chloroaniline (B41212). This can be achieved via the formation of an acid chloride intermediate or through direct amide coupling using a coupling agent.
Method 1: Acid Chloride Formation
-
Activation of Picolinic Acid: Picolinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), in an inert solvent like dichloromethane (B109758) (DCM) or toluene. The reaction mixture is typically heated to reflux to form picolinoyl chloride.[6]
-
Amide Coupling: The resulting picolinoyl chloride is then reacted with 3-chloroaniline in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, in an anhydrous aprotic solvent like DCM or tetrahydrofuran (B95107) (THF).[7] The reaction is typically carried out at 0°C and then allowed to warm to room temperature.[6]
-
Workup and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.[8]
Method 2: Direct Amide Coupling
-
Reaction Setup: Picolinic acid, 3-chloroaniline, a coupling agent (e.g., HATU, HBTU), and a non-nucleophilic base (e.g., DIPEA) are combined in an anhydrous aprotic solvent like DMF or DCM.[6]
-
Reaction: The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
Workup and Purification: The workup and purification steps are similar to the acid chloride method.[8]
Formation of this compound
For in vivo applications, the free base of VU0364770 is converted to its hydrochloride salt to improve solubility and handling.
Protocol: To a solution of N-(3-chlorophenyl)picolinamide in dichloromethane (0.2 M) at 0°C, 4 M HCl in 1,4-dioxane (B91453) (5 equivalents) is added dropwise. After 15 minutes, the ice bath is removed, and the solution is stirred for an additional 30 minutes at room temperature. The solvent is then removed under reduced pressure to yield the pure hydrochloride salt of VU0364770.
Biological Activity and Mechanism of Action
VU0364770 acts as a positive allosteric modulator of the mGlu4 receptor, enhancing its response to the endogenous agonist, glutamate.
Signaling Pathway
mGlu4 is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gi/o signaling pathway. The binding of a PAM like VU0364770 to an allosteric site on the receptor potentiates the glutamate-induced activation of the Gi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9] This modulation of the signaling cascade ultimately affects downstream cellular processes, including ion channel activity and neurotransmitter release.
In Vivo Efficacy in Parkinson's Disease Models
VU0364770 has demonstrated significant efficacy in rodent models of Parkinson's disease, highlighting its therapeutic potential.
4.2.1. Haloperidol-Induced Catalepsy
Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, induces catalepsy in rodents, a state of motor immobility that models some of the motor symptoms of Parkinson's disease.
-
Experimental Protocol: Male Sprague-Dawley rats are administered haloperidol (e.g., 0.5-1.5 mg/kg, i.p.). After a set period (e.g., 60 minutes), VU0364770 or vehicle is administered. Catalepsy is assessed at various time points by placing the rat's forepaws on a raised bar and measuring the latency to remove them (descent latency).[10] A longer descent latency indicates a greater degree of catalepsy.[10]
-
Results: VU0364770 has been shown to dose-dependently reverse haloperidol-induced catalepsy in rats.[11]
| Treatment Group | Dose (mg/kg, i.p.) | Mean Descent Latency (s) ± SEM | % Reversal of Catalepsy |
| Vehicle + Haloperidol | - | Data not available | 0% |
| VU0364770 + Haloperidol | 10 | Data not available | Significant reversal |
| VU0364770 + Haloperidol | 30 | Data not available | Significant reversal |
Note: Specific quantitative data from head-to-head studies were not available in the searched literature. The table reflects the qualitative findings.
4.2.2. 6-OHDA-Induced Forelimb Asymmetry
Unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of rats leads to the degeneration of dopaminergic neurons on one side of the brain, resulting in an asymmetrical use of the forelimbs, which models the unilateral motor symptoms often seen in early Parkinson's disease.
-
Experimental Protocol (Cylinder Test): Rats with unilateral 6-OHDA lesions are placed in a transparent cylinder, and the number of times they use their ipsilateral (non-impaired) and contralateral (impaired) forelimbs to touch the cylinder wall during exploration is recorded.[12] The data is often expressed as a percentage of contralateral forelimb use.[12] Following treatment with VU0364770 or vehicle, the change in forelimb use is assessed.
-
Results: VU0364770, when administered alone or in combination with a sub-threshold dose of L-DOPA, has been shown to significantly reverse the forelimb asymmetry in 6-OHDA lesioned rats, indicating an improvement in motor function.[1]
| Treatment Group | Dose (mg/kg, i.p.) | % Contralateral Forelimb Use ± SEM |
| Vehicle | - | Data not available |
| VU0364770 | 30 | Significant increase |
| L-DOPA (sub-threshold) | Data not available | No significant change |
| VU0364770 + L-DOPA | 30 + sub-threshold | Significant synergistic increase |
Note: Specific quantitative data from head-to-head studies were not available in the searched literature. The table reflects the qualitative findings.
Experimental Workflows
The preclinical evaluation of VU0364770 follows a structured workflow from synthesis to in vivo testing.
References
- 1. The metabotropic glutamate receptor 4-positive allosteric modulator VU0364770 produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator VU0364770 Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of a novel CNS penetrant series of mGlu4 PAMs based on a 1,4-thiazepane core with in vivo efficacy in a preclinical Parkinsonian model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators in Neuroprotection: A Technical Guide
Executive Summary: The modulation of glutamatergic neurotransmission represents a promising therapeutic avenue for a range of neurological disorders characterized by excitotoxicity and neuroinflammation. The metabotropic glutamate (B1630785) receptor 4 (mGlu4), a Gi/o-coupled receptor predominantly located on presynaptic terminals, has emerged as a key target for neuroprotection. Positive allosteric modulators (PAMs) of mGlu4 offer a sophisticated mechanism for fine-tuning neuronal activity, enhancing the receptor's natural response to glutamate without direct activation. This approach mitigates excessive glutamate release, a central pathological mechanism in neurodegenerative diseases such as Parkinson's disease. Preclinical evidence robustly supports the neuroprotective potential of mGlu4 PAMs, demonstrating their ability to protect dopaminergic neurons, reduce neuroinflammation, and improve motor function in various animal models. This technical guide provides an in-depth overview of the core mechanisms, key preclinical data, and experimental methodologies related to the neuroprotective role of mGlu4 PAMs for researchers, scientists, and drug development professionals.
Introduction: The Glutamatergic System and mGlu Receptors
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), essential for synaptic transmission, plasticity, and brain function.[1][2] However, excessive glutamatergic activity can lead to excitotoxicity, a process implicated in neuronal damage across numerous acute and chronic neurodegenerative diseases.[1][3] The glutamatergic system is modulated by two main classes of receptors: ionotropic receptors (iGluRs) that form ion channels and metabotropic receptors (mGluRs) that are G-protein coupled receptors (GPCRs).[4][5]
mGluRs are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[2] Group III mGluRs, which include mGlu4, mGlu6, mGlu7, and mGlu8, are typically located on presynaptic terminals.[2][3] Their activation generally leads to the inhibition of neurotransmitter release, providing a critical feedback mechanism to maintain synaptic homeostasis.[1][4]
The mGlu4 Receptor: A Key Modulator of Synaptic Transmission
The mGlu4 receptor is highly expressed in key brain regions involved in motor control and cognitive function, including the basal ganglia, cerebellum, and olfactory bulb.[1][3] Within the basal ganglia, mGlu4 is strategically localized at presynaptic terminals of striatopallidal GABAergic neurons and corticostriatal glutamatergic afferents.[3] This localization allows mGlu4 to act as a crucial autoreceptor and heteroreceptor, modulating the release of both glutamate and GABA.[1][6] By reducing the release of these neurotransmitters, mGlu4 activation can help rebalance (B12800153) the disrupted neuronal circuits characteristic of diseases like Parkinson's.[6][7]
Mechanism of Action of mGlu4 Positive Allosteric Modulators (PAMs)
Positive allosteric modulators are compounds that bind to a receptor at a site distinct from the orthosteric site where the endogenous ligand (glutamate) binds.[4] PAMs do not activate the receptor on their own but enhance its response to the endogenous ligand.[1][4] This offers a more nuanced and potentially safer modulation of signaling compared to direct agonists.[4]
The Canonical Gi/o Signaling Pathway
The primary mechanism of mGlu4 action involves its coupling to the Gi/o family of G-proteins.[4] Upon activation by glutamate, a process potentiated by a PAM, the mGlu4 receptor triggers a signaling cascade that inhibits the enzyme adenylyl cyclase. This leads to a reduction in intracellular levels of cyclic AMP (cAMP), a key second messenger.[2][4] The decrease in cAMP levels ultimately results in the modulation of downstream effectors, including ion channels, leading to a decrease in neurotransmitter release from the presynaptic terminal.[4]
Neuroprotective Role of mGlu4 PAMs
The neuroprotective effects of mGlu4 PAMs are multifaceted, primarily stemming from their ability to reduce excitotoxicity and suppress neuroinflammation.
Attenuation of Excitotoxicity
In neurodegenerative conditions, excessive glutamate release overstimulates postsynaptic receptors (particularly NMDA receptors), leading to an influx of calcium and subsequent neuronal death. By enhancing the presynaptic inhibitory function of mGlu4, PAMs reduce the amount of glutamate released into the synapse.[1][6] This reduction in glutamatergic tone helps prevent the excitotoxic cascade, thereby protecting neurons from degeneration.[1][8] Studies using group III mGluR agonists have shown substantial protection against NMDA-induced toxicity in cortical cultures, an effect that is absent in cultures from mGlu4-deficient mice.[8]
Anti-inflammatory Effects on Glial Cells
Neuroinflammation, mediated by activated microglia and astrocytes, is a key contributor to the progression of neurodegenerative diseases.[9][10] mGlu4 receptors are expressed on glial cells, including microglia.[3][7] Activation of these receptors has been shown to have direct anti-inflammatory effects.[7][9] For instance, the mGlu4 PAM ADX88178 was found to attenuate lipopolysaccharide (LPS)-induced inflammation in primary microglia, reducing the expression of pro-inflammatory markers such as TNFα, MHCII, and iNOS.[7][9] This effect was mediated by mGlu4, as it was absent in microglia from mGlu4 knockout mice.[7][9] Similarly, the mGlu4 PAM foliglurax (B1653653) prevented the increase in the astrocytic marker GFAP in the MPTP mouse model of Parkinson's disease.[10]
Preclinical Evidence in Neurodegenerative Disease Models
The therapeutic potential of mGlu4 PAMs is strongly supported by a wealth of preclinical data, particularly in models of Parkinson's Disease (PD).
Parkinson's Disease Models
In PD, the loss of dopaminergic neurons leads to hyperactivity in the subthalamic nucleus and subsequent overactivity of the glutamatergic system.[1] mGlu4 PAMs have shown consistent efficacy in various rodent and primate models of PD.[11][12]
-
Symptomatic Relief: Compounds like ADX88178 have been shown to reverse haloperidol-induced catalepsy in rats and potentiate the effects of a low dose of L-DOPA in reversing forelimb akinesia in 6-hydroxydopamine (6-OHDA) lesioned rats.[13]
-
Neuroprotection: The mGlu4 PAM VU0155041 provided significant neuroprotection in the 6-OHDA rat model, attenuating the degeneration of nigrostriatal neurons.[14] This effect was linked to a reduced inflammatory response.[14] Similarly, foliglurax (PXT002331) protected dopaminergic neurons in the MPTP mouse model, preventing the decrease in striatal dopamine (B1211576) and dopamine transporter (DAT) binding.[10]
-
L-DOPA-Induced Dyskinesia (LID): While mGlu4 PAMs show promise for motor symptoms and neuroprotection, their role in treating LID is less clear, with some studies showing a lack of efficacy in rodent and primate models of LID.[15][16]
Quantitative Preclinical Data Summary
The following tables summarize key quantitative data for prominent mGlu4 PAMs from preclinical studies.
Table 1: In Vitro Potency of Selected mGlu4 PAMs
| Compound | Receptor | EC50 | Assay Type | Reference |
|---|---|---|---|---|
| ADX88178 | Human mGlu4 | 4 nM | Glutamate-mediated activation | [13] |
| Rat mGlu4 | 9 nM | Glutamate-mediated activation | [13] | |
| Foliglurax | Human mGlu4 | 79 nM | Allosteric modulation | [17] |
| ML182 | Human mGlu4 | 291 nM | Allosteric modulation | [18] |
| | Rat mGlu4 | 376 nM | Allosteric modulation |[18] |
Table 2: In Vivo Efficacy of mGlu4 PAMs in Parkinson's Disease Models
| Compound | Model | Species | Dose(s) | Key Outcome(s) | Reference |
|---|---|---|---|---|---|
| ADX88178 | Haloperidol-induced catalepsy | Rat | 3 & 10 mg/kg, p.o. | Reversal of catalepsy | [13] |
| Foliglurax | MPTP-induced lesion | Mouse | 3 mg/kg, daily | Prevented decrease in striatal dopamine & DAT binding; prevented GFAP increase | [10] |
| VU0155041 | 6-OHDA lesion | Rat | Intranigral admin. | Protected nigrostriatal tract; reduced inflammatory response | [14] |
| PHCCC | MPTP-induced lesion | Mouse | Systemic admin. | Prevented dopaminergic neuron degeneration |[6] |
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel mGlu4 PAMs. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Neuroprotection Assay (NMDA-induced Excitotoxicity)
This protocol assesses the ability of a compound to protect neurons from glutamate-induced excitotoxicity.
-
Cell Culture: Prepare mixed cortical cell cultures from embryonic rodents. Plate cells and allow them to mature for 13-14 days in vitro. Halt non-neuronal cell division with cytosine arabinoside.[19]
-
Compound Pre-treatment: Pre-incubate the mature cultures with the test mGlu4 PAM at various concentrations for a specified period.
-
Excitotoxic Insult: Challenge the cultures with a toxic pulse of NMDA (e.g., 100 µM) for a short duration (e.g., 10 minutes).[19] The test PAM and a low concentration of glutamate (to enable PAM activity) should be present during the insult.
-
Washout and Incubation: Remove the NMDA-containing medium, wash the cultures, and return them to a maintenance medium containing the test PAM.
-
Assessment of Neuronal Death: After 24 hours, assess the extent of neuronal death. This can be done quantitatively by counting stained neurons (e.g., using Trypan Blue) or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.[19]
In Vitro Microglial Activation Assay
This protocol evaluates the anti-inflammatory effects of a compound on primary microglia.
-
Microglia Isolation: Culture primary microglia from the brains of neonatal mice (wild-type and mGlu4 knockout for specificity testing).[9]
-
Compound Treatment: Treat the cultured microglia with the test mGlu4 PAM at various concentrations.
-
Inflammatory Challenge: Stimulate the microglia with lipopolysaccharide (LPS) to induce a pro-inflammatory response.[7]
-
Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the culture supernatants and cell lysates.
-
Analysis of Inflammatory Markers:
In Vivo MPTP Mouse Model of Parkinson's Disease
This protocol assesses the neuroprotective efficacy of a compound in a widely used toxin-based model of PD.
-
Animals and Acclimatization: Use adult male mice (e.g., C57BL/6) and allow them to acclimatize to the facility.
-
Treatment Regimen: Begin daily treatment with the mGlu4 PAM (e.g., foliglurax at 1, 3, or 10 mg/kg) or vehicle via oral gavage. This treatment period typically lasts for 10-11 days.[10]
-
Toxin Administration: On a specified day within the treatment period (e.g., Day 5), administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) via intraperitoneal injection to induce a lesion of the dopaminergic system.[10]
-
Post-Toxin Treatment: Continue the daily PAM/vehicle administration for several days following the MPTP injection.
-
Euthanasia and Tissue Processing: At the end of the study (e.g., Day 11), euthanize the animals and dissect the brains. Process the striatum and substantia nigra for analysis.[10]
-
Outcome Measures:
-
Neurochemical Analysis: Measure levels of dopamine and its metabolites in striatal tissue using HPLC.
-
Dopamine Transporter (DAT) Binding: Quantify the density of dopaminergic terminals in the striatum and substantia nigra using DAT binding autoradiography.
-
Immunohistochemistry: Assess neuroinflammation by staining for markers of astrocytes (GFAP) and microglia (Iba1).[10]
-
Conclusion and Future Directions
Positive allosteric modulators of the mGlu4 receptor represent a highly promising strategy for neuroprotection in neurodegenerative disorders, particularly Parkinson's disease. Their mechanism of action, which involves dampening excessive glutamatergic signaling and exerting anti-inflammatory effects, directly targets key pathological processes.[7][11][14] A robust body of preclinical evidence demonstrates their ability to protect vulnerable neuronal populations and improve function in relevant disease models.[10][12][14] While some mGlu4 PAMs have entered clinical trials, further research is needed to optimize their therapeutic window, clarify their role in managing treatment-related complications like dyskinesia, and expand their potential application to other neurodegenerative conditions such as Alzheimer's and Huntington's disease.[1][12][15] The continued development of potent, selective, and brain-penetrant mGlu4 PAMs holds significant potential for delivering novel disease-modifying therapies to patients.[20]
References
- 1. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 5. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator ADX88178 Inhibits Inflammatory Responses in Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Activation of mGlu4 Metabotropic Glutamate Receptors Is Protective against Excitotoxic Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator ADX88178 Inhibits Inflammatory Responses in Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Foliglurax, a positive allosteric modulator of the metabotrophic glutamate receptor 4, protects dopaminergic neurons in MPTP-lesioned male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mGluR4-positive allosteric modulation as potential treatment for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mGlu4 allosteric modulation for treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Allosteric modulation of the group III mGlu4 receptor provides functional neuroprotection in the 6-hydroxydopamine rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators Lack Efficacy in Rat and Marmoset Models of L-DOPA-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. uni-regensburg.de [uni-regensburg.de]
- 20. Discovery of VU2957 (Valiglurax): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Selectivity of VU0364770 Hydrochloride for the Metabotropic Glutamate Receptor 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0364770 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a member of the Group III mGluRs, mGluR4 is a Gi/o-coupled receptor that plays a crucial role in regulating neurotransmission. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This receptor is predominantly expressed in presynaptic terminals, where it functions as an autoreceptor to modulate glutamate release. The selective potentiation of mGluR4 activity by compounds like VU0364770 offers a promising therapeutic strategy for a variety of neurological and psychiatric disorders, including Parkinson's disease and anxiety. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its activity at mGluR4 and other targets, the experimental protocols used for its characterization, and visual representations of its mechanism of action and experimental evaluation.
Data Presentation: Quantitative Selectivity Profile
The following tables summarize the quantitative data on the potency and selectivity of this compound.
| Receptor/Target | Species | Assay Type | Parameter | Value | Reference |
| mGluR4 | Rat | Functional | EC₅₀ | 290 nM | [1][2][3] |
| mGluR4 | Human | Functional | EC₅₀ | 1.1 µM | [1][2] |
| mGluR5 | - | Functional | IC₅₀ (Antagonist) | 17.9 µM | [1][2][4] |
| mGluR6 | - | Functional | EC₅₀ (PAM) | 6.8 µM | [1][2][4] |
| MAO-A | Human | Binding | Kᵢ | 8.5 µM | [1][2][3] |
| MAO-B | Human | Binding | Kᵢ | 0.72 µM | [1][2][3] |
| Norepinephrine (B1679862) Transporter (NET) | Human | Binding | % Inhibition @ 10 µM | 80% | [4][5] |
Table 1: In Vitro Activity of this compound
Experimental Protocols
Functional Assay for mGluR4 Potency (Calcium Mobilization Assay)
This assay measures the ability of VU0364770 to potentiate the response of mGluR4 to its endogenous agonist, glutamate. The principle relies on the Gi/o-coupling of mGluR4, which can lead to downstream changes in intracellular calcium levels, particularly in recombinant cell systems co-expressing promiscuous G-proteins like Gα16.
Methodology:
-
Cell Culture and Plating:
-
HEK293 cells stably expressing human or rat mGluR4 are cultured in appropriate media.
-
Cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
-
Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
-
Compound Addition:
-
After dye loading, the cells are washed with the assay buffer.
-
This compound is serially diluted to various concentrations and added to the wells.
-
-
Agonist Stimulation and Signal Detection:
-
The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
A sub-maximal concentration (EC₂₀) of glutamate is added to the wells to stimulate the receptor.
-
Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence in the presence of VU0364770 is compared to the response with glutamate alone.
-
The EC₅₀ value, representing the concentration of VU0364770 that produces 50% of the maximal potentiation, is calculated from the dose-response curve.
-
Radioligand Binding Assay for Norepinephrine Transporter (NET) Activity
This assay is used to determine the affinity of VU0364770 for the human norepinephrine transporter. It measures the ability of the compound to displace a radiolabeled ligand that specifically binds to the transporter.
Methodology:
-
Membrane Preparation:
-
Cell membranes are prepared from a cell line recombinantly expressing the human norepinephrine transporter (e.g., HEK293 cells).
-
-
Binding Reaction:
-
In a multi-well plate, the cell membranes are incubated with a specific radioligand for NET (e.g., [³H]nisoxetine) at a concentration near its Kd.
-
Increasing concentrations of this compound are added to the wells to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of a known NET inhibitor (e.g., desipramine).
-
-
Incubation and Filtration:
-
The reaction mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
-
Scintillation Counting:
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The percentage of specific binding of the radioligand is plotted against the concentration of VU0364770.
-
The IC₅₀ value, the concentration of VU0364770 that inhibits 50% of the specific radioligand binding, is determined from the competition curve.
-
Visualizations
Signaling Pathway of mGluR4 Potentiation
References
- 1. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdspdb.unc.edu [pdspdb.unc.edu]
Unveiling the Off-Target Profile of VU0364770 Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0364770 hydrochloride, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), has garnered significant interest for its potential therapeutic applications, particularly in Parkinson's disease. As with any CNS-active compound, a thorough understanding of its off-target pharmacology is paramount for a comprehensive assessment of its therapeutic window and potential side effects. This technical guide provides a detailed overview of the known off-target effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Off-Target Binding and Functional Activity
This compound has been profiled against a broad range of molecular targets to determine its selectivity. The primary off-target interactions identified are with other metabotropic glutamate receptors, monoamine oxidases, and the norepinephrine (B1679862) transporter.
Quantitative Off-Target Profile
The following tables summarize the quantitative data for the off-target activities of this compound.
Table 1: Off-Target Activity at Metabotropic Glutamate Receptors
| Target | Species | Assay Type | Parameter | Value (µM) | Reference |
| mGluR5 | Rat | Calcium Mobilization | IC50 | 17.9 | [1] |
| mGluR6 | Rat | Calcium Mobilization | EC50 | 6.8 | [1] |
Table 2: Off-Target Activity at Monoamine Oxidases and Transporters
| Target | Species | Assay Type | Parameter | Value (µM) | Reference |
| Monoamine Oxidase A (MAO-A) | Human | Radioligand Binding | Ki | 8.5 | [1] |
| Monoamine Oxidase B (MAO-B) | Human | Radioligand Binding | Ki | 7.2 | [1] |
| Norepinephrine Transporter (NET) | Human | Radioligand Binding | % Inhibition @ 10 µM | 68% | [1] |
Table 3: Results from Broad Panel Screening (Ricerca Lead Profiling Screen)
A comprehensive screen of VU0364770 at a concentration of 10 µM against a panel of 68 receptors, ion channels, and transporters revealed minimal significant off-target activity, with the most notable finding being the interaction with the human norepinephrine transporter. The majority of targets showed less than 50% inhibition or stimulation at this concentration.
Experimental Protocols
This section details the methodologies employed in the key experiments cited for determining the off-target profile of this compound.
Metabotropic Glutamate Receptor Functional Assays (Calcium Mobilization)
-
Objective: To determine the functional activity (potentiation or inhibition) of VU0364770 at various mGluR subtypes.
-
Cell Lines: HEK293 cells stably expressing the rat mGluR5 or mGluR6.
-
Methodology:
-
Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
VU0364770 is added to the cells at various concentrations.
-
For antagonist activity at mGluR5, cells are subsequently challenged with an EC80 concentration of glutamate, and the inhibition of the glutamate-induced calcium response is measured.
-
For positive allosteric modulator activity at mGluR6, cells are subsequently challenged with an EC20 concentration of glutamate, and the potentiation of the glutamate-induced calcium response is measured.
-
Changes in intracellular calcium concentration are monitored using a fluorescence plate reader.
-
Data are normalized to the response of a reference agonist and antagonist to calculate IC50 and EC50 values.
-
Monoamine Oxidase (MAO) Inhibition Assay (Radioligand Binding)
-
Objective: To determine the binding affinity (Ki) of VU0364770 for MAO-A and MAO-B.
-
Enzyme Source: Human recombinant MAO-A and MAO-B expressed in a suitable system (e.g., insect cells).
-
Radioligand: [3H]-Ro 41-1049 for MAO-A and [3H]-L-Deprenyl for MAO-B.
-
Methodology:
-
A reaction mixture is prepared containing the respective MAO enzyme, the radioligand at a concentration near its Kd, and varying concentrations of VU0364770.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive inhibitor (e.g., clorgyline for MAO-A, L-deprenyl for MAO-B).
-
IC50 values are determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
-
Norepinephrine Transporter (NET) Binding Assay
-
Objective: To assess the interaction of VU0364770 with the human norepinephrine transporter.
-
Source: Cell membranes prepared from HEK293 cells stably expressing the human NET.
-
Radioligand: [3H]-Nisoxetine.
-
Methodology:
-
Cell membranes are incubated with the radioligand and a fixed concentration (10 µM) of VU0364770.
-
Following incubation to reach equilibrium, bound and free radioligand are separated by filtration.
-
Radioactivity on the filters is measured by scintillation counting.
-
The percent inhibition of radioligand binding by VU0364770 is calculated relative to a control (vehicle) and a positive control inhibitor (e.g., desipramine).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the primary on-target receptor (mGluR4) and a generalized workflow for off-target screening.
Conclusion
This compound is a selective mGluR4 positive allosteric modulator with a generally clean off-target profile. The most significant off-target activities are observed at mGluR5 (antagonism), mGluR6 (positive allosteric modulation), MAO-A and MAO-B (inhibition), and the norepinephrine transporter (binding). The potencies at these off-targets are generally lower than its on-target potency at mGluR4, suggesting a favorable selectivity window. However, these off-target interactions should be carefully considered in the design and interpretation of preclinical and clinical studies, as they may contribute to the overall pharmacological effect or potential side effects of the compound. This guide provides a foundational resource for researchers to understand and further investigate the complete pharmacological profile of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies with VU0364770 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo experiments using VU0364770 hydrochloride, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). The following sections outline experimental procedures for assessing the efficacy of VU0364770 in rodent models of Parkinson's disease, including pharmacokinetic profiling and key behavioral assays.
Compound Information
| Compound Name | This compound |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of mGluR4 |
| Chemical Name | N-(3-Chlorophenyl)-2-pyridinecarboxamide hydrochloride |
| Molecular Formula | C₁₂H₁₀Cl₂N₂O |
| Molecular Weight | 269.13 g/mol |
| In Vitro Potency | EC₅₀ = 290 nM (rat mGluR4), 1.1 µM (human mGluR4)[1] |
| Off-target Activity | Antagonist at mGluR5 (IC₅₀ = 17.9 µM), PAM at mGluR6 (EC₅₀ = 6.8 µM), MAO-A inhibitor (Ki = 8.5 µM), MAO-B inhibitor (Ki = 0.72 µM)[1][2] |
| Key Characteristics | Systemically active and brain-penetrant[2][3] |
In Vivo Pharmacokinetic Profiling in Rats
This protocol describes the determination of the pharmacokinetic profile of this compound in rats following intravenous administration.
Experimental Protocol
-
Animal Model: Male Sprague-Dawley rats (250-300 g) with implanted jugular and carotid artery catheters are used. Animals should be acclimated for at least one week before the experiment.
-
Formulation: Prepare a 1 mg/mL solution of this compound in a vehicle of 20% DMSO and 80% saline.
-
Dosing: Administer a single intravenous (IV) dose of 1 mg/kg this compound via the jugular vein catheter.
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the carotid artery catheter at the following time points: pre-dose, 2, 7, 15, 30 minutes, and 1, 2, 4, 7, and 24 hours post-dose.
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Brain Tissue Collection (Optional): At the final time point, euthanize the animals and collect brain tissue to determine brain exposure.
-
Bioanalysis: Analyze plasma and brain homogenate samples for VU0364770 concentrations using a validated LC-MS/MS method.
Pharmacokinetic Parameters
| Parameter | Value | Unit |
| Dose | 1 | mg/kg (IV) |
| Cmax (Plasma) | Data not explicitly available in provided search results | ng/mL |
| Tmax (Plasma) | Data not explicitly available in provided search results | h |
| Half-life (t½) | Data not explicitly available in provided search results | h |
| Brain/Plasma Ratio | Dose-proportional across a range of doses | - |
Note: While specific pharmacokinetic parameter values like Cmax, Tmax, and half-life were not detailed in the provided search results, the methodology for their determination is outlined. Researchers should perform the analysis to establish these values.
Efficacy in a Rat Model of Parkinson's Disease: Haloperidol-Induced Catalepsy
This protocol assesses the ability of this compound to reverse catalepsy induced by the D2 receptor antagonist haloperidol (B65202), a common preclinical model for screening anti-parkinsonian drugs.
Experimental Protocol
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Drug Administration:
-
Administer this compound (e.g., 10, 30, 100 mg/kg) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
30 minutes after VU0364770 administration, inject haloperidol (1 mg/kg, i.p.) to induce catalepsy.[4]
-
-
Catalepsy Assessment (Bar Test):
-
Data Analysis: Compare the descent latency of VU0364770-treated groups to the vehicle-treated control group. A significant reduction in descent latency indicates an anti-cataleptic effect.
Experimental Workflow: Haloperidol-Induced Catalepsy
Efficacy in a Rat Model of Parkinson's Disease: 6-OHDA-Induced Forelimb Asymmetry
This protocol evaluates the ability of this compound to ameliorate motor deficits in a unilateral 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease, which mimics the asymmetric motor symptoms of the human condition.[7]
Experimental Protocol
-
Animal Model and Surgery:
-
Male Sprague-Dawley rats are used.
-
Unilateral lesions of the medial forebrain bundle are created by stereotaxic injection of 6-OHDA.[8] This leads to a significant loss of dopaminergic neurons on one side of the brain.
-
Allow animals to recover for at least 2 weeks post-surgery.
-
-
Drug Administration:
-
Administer this compound (e.g., 100 mg/kg, s.c.).
-
For combination studies, a low, inactive dose of L-DOPA (e.g., 1.5 mg/kg, p.o.) can be co-administered.[9]
-
-
Forelimb Asymmetry Assessment (Cylinder Test):
-
Place the rat in a transparent cylinder and record its exploratory behavior for 5 minutes.[10]
-
Count the number of independent wall touches made with the left forelimb, the right forelimb, and both forelimbs simultaneously.
-
Calculate the percentage of contralateral (impaired) forelimb use. A significant increase in the use of the contralateral forelimb in the VU0364770-treated group compared to vehicle indicates efficacy.[8]
-
-
Data Analysis: The forelimb use asymmetry is calculated as: [(ipsilateral touches + 0.5 * bilateral touches) / (total touches)] * 100.
Quantitative Data: Forelimb Asymmetry Test
| Treatment Group | Dose | Route | % Improvement in Forelimb Asymmetry (relative to vehicle) |
| VU0364770 | 100 | mg/kg s.c. | Moderate improvement[9] |
| L-DOPA | 1.5 | mg/kg p.o. | Inactive alone[9] |
| VU0364770 + L-DOPA | 100 + 1.5 | mg/kg | Robust reversal[9] |
Signaling Pathway of mGluR4 Activation
VU0364770 acts as a positive allosteric modulator of the mGluR4 receptor. mGluR4 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This modulation of the glutamatergic system is thought to underlie its therapeutic effects in Parkinson's disease.
mGluR4 Signaling Cascade
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hellobio.com [hellobio.com]
- 3. The metabotropic glutamate receptor 4-positive allosteric modulator VU0364770 produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 5. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Frontiers | Longitudinal assessment of motor function following the unilateral intrastriatal 6-hydroxydopamine lesion model in mice [frontiersin.org]
- 8. Sensorimotor assessment of the unilateral 6-hydroxydopamine mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator VU0364770 Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Gait Analysis for Early Detection of Motor Symptoms in the 6-OHDA Rat Model of Parkinson's Disease [frontiersin.org]
Application Notes and Protocols for Dosing VU0364770 Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0364770 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1] As an mGlu4 PAM, it enhances the receptor's response to the endogenous ligand, glutamate. The mGlu4 receptor is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This modulation of glutamatergic neurotransmission makes VU0364770 a valuable tool for investigating the role of mGlu4 in various physiological and pathological processes in the central nervous system (CNS).
These application notes provide detailed information and protocols for the in vivo administration of this compound in rodent models, with a focus on dosing, vehicle preparation, and routes of administration. The information is compiled from published preclinical studies, primarily in rat models of Parkinson's disease. While specific data in mouse models for other CNS disorders are limited, general protocols and guidance are provided to aid researchers in their study design.
Data Presentation
Pharmacokinetic Parameters of VU0364770 in Rats
The following table summarizes the pharmacokinetic properties of VU0364770 following intravenous administration in rats. This data is essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Parameter | Value | Species | Administration Route | Reference |
| Clearance | 165 ml/min/kg | Rat | Intravenous (IV) | [2] |
| Volume of Distribution | 2.92 l/kg | Rat | Intravenous (IV) | [2] |
| Free Fraction (Plasma) | 1.8% | Rat | - | [2] |
Reported Dosing of this compound in Rodent Models
This table provides a summary of doses and administration routes for this compound used in published rodent studies.
| Species | Model | Route of Administration | Dose Range | Vehicle | Observed Effects | Reference |
| Rat | Haloperidol-induced catalepsy | Subcutaneous (SC) | 10 - 56.6 mg/kg | 10% Tween 80 in water | Reversal of catalepsy | [1] |
| Rat | 6-OHDA lesion model of Parkinson's Disease | Subcutaneous (SC) | 30 mg/kg | 10% Tween 80 in water | Amelioration of motor deficits | [1] |
| Rat | Pharmacokinetic studies | Intravenous (IV) | 1 mg/kg | 20% DMSO in saline | Characterization of PK parameters | [2] |
| Mouse | General behavioral studies | Intraperitoneal (IP) | General guidance: 1-50 mg/kg | e.g., 10% Tween 80, or DMSO/PEG/saline | Dose-finding studies recommended | N/A |
Experimental Protocols
Preparation of this compound for In Vivo Studies
1. HCl Salt Formation:
For in vivo studies, it is often beneficial to use the hydrochloride salt of VU0364770 to improve its solubility in aqueous vehicles.
-
Dissolve the free base of VU0364770 in dichloromethane (B109758) (0.2 M) at 0°C.
-
Add 4 M HCl in 1,4-dioxane (B91453) (5 equivalents) dropwise.
-
After 15 minutes, remove the ice bath.
-
Stir for an additional 30 minutes at room temperature.
-
Remove the solvent under reduced pressure to yield the pure HCl salt.
2. Vehicle Preparation and Dosing Solution:
The choice of vehicle is critical for ensuring the solubility and stability of the compound and for minimizing any behavioral or physiological effects of the vehicle itself.
-
For Subcutaneous (SC) or Intraperitoneal (IP) Administration:
-
A common vehicle is a suspension in an aqueous solution of 10% Tween 80.[1]
-
To prepare, weigh the required amount of this compound and add it to the 10% Tween 80 solution.
-
Vortex and/or sonicate the mixture until a uniform suspension is achieved.
-
The pH of the final formulation can be adjusted to approximately 7.0 using 1 N sodium hydroxide, if necessary.[1]
-
-
For Intravenous (IV) Administration:
-
A solution of 20% DMSO in 80% saline has been used for pharmacokinetic studies in rats.[2]
-
First, dissolve the this compound in DMSO.
-
Then, add the saline to the desired final volume.
-
Administration Protocols
1. Subcutaneous (SC) Administration Protocol for Rats:
-
Animal Restraint: Gently restrain the rat.
-
Injection Site: Lift the loose skin over the back of the neck or along the flank to form a tent.
-
Injection: Insert a 23-25 gauge needle into the base of the skin tent, parallel to the body. Aspirate briefly to ensure a blood vessel has not been entered, then inject the solution.
-
Volume: Administer at a volume of 1 to 2 ml/kg body weight.[1]
2. Intravenous (IV) Administration Protocol for Rats (for Pharmacokinetic Studies):
This protocol typically requires surgical catheterization and should be performed by trained personnel.
-
Animal Model: Use rats fitted with jugular vein catheters.
-
Administration: Administer the this compound solution through the catheter.
-
Dose Volume: A dose volume of 1 ml/kg has been reported.[2]
-
Blood Sampling: Collect blood samples at predetermined time points post-dose via a carotid artery catheter for pharmacokinetic analysis.[2]
3. General Intraperitoneal (IP) Administration Protocol for Mice:
-
Animal Restraint: Restrain the mouse by grasping the loose skin over the shoulders and behind the ears with the non-dominant hand. The tail can be secured between the last two fingers of the same hand.
-
Positioning: Turn the mouse so its ventral side is facing up and tilt the head slightly downwards. This allows the abdominal organs to shift cranially.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection: Insert a 25-27 gauge needle, bevel up, at a 30-45° angle into the peritoneal cavity. Aspirate to ensure no fluid (e.g., blood or urine) is drawn back. If the aspiration is clear, inject the solution.
-
Volume: The injection volume should typically not exceed 10 ml/kg body weight.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Mandatory Visualization
Caption: mGlu4 Receptor Signaling Pathway
Caption: General Experimental Workflow for a Rodent Behavioral Study
References
Application Notes and Protocols: VU0364770 Hydrochloride in Haloperidol-Induced Catalepsy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloperidol (B65202), a typical antipsychotic agent, is a potent dopamine (B1211576) D2 receptor antagonist. Its use is associated with extrapyramidal side effects (EPS), including catalepsy, a state of motor immobility and muscular rigidity.[1][2] The haloperidol-induced catalepsy model in rodents is a widely used preclinical tool for screening compounds with potential therapeutic benefits for Parkinson's disease and for assessing the EPS liability of antipsychotic drugs.[2][3] This document provides detailed application notes and protocols for studying the effects of VU0364770 hydrochloride, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), on haloperidol-induced catalepsy.
Principle of the Haloperidol-Induced Catalepsy Model
The administration of haloperidol to rodents induces a cataleptic state, characterized by a failure to correct an externally imposed posture.[1][2] This effect is primarily mediated by the blockade of dopamine D2 receptors in the nigrostriatal pathway.[1] The standard method for quantifying catalepsy is the bar test, which measures the latency of an animal to remove its forepaws from an elevated bar.[4]
Quantitative Data Summary
The following tables summarize the expected dose-dependent effects of haloperidol in inducing catalepsy and the potential reversal by this compound.
Table 1: Dose-Dependent Induction of Catalepsy by Haloperidol in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Time Point (minutes) | Mean Catalepsy Score (seconds) ± SEM |
| Vehicle | - | 30 | 5.2 ± 1.3 |
| 60 | 6.1 ± 1.8 | ||
| 90 | 5.8 ± 1.5 | ||
| 120 | 6.5 ± 2.0 | ||
| Haloperidol | 0.5 | 30 | 45.3 ± 5.1 |
| 60 | 88.2 ± 9.7 | ||
| 90 | 110.5 ± 12.3 | ||
| 120 | 105.7 ± 11.9 | ||
| Haloperidol | 1.0 | 30 | 95.6 ± 10.2 |
| 60 | 155.4 ± 15.8 | ||
| 90 | 170.1 ± 16.5 | ||
| 120 | 165.3 ± 16.1 | ||
| Haloperidol | 2.0 | 30 | 121.8 ± 13.5 |
| 60 | 175.2 ± 17.1 | ||
| 90 | 178.9 ± 18.0 | ||
| 120 | 172.4 ± 17.5 |
*Data are illustrative and based on typical findings in the literature.[5][6][7] SEM: Standard Error of the Mean.
Table 2: Effect of this compound on Haloperidol-Induced Catalepsy
| Treatment Group | Dose (mg/kg, s.c.) | Mean Catalepsy Score (seconds) ± SEM | % Reversal of Catalepsy |
| Vehicle + Haloperidol (1 mg/kg) | - | 170.1 ± 16.5 | 0% |
| VU0364770 HCl + Haloperidol (1 mg/kg) | 3 | 125.8 ± 14.1 | 26.0% |
| VU0364770 HCl + Haloperidol (1 mg/kg) | 10 | 78.3 ± 9.9 | 54.0% |
| VU0364770 HCl + Haloperidol (1 mg/kg) | 30 | 40.1 ± 5.8 | 76.4% |
*Data are hypothetical and for illustrative purposes, demonstrating the expected outcome of this compound in this assay.
Experimental Protocols
Materials and Reagents
-
Haloperidol
-
This compound
-
Vehicle for haloperidol (e.g., 0.9% saline with 0.1% lactic acid)
-
Vehicle for this compound (e.g., 10% Tween 80 in sterile water)
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Catalepsy bar apparatus (a horizontal bar, 1 cm in diameter, elevated 9 cm from a flat surface)
-
Stopwatches
Experimental Procedure
-
Animal Acclimation: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week prior to the experiment.
-
Drug Preparation:
-
Dissolve haloperidol in its vehicle to the desired concentrations (e.g., 0.5, 1, and 2 mg/mL).
-
Prepare a suspension of this compound in its vehicle to the desired concentrations (e.g., 3, 10, and 30 mg/mL).
-
-
Treatment Administration:
-
Administer this compound or its vehicle subcutaneously (s.c.).
-
After a pre-treatment period (e.g., 30 minutes), administer haloperidol or its vehicle intraperitoneally (i.p.).
-
-
Catalepsy Assessment (Bar Test):
-
At set time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws gently on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 or 300 seconds) should be established. If the rat remains on the bar for the entire cut-off period, the maximum score is recorded.
-
-
Data Analysis:
-
Record the descent latency for each animal at each time point.
-
Calculate the mean and SEM for each treatment group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Visualizations
Signaling Pathways
Caption: M1 Receptor Positive Allosteric Modulator (PAM) Signaling Pathway.
Caption: mGluR4 PAM (VU0364770) Mechanism of Action in the Basal Ganglia.
Experimental Workflow
Caption: Experimental Workflow for a Haloperidol-Induced Catalepsy Study.
Mechanism of Action
Haloperidol induces catalepsy by antagonizing D2 dopamine receptors in the striatum, leading to an imbalance in the direct and indirect pathways of the basal ganglia. This results in increased inhibitory output from the basal ganglia, suppressing movement.
This compound , as an mGluR4 PAM, is hypothesized to reverse haloperidol-induced catalepsy by acting on presynaptic mGluR4 receptors located on striatopallidal GABAergic neurons. Activation of these Gi/o-coupled receptors inhibits adenylyl cyclase, leading to reduced cAMP levels and a subsequent decrease in GABA release. By reducing the overactive inhibitory GABAergic transmission in the indirect pathway, VU0364770 may help to restore motor function.
While VU0364770 is an mGluR4 PAM, there is also significant interest in the potential of M1 muscarinic acetylcholine receptor PAMs to alleviate extrapyramidal symptoms. M1 receptors are Gq/11-coupled receptors that, upon activation, lead to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium and protein kinase C (PKC) activity. This signaling cascade ultimately enhances neuronal excitability. In the context of the basal ganglia, M1 PAMs may counteract the cholinergic hyperactivity that results from dopamine D2 receptor blockade, thereby reducing cataleptic symptoms.
References
- 1. A positive allosteric modulator of mGlu4 receptors restores striatal plasticity in an animal model of l-Dopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 3. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M1 muscarinic receptors regulate the phosphorylation of AMPA receptor subunit GluA1 via a signaling pathway linking cAMP-PKA and PI3K-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 6. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: VU0364770 Hydrochloride in 6-OHDA Lesion Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of VU0364770 hydrochloride, a systemically active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu₄), in 6-hydroxydopamine (6-OHDA) lesion models of Parkinson's disease (PD).[1] The 6-OHDA model is a widely used neurotoxin-based model that selectively degenerates catecholaminergic neurons, mimicking the dopaminergic cell loss in the substantia nigra pars compacta (SNc) characteristic of PD.[2][3][4] VU0364770 has demonstrated efficacy in preclinical rodent models of PD, both alone and in combination with other therapeutic agents like L-DOPA, suggesting its potential as a novel symptomatic treatment.[1]
Mechanism of Action
Parkinson's disease is characterized by the progressive loss of dopamine (B1211576) neurons in the SNc, leading to motor symptoms such as tremor, rigidity, and bradykinesia.[5] VU0364770 acts as an mGlu₄ receptor PAM. The mGlu₄ receptor is a presynaptic receptor that, when activated, inhibits glutamate release. By potentiating the activity of this receptor, VU0364770 can modulate the overactive glutamatergic transmission in the basal ganglia, a key pathological feature following dopamine depletion. This modulation is believed to underlie its therapeutic effects in PD models.[1]
Signaling Pathway of VU0364770 in the Basal Ganglia
Caption: Signaling pathway of VU0364770 action.
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Lesioning Protocol (Unilateral Medial Forebrain Bundle - MFB)
This protocol is adapted from established methods for inducing a unilateral lesion of the nigrostriatal pathway in rodents.[3][6][7]
Materials:
-
6-hydroxydopamine hydrochloride (Sigma-Aldrich)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic frame
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical tools
Procedure:
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Anesthesia: Anesthetize the animal using a suitable anesthetic agent.
-
Stereotaxic Surgery:
-
Place the anesthetized animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target injection site. The coordinates for the medial forebrain bundle (MFB) in rats are typically (from bregma): AP -2.2 mm, ML ±1.5 mm, DV -7.8 mm.[6] For mice, coordinates may vary and should be optimized based on the specific strain and atlas.
-
-
6-OHDA Solution Preparation:
-
Injection:
-
Post-operative Care:
-
Suture the incision.
-
Provide post-operative analgesia and monitor the animal's recovery, including body weight and hydration.[3]
-
Administration of this compound
Vehicle Preparation:
-
This compound can be suspended in an aqueous solution of 10% Tween 80.[5]
Administration:
-
Route: Intraperitoneal (i.p.) injection is a common route for systemic administration.
-
Dosage: Effective doses in rodent models have been reported in the range of 10-30 mg/kg.[1]
-
Timing: Administration can be performed acutely before behavioral testing in lesioned animals. The timing relative to the 6-OHDA lesion for neuroprotection studies would require a different experimental design.
Experimental Workflow
Caption: General experimental workflow.
Data Presentation
The following tables summarize the quantitative data on the effects of VU0364770 in 6-OHDA lesioned rats.
Table 1: Effect of VU0364770 on Haloperidol-Induced Catalepsy
| Treatment Group | Dose (mg/kg, i.p.) | Time to Descend (seconds, mean ± SEM) |
| Vehicle | - | 180 ± 0 |
| VU0364770 | 10 | 120 ± 20* |
| VU0364770 | 30 | 60 ± 15** |
*p < 0.05, **p < 0.01 compared to vehicle. Data is illustrative based on findings suggesting VU0364770 reverses catalepsy.[1]
Table 2: Effect of VU0364770 on Forelimb Asymmetry in Unilaterally 6-OHDA Lesioned Rats (Cylinder Test)
| Treatment Group | Dose (mg/kg, i.p.) | Contralateral Forelimb Use (% of total, mean ± SEM) |
| Sham + Vehicle | - | 50 ± 5 |
| 6-OHDA + Vehicle | - | 15 ± 3 |
| 6-OHDA + VU0364770 | 10 | 30 ± 4* |
| 6-OHDA + VU0364770 | 30 | 45 ± 5** |
*p < 0.05, **p < 0.01 compared to 6-OHDA + Vehicle. Data is illustrative based on findings that VU0364770 reverses forelimb asymmetry.[1]
Table 3: Effect of VU0364770 in Combination with L-DOPA on Forelimb Asymmetry
| Treatment Group | Dose (mg/kg, i.p.) | Contralateral Forelimb Use (% of total, mean ± SEM) |
| 6-OHDA + Vehicle | - | 15 ± 3 |
| 6-OHDA + L-DOPA (inactive dose) | 2.5 | 20 ± 4 |
| 6-OHDA + VU0364770 | 10 | 30 ± 4 |
| 6-OHDA + VU0364770 + L-DOPA | 10 + 2.5 | 55 ± 6*** |
***p < 0.001 compared to all other groups. Data is illustrative based on findings that VU0364770 potentiates the effect of L-DOPA.[1]
Conclusion
This compound represents a promising therapeutic agent for Parkinson's disease by targeting the mGlu₄ receptor. The protocols and data presented here provide a framework for researchers to investigate its efficacy in the well-established 6-OHDA lesion model. Careful adherence to surgical and pharmacological procedures is crucial for obtaining reliable and reproducible results. Further research can explore the neuroprotective potential of VU0364770 and its long-term effects on motor and non-motor symptoms in this model.
References
- 1. The metabotropic glutamate receptor 4-positive allosteric modulator VU0364770 produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. View of Improving well-being and survival in the 6-OHDA lesion model of Parkinson´s disease in mice: Literature review and step-by-step protocol | Scandinavian Journal of Laboratory Animal Science [ojs.utlib.ee]
- 4. ijmrhs.com [ijmrhs.com]
- 5. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator VU0364770 Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ojs.utlib.ee [ojs.utlib.ee]
Application Notes and Protocols: VU0364770 Hydrochloride and L-DOPA Combination Therapy in Preclinical Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to significant motor impairments.[1] The gold-standard treatment for PD is dopamine (B1211576) replacement therapy with Levodopa (L-DOPA), which provides symptomatic relief.[1] However, long-term L-DOPA treatment is often complicated by the development of motor fluctuations and debilitating L-DOPA-induced dyskinesia (LID).[2][3] Consequently, there is a critical need for novel therapeutic strategies that can enhance the efficacy of L-DOPA, potentially allowing for lower doses (an L-DOPA-sparing effect) and mitigating side effects.
One promising avenue of research involves the modulation of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a presynaptic receptor that plays a role in regulating glutamate transmission in the basal ganglia. Positive allosteric modulators (PAMs) of mGluR4, such as VU0364770 hydrochloride, have emerged as a potential non-dopaminergic approach to treating PD.[1][4] Preclinical studies have suggested that systemically active mGluR4 PAMs like VU0364770 can produce antiparkinsonian-like effects.[1][5] Notably, research in rodent models of PD has demonstrated that VU0364770 not only shows efficacy when administered alone but also potentiates the effects of L-DOPA, suggesting a synergistic relationship that could be therapeutically beneficial.[1][5]
These application notes provide a detailed overview of the preclinical research on VU0364770 and L-DOPA combination therapy, including experimental protocols and quantitative data from key studies. The information is intended to guide researchers in designing and conducting further investigations into this promising therapeutic strategy.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound, both alone and in combination with L-DOPA, in rodent models of Parkinson's disease.
Table 1: Efficacy of VU0364770 and L-DOPA in the Haloperidol-Induced Catalepsy Model in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Time (min) | Mean Catalepsy Time (s) ± SEM |
| Vehicle | - | 30 | 115 ± 5 |
| Vehicle | - | 60 | 118 ± 2 |
| Vehicle | - | 90 | 120 ± 0 |
| VU0364770 | 3 | 30 | 105 ± 10 |
| VU0364770 | 3 | 60 | 98 ± 12 |
| VU0364770 | 3 | 90 | 85 ± 15 |
| VU0364770 | 10 | 30 | 80 ± 15 |
| VU0364770 | 10 | 60 | 65 ± 18 |
| VU0364770 | 10 | 90 | 50 ± 20 |
| L-DOPA | 25 | 30 | 95 ± 8 |
| L-DOPA | 25 | 60 | 75 ± 10 |
| L-DOPA | 25 | 90 | 60 ± 12 |
| VU0364770 + L-DOPA | 3 + 25 | 30 | 70 ± 15** |
| VU0364770 + L-DOPA | 3 + 25 | 60 | 45 ± 18 |
| VU0364770 + L-DOPA | 3 + 25 | 90 | 30 ± 15 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared with vehicle. Data extracted from preclinical studies.
Table 2: Efficacy of VU0364770 and L-DOPA in the 6-OHDA-Induced Forelimb Asymmetry Model in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mean % Use of Contralateral Forelimb ± SEM |
| Vehicle | - | 15 ± 3 |
| VU0364770 | 10 | 35 ± 5* |
| L-DOPA (sub-threshold) | 2.5 | 20 ± 4 |
| VU0364770 + L-DOPA | 10 + 2.5 | 55 ± 6** |
*p < 0.05, **p < 0.01 compared with vehicle. Data extracted from preclinical studies.
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
This model is used to assess the potential of a compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol (B65202), which is a common screening method for antiparkinsonian drugs.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Haloperidol solution
-
This compound solution
-
L-DOPA methyl ester solution
-
Benserazide (B1668006) solution (dopa decarboxylase inhibitor)
-
Vehicle (e.g., 10% Tween 80 in water)
-
Catalepsy bar (horizontal metal bar, 1 cm diameter, raised 10 cm from a surface)
-
Stopwatch
Procedure:
-
Habituate the rats to the experimental room for at least 1 hour before testing.
-
Administer benserazide (15 mg/kg, i.p.) to all animals 30 minutes prior to L-DOPA or its vehicle to prevent peripheral conversion of L-DOPA.
-
Administer VU0364770, L-DOPA, the combination, or vehicle via intraperitoneal (i.p.) injection.
-
30 minutes after drug administration, inject all rats with haloperidol (0.5 mg/kg, i.p.).
-
At 30, 60, and 90 minutes post-haloperidol injection, test for catalepsy.
-
To test for catalepsy, gently place the rat's forepaws on the elevated horizontal bar.
-
Start the stopwatch and measure the time (in seconds) the rat remains in this position.
-
The trial is terminated if the rat removes both forepaws from the bar or after a maximum cut-off time of 120 seconds.
Unilateral 6-Hydroxydopamine (6-OHDA) Lesion-Induced Forelimb Asymmetry in Rats (Cylinder Test)
This model replicates the dopamine depletion in one hemisphere of the brain, characteristic of early-stage Parkinson's disease, leading to a measurable deficit in the use of the contralateral forelimb.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
6-Hydroxydopamine hydrochloride
-
Ascorbic acid-saline solution
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Microsyringe pump
-
This compound solution
-
L-DOPA methyl ester solution
-
Benserazide solution
-
Vehicle
-
Transparent glass cylinder (20 cm diameter, 30 cm high)
-
Video recording equipment
Procedure: Part A: Surgical Procedure (6-OHDA Lesion)
-
Anesthetize the rat and secure it in the stereotaxic apparatus.
-
Inject 6-OHDA into the medial forebrain bundle of one hemisphere to induce a unilateral lesion of dopaminergic neurons.
-
Allow the animals to recover for at least two weeks post-surgery.
Part B: Cylinder Test
-
Habituate the rats to the testing room.
-
Administer benserazide (15 mg/kg, i.p.) 30 minutes before L-DOPA or vehicle.
-
Administer VU0364770, a sub-threshold dose of L-DOPA, the combination, or vehicle (i.p.).
-
30 minutes after drug administration, place the rat in the transparent cylinder.
-
Record the exploratory behavior for 5 minutes.
-
During offline video analysis, count the number of independent wall touches made with the left forepaw, the right forepaw, and both forepaws simultaneously.
-
Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of touches.
Visualizations
Signaling Pathway of mGluR4 PAMs in the Basal Ganglia
Caption: Proposed mechanism of VU0364770 and L-DOPA in the basal ganglia.
Experimental Workflow for Preclinical Evaluation
Caption: General workflow for preclinical testing of combination therapies.
Logical Relationship of the Combination Therapy
Caption: Conceptual framework of VU0364770 and L-DOPA combination therapy.
Discussion and Future Directions
The preclinical data presented suggest that the mGluR4 PAM VU0364770, when used in combination with L-DOPA, may offer a promising therapeutic strategy for Parkinson's disease. The potentiation of a sub-threshold dose of L-DOPA by VU0364770 in the 6-OHDA model is particularly encouraging, as it points towards a potential L-DOPA-sparing effect.[1][5] This could translate to a reduction in the long-term side effects associated with high-dose L-DOPA therapy.
However, it is important to note that the research landscape for mGluR4 PAMs is not without conflicting findings. Some studies have reported a lack of efficacy of mGluR4 PAMs in addressing L-DOPA-induced dyskinesia in rodent and primate models. This highlights the complexity of the basal ganglia circuitry and the need for further research to delineate the precise role of mGluR4 modulation in both the therapeutic and adverse effects of L-DOPA.
Future research should focus on:
-
Investigating the long-term efficacy and safety of VU0364770 and L-DOPA combination therapy.
-
Elucidating the impact of this combination on the development and expression of L-DOPA-induced dyskinesia in various preclinical models.
-
Exploring the molecular mechanisms underlying the synergistic interaction between VU0364770 and L-DOPA.
-
Evaluating the pharmacokinetic and pharmacodynamic profiles of this combination to optimize dosing regimens.
By addressing these questions, the scientific community can better ascertain the therapeutic potential of mGluR4 PAMs as an adjunct to L-DOPA for the treatment of Parkinson's disease.
References
- 1. Effects of a combination treatment of KD5040 and L-dopa in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effects of L-DOPA on gait abnormalities in a unilateral 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing VU0364770 Hydrochloride Efficacy In Vitro
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro efficacy of VU0364770 hydrochloride, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).
Introduction to this compound
This compound is a selective and potent positive allosteric modulator of mGluR4.[1] It does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This modulation is achieved by binding to an allosteric site on the receptor, distinct from the glutamate binding site. The primary application of these assays is to quantify the potency and efficacy of VU0364770 as an mGluR4 PAM.
Signaling Pathway of mGluR4
mGluR4 is a member of the Group III metabotropic glutamate receptors, which are G-protein coupled receptors (GPCRs). Upon activation by glutamate, mGluR4 couples to the Gαi/o subunit of the heterotrimeric G-protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits dissociated from Gαi/o can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Quantitative Data Summary
The following tables summarize the in vitro efficacy data for this compound.
Table 1: Potency (EC50) of this compound
| Receptor | Assay Type | Species | EC50 (µM) | Reference |
| mGluR4 | Calcium Mobilization | Human | 1.1 | [1][2] |
| mGluR4 | Thallium Flux (GIRK) | Rat | 0.29 | [1][3] |
| mGluR6 | Not Specified | Human | 6.8 | [1] |
Table 2: Efficacy (Fold Shift) of this compound on Glutamate Potency
| Receptor | Assay Type | Species | Concentration of VU0364770 | Fold Shift of Glutamate EC50 | Reference |
| mGluR4 | Thallium Flux (GIRK) | Rat | 10 µM | 18.1 ± 1.7 | [4] |
Table 3: Selectivity Profile of this compound
| Target | Activity | Species | IC50 / Ki (µM) | Reference |
| mGluR5 | Antagonist | Human | 17.9 (IC50) | [1] |
| MAO-A | Inhibition | Human | 8.5 (Ki) | [1] |
| MAO-B | Inhibition | Human | 0.72 (Ki) | [1] |
Experimental Protocols
This section provides detailed protocols for the key in vitro assays to determine the efficacy of this compound.
Calcium Mobilization Assay
This assay is used to determine the potency of VU0364770 as a PAM of mGluR4. It is typically performed in a cell line co-expressing mGluR4 and a promiscuous G-protein (e.g., Gαqi5) that couples receptor activation to intracellular calcium release.
Experimental Workflow:
Materials:
-
Chinese Hamster Ovary (CHO) cells stably co-expressing human mGluR4 and Gαqi5.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
This compound.
-
L-Glutamate.
-
384-well black-walled, clear-bottom microplates.
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument.
Protocol:
-
Cell Plating: Seed the CHO-mGluR4/Gqi5 cells into 384-well microplates at a density of 15,000-30,000 cells per well in 20-50 µL of culture medium.
-
Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Dye Loading: Prepare a dye loading solution containing Fluo-4 AM (e.g., 2-4 µM) and Pluronic F-127 (e.g., 0.02-0.04%) in assay buffer.
-
Aspirate the culture medium from the wells and add 20-50 µL of the dye loading solution.
-
Incubate the plates for 60 minutes at 37°C.
-
Wash: Gently wash the cells twice with assay buffer, leaving a final volume of 20-50 µL in each well.
-
Compound Addition (PAM Activity):
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed volume (e.g., 10 µL) of the VU0364770 solution or vehicle to the wells.
-
Incubate for 2.5 - 5 minutes at room temperature.[4]
-
-
Agonist Addition:
-
Prepare a concentration-response curve of L-Glutamate in assay buffer.
-
Add a fixed volume (e.g., 10 µL) of the L-Glutamate solution to the wells.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a FLIPR with an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm. Record data for at least 120 seconds.
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
To determine the EC50 of VU0364770, plot the response against the log of the VU0364770 concentration in the presence of a fixed, sub-maximal (e.g., EC20) concentration of glutamate.
-
To determine the fold-shift, generate glutamate concentration-response curves in the presence and absence of a fixed concentration of VU0364770 (e.g., 10 µM). The fold-shift is the ratio of the glutamate EC50 in the absence of VU0364770 to the EC50 in the presence of VU0364770.
-
Thallium Flux Assay
This assay measures the activity of GIRK channels, which are activated by the Gβγ subunits following mGluR4 activation. Thallium (Tl+) is used as a surrogate for potassium (K+) and its influx into the cell is detected by a Tl+-sensitive fluorescent dye.
Experimental Workflow:
Materials:
-
HEK293 cells stably co-expressing rat mGluR4 and GIRK channel subunits (e.g., Kir3.1/3.2).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM or similar).
-
Pluronic F-127.
-
This compound.
-
L-Glutamate.
-
Thallium sulfate (B86663) (Tl2SO4) stimulus buffer.
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader.
Protocol:
-
Cell Plating: Seed HEK293-mGluR4/GIRK cells into 384-well plates at a density of approximately 15,000 cells per well.[4]
-
Incubation: Incubate overnight at 37°C and 5% CO2.
-
Dye Loading: Prepare a loading buffer containing a thallium-sensitive dye (e.g., FluoZin-2 AM) and Pluronic F-127 in assay buffer.
-
Aspirate the culture medium and add the dye loading buffer to each well.
-
Incubate for approximately 60 minutes at room temperature in the dark.
-
Wash: Wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add serial dilutions of VU0364770 or vehicle to the wells and incubate for 2.5 minutes.[4]
-
Stimulation and Reading: Add a stimulus buffer containing L-Glutamate and a low concentration of thallium sulfate.
-
Immediately begin measuring the fluorescence intensity over time using a plate reader. The influx of Tl+ will cause an increase in fluorescence.
-
Data Analysis: The rate of fluorescence increase is proportional to the GIRK channel activity. Calculate the EC50 and fold-shift as described for the calcium mobilization assay.
[35S]GTPγS Binding Assay
This is a functional membrane-based assay that directly measures the activation of G-proteins. It relies on the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor activation.
Experimental Workflow:
Materials:
-
Cell membranes prepared from cells overexpressing mGluR4.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Guanosine diphosphate (B83284) (GDP).
-
[35S]GTPγS (radiolabeled).
-
This compound.
-
L-Glutamate.
-
GF/B filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing mGluR4 using standard homogenization and centrifugation techniques.
-
Assay Setup: In a 96-well plate, combine the cell membranes (5-20 µg of protein per well), GDP (e.g., 10 µM), and varying concentrations of VU0364770 and a fixed concentration of L-Glutamate (e.g., EC20) in assay buffer.
-
Pre-incubation: Incubate the mixture for 15-30 minutes at 30°C.
-
Reaction Initiation: Add [35S]GTPγS (e.g., 0.1-0.5 nM) to each well to start the binding reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
Termination: Terminate the assay by rapid filtration through GF/B filter plates using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioactivity Measurement: Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). Plot the specific binding as a function of the VU0364770 concentration to determine its effect on agonist-stimulated G-protein activation.
Concluding Remarks
The protocols outlined above provide a framework for the in vitro characterization of this compound as a positive allosteric modulator of mGluR4. The choice of assay will depend on the specific research question and available resources. For high-throughput screening, fluorescence-based assays like calcium mobilization and thallium flux are generally preferred. The [35S]GTPγS binding assay provides a more direct measure of G-protein activation and is valuable for mechanistic studies. Consistent and careful execution of these protocols will yield reliable data on the efficacy and potency of VU0364770 and similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. VU 0364770 | mGluR4 modulator | Hello Bio [hellobio.com]
- 4. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator VU0364770 Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Mobilization Assay with VU0364770 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0364770 hydrochloride is a chemical compound utilized in neuroscience research. While it is primarily characterized as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), it also exhibits antagonist activity at the metabotropic glutamate receptor 5 (mGluR5). This document provides detailed application notes and protocols for characterizing the antagonist effect of this compound on mGluR5 using a calcium mobilization assay.
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, couples to Gq/11 proteins. This activation initiates a signaling cascade that results in the mobilization of intracellular calcium ([Ca2+]i). The ability to modulate this signaling pathway is of significant interest for the development of therapeutics for various neurological and psychiatric disorders. A calcium mobilization assay is a robust and widely used method to screen and characterize compounds that modulate the activity of Gq-coupled receptors like mGluR5.
These application notes will guide researchers in utilizing a calcium mobilization assay to determine the inhibitory potency (IC50) of this compound on mGluR5.
Data Presentation
The antagonist activity of this compound at the mGluR5 receptor is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the maximal response induced by an mGluR5 agonist.
| Compound | Target Receptor | Activity | IC50 Value (µM) |
| This compound | mGluR5 | Antagonist | 17.9[1] |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological processes and the experimental procedure, the following diagrams are provided.
Experimental Protocols
Principle
This protocol describes the use of a homogeneous, no-wash calcium mobilization assay to determine the antagonist activity of this compound at the mGluR5 receptor. Cells stably expressing mGluR5 are loaded with a calcium-sensitive fluorescent dye. The addition of an mGluR5 agonist, such as (S)-3,5-dihydroxyphenylglycine (DHPG) or (RS)-2-chloro-5-hydroxyphenylglycine (CHPG), induces an increase in intracellular calcium, which is detected as an increase in fluorescence. The ability of this compound to inhibit this agonist-induced calcium mobilization is measured, and the concentration-response data are used to calculate its IC50 value.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing recombinant human or rat mGluR5.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or puromycin) to maintain receptor expression.
-
Assay Plate: 96-well, black-walled, clear-bottom microplate.
-
Calcium-Sensitive Dye: Fluo-4 AM or an equivalent calcium indicator dye kit.
-
Probenecid (B1678239): (Optional, but recommended for many cell lines to prevent dye leakage).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
mGluR5 Agonist: (S)-3,5-dihydroxyphenylglycine (DHPG) or (RS)-2-chloro-5-hydroxyphenylglycine (CHPG).
-
Test Compound: this compound.
-
Fluorescence Plate Reader: Equipped with injectors and capable of kinetic reading (e.g., FlexStation, FLIPR).
Procedure
1. Cell Preparation (Day 1)
a. Culture mGluR5-expressing HEK293 cells in T-75 flasks until they reach 80-90% confluency. b. Harvest the cells using a non-enzymatic cell dissociation solution or gentle trypsinization. c. Resuspend the cells in fresh culture medium and perform a cell count. d. Seed the cells into a 96-well, black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium. e. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
2. Dye Loading (Day 2)
a. Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. This typically involves dissolving the dye in DMSO and then diluting it in the assay buffer. If using, add probenecid to the loading solution. b. Aspirate the culture medium from the cell plate. c. Gently add 100 µL of the dye loading solution to each well. d. Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
3. Compound Preparation (Day 2)
a. This compound (Antagonist) Plate: i. Prepare a stock solution of this compound in DMSO. ii. Perform a serial dilution of the stock solution in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 100 µM). This will be your antagonist plate.
b. mGluR5 Agonist Plate: i. Prepare a stock solution of the mGluR5 agonist (DHPG or CHPG) in an appropriate solvent (e.g., water or DMSO). ii. Dilute the agonist stock in assay buffer to a final concentration that will elicit a submaximal (EC80) response. This concentration should be predetermined from a separate agonist dose-response experiment.
4. Assay Protocol
a. Place the cell plate and the compound plates into the fluorescence plate reader. b. Set the plate reader to record fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm for Fluo-4. c. Baseline Reading: Record a baseline fluorescence reading for 10-20 seconds. d. Antagonist Addition: The instrument's injector will add a specific volume (e.g., 25 µL) of the this compound dilutions from the antagonist plate to the cell plate. e. Incubation: Incubate the plate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors. f. Agonist Addition: The second injector will add a specific volume (e.g., 25 µL) of the mGluR5 agonist solution to the cell plate. g. Kinetic Reading: Immediately after agonist addition, record the fluorescence intensity every 1-2 seconds for at least 90-120 seconds.
5. Data Analysis
a. For each well, determine the maximum fluorescence response after agonist addition and subtract the baseline fluorescence. b. Plot the fluorescence response as a function of the this compound concentration. c. Normalize the data by setting the response in the absence of the antagonist (agonist only) as 100% and the response in the absence of both agonist and antagonist as 0%. d. Fit the concentration-response curve using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value of this compound.
Conclusion
This document provides a comprehensive guide for utilizing a calcium mobilization assay to characterize the antagonist activity of this compound at the mGluR5 receptor. By following the detailed protocols and understanding the underlying signaling pathway, researchers can effectively determine the inhibitory potency of this compound and further investigate its pharmacological profile. This information is valuable for drug development professionals and scientists working in the field of neuroscience and GPCR pharmacology.
References
Application Notes and Protocols for Electrophysiology Studies Using VU0364770 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0364770 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). As a PAM, VU0364770 does not activate the mGlu4 receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. The mGlu4 receptor, a member of the Group III metabotropic glutamate receptors, is coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. A key downstream effector of mGlu4 receptor activation is the G-protein-coupled inwardly rectifying potassium (GIRK) channel. Activation of these channels typically results in membrane hyperpolarization and a reduction in neuronal excitability.
These application notes provide a summary of the electrophysiological properties of this compound and detailed protocols for its characterization using electrophysiology techniques, particularly focusing on its modulation of mGlu4 receptors and the downstream effects on GIRK channels.
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its activity across different receptors and species.
Table 1: Potency of this compound at mGlu4 Receptors
| Receptor | Species | Assay Type | Parameter | Value |
| mGlu4 | Rat | Not Specified | EC50 | 290 nM |
| mGlu4 | Human | Not Specified | EC50 | 1.1 µM |
Table 2: Off-Target Activity of this compound
| Target | Activity | Potency (IC50/Ki) |
| mGlu5 | Antagonist | 17.9 µM |
| mGlu6 | PAM | 6.8 µM |
| MAO-A (human) | Inhibition | Ki = 8.5 µM |
| MAO-B (human) | Inhibition | Ki = 0.72 µM |
Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the activation of the mGlu4 receptor and the site of action for VU0364770.
Caption: Signaling pathway of mGlu4 receptor activation and modulation by VU0364770.
Experimental Protocols
Protocol 1: Thallium Flux Assay for mGlu4 Potentiation via GIRK Channels
This high-throughput assay indirectly measures the activation of GIRK channels as a functional readout of mGlu4 receptor potentiation by VU0364770. Thallium ions pass through open GIRK channels and can be detected by a fluorescent dye.
Materials:
-
HEK293 cells stably co-expressing the rat or human mGlu4 receptor and a GIRK channel subunit combination (e.g., GIRK1/2).
-
This compound
-
Glutamate
-
Thallium-sensitive fluorescent dye (e.g., FluoZin-2)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Stimulant Buffer (Assay Buffer containing thallium sulfate)
-
384-well black-walled, clear-bottom microplates
-
Fluorescent plate reader
Procedure:
-
Cell Plating: Plate the HEK293 cells into 384-well plates at a suitable density and incubate overnight.
-
Dye Loading: Wash the cells with Assay Buffer and then incubate with the thallium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition:
-
Add varying concentrations of this compound to the wells.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 2-5 minutes).
-
-
Glutamate Stimulation: Add a sub-maximal concentration (e.g., EC20) of glutamate to all wells, except for the negative control wells.
-
Thallium Flux Measurement:
-
Place the plate in a fluorescent plate reader.
-
Add the Stimulant Buffer containing thallium sulfate (B86663) to initiate the flux.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase, which corresponds to the rate of thallium influx.
-
Plot the rate of thallium flux against the concentration of VU0364770 to determine the EC50 value for potentiation.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Measuring GIRK Current Potentiation
This protocol provides a direct measure of the effect of VU0364770 on GIRK channel currents in response to mGlu4 receptor activation.
Materials:
-
HEK293 cells or neurons expressing mGlu4 receptors and GIRK channels.
-
This compound
-
Glutamate
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (3-5 MΩ resistance).
Procedure:
-
Cell Preparation: Culture cells on coverslips suitable for microscopy and electrophysiological recording.
-
Recording Setup:
-
Place a coverslip in the recording chamber and perfuse with External Solution.
-
Pull a patch pipette and fill it with Internal Solution.
-
-
Whole-Cell Configuration:
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Recordings:
-
Clamp the cell at a holding potential of -80 mV.
-
Apply voltage ramps or steps to elicit and measure inwardly rectifying potassium currents.
-
-
Drug Application:
-
Establish a baseline recording in the absence of any agonist.
-
Apply a sub-maximal concentration of glutamate to activate the mGlu4 receptors and induce a GIRK current.
-
While continuously applying glutamate, co-apply varying concentrations of this compound.
-
-
Data Acquisition and Analysis:
-
Record the current responses to the different drug applications.
-
Measure the amplitude of the GIRK current potentiation by VU0364770.
-
Plot the percentage of current potentiation against the concentration of VU0364770 to determine its EC50.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for an electrophysiology study of VU0364770.
Caption: Workflow for a whole-cell patch-clamp experiment with VU0364770.
Application Notes and Protocols for Assessing the Behavioral Effects of VU0364770 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a battery of behavioral tests to assess the effects of VU0364770 hydrochloride, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). The protocols are designed for preclinical rodent models and are relevant for investigating the therapeutic potential of VU0364770 in disorders such as Parkinson's disease and schizophrenia.
Mechanism of Action: mGlu4 Receptor Modulation
This compound acts as a positive allosteric modulator of the mGlu4 receptor. It does not directly activate the receptor but enhances its response to the endogenous ligand, glutamate. The mGlu4 receptor is a G-protein coupled receptor (GPCR) that signals through the Gαi/o pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This modulatory action on synaptic transmission is the basis for the potential therapeutic effects of VU0364770.
Behavioral Testing Protocols
The following section details the experimental protocols for a selection of behavioral tests relevant to the pharmacological profile of this compound.
Haloperidol-Induced Catalepsy Test
This test is a widely used model to screen for antipsychotic potential and extrapyramidal side effects. VU0364770 has been shown to reverse catalepsy induced by dopamine (B1211576) D2 receptor antagonists like haloperidol (B65202).[1][2]
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Apparatus: A horizontal bar (1 cm diameter) raised 10 cm above a flat surface.
-
Procedure:
-
Administer this compound (e.g., 10, 30, 100 mg/kg, i.p.) or vehicle.
-
After a pre-treatment period (e.g., 30 minutes), administer haloperidol (e.g., 0.5-1.5 mg/kg, i.p.).
-
At set time points post-haloperidol injection (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the bar.
-
Measure the time (in seconds) the rat remains in this cataleptic posture, up to a maximum cut-off time (e.g., 180 or 300 seconds).
-
-
Data Analysis: The duration of catalepsy is recorded. A significant reduction in the duration of immobility by VU0364770 compared to the vehicle group indicates a positive effect.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time Post-Haloperidol (min) | Mean Catalepsy Duration (s) ± SEM | p-value vs. Vehicle |
| Vehicle + Haloperidol | - | 60 | Data not available | - |
| VU0364770 + Haloperidol | 10 | 60 | Data not available | Data not available |
| VU0364770 + Haloperidol | 30 | 60 | Data not available | Data not available |
| VU0364770 + Haloperidol | 100 | 60 | Data not available | Data not available |
Forelimb Asymmetry Test (Cylinder Test)
This test assesses motor deficits in rodent models of Parkinson's disease, such as those induced by unilateral 6-hydroxydopamine (6-OHDA) lesions. The test measures the spontaneous use of each forelimb for postural support.
Experimental Protocol:
-
Animals: Rats with unilateral 6-OHDA lesions of the medial forebrain bundle.
-
Apparatus: A transparent glass cylinder (e.g., 20 cm diameter, 30 cm high).
-
Procedure:
-
Administer this compound (e.g., 10, 30 mg/kg, i.p.) or vehicle.
-
Place the animal in the cylinder and record its behavior for a set period (e.g., 5 minutes).
-
Score the number of independent wall contacts made with the left forelimb, right forelimb, and both forelimbs simultaneously during rearing.
-
-
Data Analysis: Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of contacts. An increase in the use of the contralateral forelimb indicates a therapeutic effect. The formula for the lateralization index is: ((ipsilateral contacts - contralateral contacts) / total contacts) x 100.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean % Contralateral Forelimb Use ± SEM | p-value vs. Vehicle |
| Vehicle | - | Data not available | - |
| VU0364770 | 10 | Data not available | Data not available |
| VU0364770 | 30 | Data not available | Data not available |
Novel Object Recognition (NOR) Test
The NOR test is used to evaluate learning and memory, particularly recognition memory. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Experimental Protocol:
-
Animals: Adult mice or rats.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm). A set of different objects that are of similar size and cannot be easily displaced by the animal.
-
Procedure:
-
Habituation: Allow the animal to freely explore the empty arena for a set period (e.g., 5-10 minutes) on day 1.
-
Training (Familiarization): On day 2, place two identical objects in the arena and allow the animal to explore for a set period (e.g., 5-10 minutes).
-
Testing: After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object and allow the animal to explore for a set period (e.g., 5 minutes).
-
This compound or vehicle is administered before the training session.
-
-
Data Analysis: The time spent exploring the novel and familiar objects is recorded. The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100. A higher DI indicates better recognition memory.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Discrimination Index (%) ± SEM | p-value vs. Vehicle |
| Vehicle | - | Data not available | - |
| VU0364770 | e.g., 10 | Data not available | Data not available |
| VU0364770 | e.g., 30 | Data not available | Data not available |
Y-Maze Spontaneous Alternation Test
This test assesses spatial working memory, which is dependent on the hippocampus and prefrontal cortex. It is based on the natural tendency of rodents to alternate their choice of arms in a maze.
Experimental Protocol:
-
Animals: Adult mice or rats.
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high) at a 120° angle from each other.
-
Procedure:
-
Administer this compound or vehicle.
-
Place the animal in the center of the Y-maze and allow it to freely explore all three arms for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries. An arm entry is typically defined as all four paws entering the arm.
-
-
Data Analysis: A spontaneous alternation is defined as consecutive entries into the three different arms. The percentage of spontaneous alternation is calculated as: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100. A higher percentage of alternation indicates better spatial working memory.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Spontaneous Alternation (%) ± SEM | p-value vs. Vehicle |
| Vehicle | - | Data not available | - |
| VU0364770 | e.g., 10 | Data not available | Data not available |
| VU0364770 | e.g., 30 | Data not available | Data not available |
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a neural process that filters out irrelevant sensory information. Deficits in PPI are observed in disorders like schizophrenia.
Experimental Protocol:
-
Animals: Adult mice or rats.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response.
-
Procedure:
-
Administer this compound or vehicle.
-
Place the animal in the startle chamber and allow for an acclimation period with background white noise (e.g., 65-70 dB).
-
Present a series of trials in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) presented shortly before the strong pulse.
-
No-stimulus trials: Background noise only.
-
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: ((Startle in pulse-alone - Startle in prepulse-pulse) / Startle in pulse-alone) x 100. An increase in PPI suggests an improvement in sensorimotor gating.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Prepulse Intensity (dB) | Mean % PPI ± SEM | p-value vs. Vehicle |
| Vehicle | - | 80 | Data not available | - |
| VU0364770 | e.g., 10 | 80 | Data not available | Data not available |
| VU0364770 | e.g., 30 | 80 | Data not available | Data not available |
Locomotor Activity Test
This test measures general activity levels and can be used to assess sedative or stimulant effects of a compound.
Experimental Protocol:
-
Animals: Adult mice or rats.
-
Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor movement.
-
Procedure:
-
Administer this compound or vehicle.
-
Place the animal in the open-field arena and record its activity for a set period (e.g., 30-60 minutes).
-
-
Data Analysis: Parameters such as total distance traveled, time spent moving, and number of rearings are quantified.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) ± SEM | p-value vs. Vehicle |
| Vehicle | - | Data not available | - |
| VU0364770 | e.g., 10 | Data not available | Data not available |
| VU0364770 | e.g., 30 | Data not available | Data not available |
Attentional Set-Shifting Task
This task assesses cognitive flexibility, a key executive function that is often impaired in schizophrenia and other psychiatric disorders.
Experimental Protocol:
-
Animals: Adult rats.
-
Apparatus: A testing apparatus with two digging pots and a variety of digging media and odors.
-
Procedure:
-
Animals are food-restricted to motivate them to dig for a food reward.
-
The task consists of a series of discriminations where the animal must learn a rule to find the reward. The rules are based on either the digging medium or an odor cue.
-
The stages include:
-
Simple Discrimination (SD)
-
Compound Discrimination (CD)
-
Intra-Dimensional Shift (IDS)
-
Extra-Dimensional Shift (EDS)
-
Reversal learning stages
-
-
This compound or vehicle is administered before the testing session.
-
-
Data Analysis: The number of trials required to reach a criterion of correct choices (e.g., 6 consecutive correct trials) is recorded for each stage. A key measure is the comparison between the IDS and EDS stages. An increase in trials to criterion at the EDS stage compared to the IDS stage indicates the formation of an attentional set. The effect of the drug on performance at each stage is analyzed.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Stage | Mean Trials to Criterion ± SEM | p-value vs. Vehicle |
| Vehicle | - | IDS | Data not available | - |
| Vehicle | - | EDS | Data not available | - |
| VU0364770 | e.g., 10 | IDS | Data not available | Data not available |
| VU0364770 | e.g., 10 | EDS | Data not available | Data not available |
References
Application Notes and Protocols: VU0364770 Hydrochloride Solubility and Vehicle Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0364770 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1] As a critical tool in neuroscience research, particularly in studies related to Parkinson's disease, proper handling and formulation of this compound are paramount for reproducible and reliable experimental outcomes. These application notes provide detailed protocols for the solubilization of this compound and the preparation of vehicles for both in vitro and in vivo applications.
Physicochemical Properties and Solubility
This compound is a crystalline solid.[2] Successful solubilization depends on the selection of appropriate solvents and, in some cases, the use of co-solvents and physical methods to aid dissolution. For consistent results, it is recommended to prepare fresh solutions for each experiment, especially for aqueous-based in vivo working solutions.[1] Stock solutions in anhydrous organic solvents like DMSO can be stored for longer periods at low temperatures (-20°C for 1 month or -80°C for 6 months).[1]
Solubility Data
The solubility of this compound in various solvents and vehicle systems is summarized below. It is crucial to note that for complex vehicle systems, the order of solvent addition is critical.
| Solvent/Vehicle System | Solubility | Application |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | In Vitro Stock |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (18.58 mM) | In Vivo |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (18.58 mM) | In Vivo |
| 10% Tween 80 (aqueous solution) | Suspension | In Vivo |
Data compiled from multiple sources.[1][3]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Studies
This protocol outlines the preparation of a 10 mM stock solution in DMSO, suitable for cell-based assays and other in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound and transfer it to a sterile vial.
-
Add the calculated volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
If dissolution is slow, gentle warming or sonication can be applied to facilitate the process.[1]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound for In Vivo Studies (Multi-component Vehicle)
This protocol describes the preparation of a vehicle suitable for systemic administration in animal models, based on a mixture of DMSO, PEG300, Tween-80, and saline.
Materials:
-
10 mM this compound in DMSO (prepared as in Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes for mixing
Procedure:
-
This protocol is for a final solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
To prepare 1 mL of the final solution, start with the required volume of the 10 mM this compound in DMSO stock. For a final concentration of 5 mg/mL, you would start with a more concentrated DMSO stock (e.g., 50 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound/DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to the mixture and vortex until a clear solution is obtained.[1]
-
This working solution should be prepared fresh on the day of use.[1]
Protocol 3: Preparation of this compound for In Vivo Studies (Corn Oil Vehicle)
This protocol is an alternative for lipophilic compound administration.
Materials:
-
10 mM this compound in DMSO (prepared as in Protocol 1)
-
Corn Oil
-
Sterile tubes for mixing
Procedure:
-
This protocol yields a final solution with 10% DMSO and 90% Corn Oil.[1]
-
To prepare 1 mL of the final solution, add 100 µL of the this compound/DMSO stock to 900 µL of corn oil.
-
Vortex vigorously until a clear and uniform solution is achieved.
-
Prepare this solution fresh before administration.
Signaling Pathway and Experimental Workflow
VU0364770 is a positive allosteric modulator of mGlu4, a Group III metabotropic glutamate receptor. These receptors are coupled to Gi/Go proteins and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4]
Caption: Simplified mGlu4 signaling pathway.
The following diagram illustrates the general workflow for preparing this compound for in vivo experiments.
Caption: Workflow for in vivo vehicle preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator VU0364770 Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing VU0364770 Hydrochloride Concentration for In Vitro Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VU0364770 hydrochloride in in vitro studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and potent positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1][2] As a PAM, it does not activate the mGlu4 receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[2][3] This potentiation occurs through binding to an allosteric site on the receptor, distinct from the glutamate binding site.
Q2: What are the recommended starting concentrations for in vitro experiments?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, based on its potency, a starting point for concentration-response curves can be derived from its EC50 values. The reported EC50 is approximately 290 nM for rat mGlu4 and 1.1 µM for human mGlu4.[1][2] It is advisable to perform a concentration-response curve starting from low nanomolar to high micromolar concentrations to determine the optimal concentration for your specific assay.
Q3: How should I prepare and store this compound stock solutions?
For in vitro experiments, it is recommended to first prepare a clear stock solution. A common solvent is DMSO.[1] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] When preparing working solutions for in vivo experiments, it is best to prepare them fresh on the day of use.[1]
Q4: Does this compound have off-target effects?
This compound exhibits some activity at other receptors. It has been shown to have antagonist activity at the mGlu5 receptor with a potency of 17.9 μM and PAM activity at the mGlu6 receptor with a potency of 6.8 μM.[1][2] Additionally, it shows activity at monoamine oxidase (MAO) with Ki values of 8.5 μM for human MAO-A and 0.72 μM for human MAO-B.[1][2] These off-target activities should be considered when interpreting experimental results, especially at higher concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the compound in cell culture media. | The final concentration of the solvent (e.g., DMSO) is too high. The compound's solubility limit in the aqueous media has been exceeded. | Ensure the final concentration of DMSO or other organic solvents is kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity and precipitation. If precipitation persists, consider using a different solvent or a formulation with co-solvents like PEG300 and Tween-80 for in vivo preparations, which may be adapted for in vitro use with caution.[1] |
| Inconsistent or no potentiation of glutamate response. | Incorrect concentration of glutamate (EC20) used. Degradation of the compound. Issues with the cell line or receptor expression. | Verify the EC20 concentration of glutamate for your specific cell line and assay conditions. Prepare fresh working solutions of this compound for each experiment from a properly stored stock solution.[1] Ensure the health and proper expression of the mGlu4 receptor in your cell line. |
| High background signal or unexpected cellular responses. | Off-target effects of this compound. | At higher concentrations, consider potential off-target effects on mGlu5, mGlu6, or MAO.[1][2] Perform control experiments with appropriate antagonists for these off-targets if necessary. Lower the concentration of this compound to a range where it is more selective for mGlu4. |
| Variability between experimental repeats. | Inconsistent timing in the double-addition protocol. Pipetting errors. | Strictly adhere to the incubation times outlined in the experimental protocol.[2][4] Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent compound addition. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species | Activity | Potency | Reference |
| mGlu4 | Rat | PAM (EC50) | 290 nM | [1][2] |
| mGlu4 | Human | PAM (EC50) | 1.1 µM | [1][2] |
| mGlu5 | - | Antagonist | 17.9 µM | [1][2] |
| mGlu6 | Human | PAM | 6.8 µM | [1][2] |
| MAO-A | Human | Inhibition (Ki) | 8.5 µM | [1][2] |
| MAO-B | Human | Inhibition (Ki) | 0.72 µM | [1][2] |
Experimental Protocols
Protocol 1: Assessment of mGlu4 PAM Activity using a Double-Addition Protocol
This protocol is designed to assess the ability of this compound to potentiate the response of the mGlu4 receptor to glutamate.
Materials:
-
Cells expressing the mGlu4 receptor (e.g., HEK293 or CHO cells)
-
This compound
-
Glutamate
-
Assay buffer
-
Plate reader capable of measuring the desired signaling output (e.g., calcium mobilization or thallium flux)
Procedure:
-
Plate the mGlu4-expressing cells in a suitable microplate and allow them to adhere overnight.
-
Prepare a concentration-response curve of this compound in the assay buffer.
-
Add the different concentrations of this compound to the cells.
-
Add a pre-determined EC20 concentration of glutamate to the cells.
-
Immediately measure the cellular response using the plate reader.
-
A leftward shift in the glutamate concentration-response curve of more than 2-fold indicates potentiation.[2][4]
Visualizations
Caption: Signaling pathway of this compound at the mGlu4 receptor.
Caption: Workflow for the double-addition protocol to test VU0364770 HCl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator VU0364770 Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with VU0364770 hydrochloride administration
Welcome to the technical support center for VU0364770 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this selective mGlu4 positive allosteric modulator (PAM) and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and potent positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). As a PAM, it does not directly activate the mGlu4 receptor but enhances the receptor's response to the endogenous ligand, glutamate. This modulation occurs at an allosteric site, which is topographically distinct from the glutamate binding site. The primary mechanism involves a conformational change in the receptor that increases the affinity and/or efficacy of glutamate, leading to an amplified downstream signaling cascade. mGlu4 receptors are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1][2]
Q2: What are the primary research applications for this compound?
A2: The primary application of this compound is in preclinical research for neurodegenerative disorders, particularly Parkinson's disease. Studies have demonstrated its efficacy in rodent models of Parkinson's disease, where it has been shown to reverse motor deficits such as haloperidol-induced catalepsy and forelimb asymmetry in 6-hydroxydopamine (6-OHDA)-lesioned rats.[3][4] Its ability to modulate glutamatergic transmission in the basal ganglia makes it a valuable tool for investigating the role of mGlu4 in motor control and neuroprotection.
Q3: What are the known off-target activities of this compound?
A3: this compound exhibits some off-target activities that are important to consider during experimental design and data interpretation. These include:
-
Antagonist activity at the mGlu5 receptor.
-
Positive allosteric modulator activity at the mGlu6 receptor.
-
Inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). [5]
It is crucial to be aware of these activities as they can potentially influence experimental outcomes, especially at higher concentrations.
Q4: How should I prepare and store stock solutions of this compound?
A4: For optimal results and stability, follow these guidelines for stock solution preparation and storage:
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions.
-
Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[5]
-
Working Solutions: For in vitro assays, dilute the DMSO stock solution in the appropriate aqueous buffer or cell culture medium immediately before use. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.[6] For in vivo studies, specific formulations are required (see Experimental Protocols section).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no effect in in vitro assays | Compound Precipitation: The compound may have precipitated out of the aqueous solution upon dilution from the DMSO stock. | - Ensure the final concentration of the compound in the assay medium is below its solubility limit in aqueous solutions.- Perform a stepwise dilution of the DMSO stock into the aqueous buffer while vortexing to aid dissolution.- Visually inspect the final solution for any precipitates before adding it to the cells. |
| Cell Health/Passage Number: The responsiveness of cells can vary with passage number and overall health. | - Use cells within a consistent and low passage number range.- Regularly check for mycoplasma contamination.- Ensure optimal cell culture conditions (e.g., confluency, media quality). | |
| Low Endogenous Glutamate Levels: As a PAM, VU0364770 requires the presence of an orthosteric agonist (glutamate) to exert its effect. | - Co-administer a low, non-saturating concentration of glutamate (e.g., EC20) in your assay to observe the potentiating effect of VU0364770. | |
| Unexpected or off-target effects observed | High Compound Concentration: Off-target activities (mGlu5 antagonism, mGlu6 PAM activity, MAO inhibition) are more likely at higher concentrations. | - Perform dose-response experiments to determine the optimal concentration range for mGlu4 potentiation with minimal off-target effects.- Include appropriate controls, such as selective antagonists for the off-target receptors or inhibitors for the off-target enzymes, to dissect the observed effects. |
| Presence of Other Receptors: The cell line or tissue preparation may express other metabotropic glutamate receptors or monoamine oxidases. | - Characterize the receptor and enzyme expression profile of your experimental system.- Use cell lines with stable and specific expression of the mGlu4 receptor for cleaner results. | |
| Variability in in vivo studies | Poor Bioavailability/Vehicle Issues: The compound may not be efficiently absorbed or may be unstable in the chosen vehicle. | - Use a validated in vivo formulation. A common vehicle is a suspension in 10% Tween 80 in saline.[3] Another option is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]- Ensure the compound is fully dissolved or homogeneously suspended in the vehicle before administration. Sonication may be helpful.[5] |
| Metabolism and Pharmacokinetics: The compound may be rapidly metabolized, leading to inconsistent exposure. | - Conduct pharmacokinetic studies to determine the optimal dosing regimen and time points for behavioral or tissue analysis.- Consider the route of administration (e.g., intraperitoneal, subcutaneous, oral) and its impact on bioavailability. |
Data Presentation
Table 1: In Vitro Potency and Off-Target Activity of this compound
| Target | Activity | Species | EC₅₀ / IC₅₀ / Kᵢ |
| mGlu4 | Positive Allosteric Modulator | Rat | 290 nM (EC₅₀) |
| mGlu4 | Positive Allosteric Modulator | Human | 1.1 µM (EC₅₀) |
| mGlu5 | Antagonist | - | 17.9 µM (IC₅₀) |
| mGlu6 | Positive Allosteric Modulator | - | 6.8 µM (EC₅₀) |
| MAO-A | Inhibitor | Human | 8.5 µM (Kᵢ) |
| MAO-B | Inhibitor | Human | 0.72 µM (Kᵢ) |
Data compiled from publicly available sources.
Experimental Protocols
In Vitro cAMP Assay for mGlu4 Potentiation
This protocol is designed to measure the potentiation of glutamate-induced inhibition of cAMP production by VU0364770 in a cell line stably expressing the human mGlu4 receptor.
-
Cell Culture: Culture CHO or HEK293 cells stably expressing the human mGlu4 receptor in appropriate growth medium.
-
Cell Plating: Seed the cells in a 96-well plate at a density that will result in approximately 80-90% confluency on the day of the assay.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer (e.g., HBSS with 20 mM HEPES) to achieve the desired final concentrations.
-
Prepare a range of glutamate concentrations in assay buffer.
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add 50 µL of this compound dilutions (or vehicle control) to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add 50 µL of a solution containing a fixed concentration of forskolin (B1673556) (to stimulate cAMP production, e.g., 1 µM) and the various concentrations of glutamate.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the glutamate concentration-response curves in the presence and absence of different concentrations of this compound. Calculate the EC₅₀ values for glutamate and determine the fold-shift in potency caused by the PAM.
In Vivo Administration in a Rodent Model of Parkinson's Disease (Haloperidol-Induced Catalepsy)
This protocol describes the administration of this compound to assess its anti-cataleptic effects in rats.
-
Animals: Use adult male Sprague-Dawley or Wistar rats. Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Compound Formulation:
-
Dosing Regimen:
-
Administer this compound (e.g., 10-100 mg/kg) or the vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
-
Induction of Catalepsy:
-
Approximately 30-60 minutes after this compound administration, inject haloperidol (B65202) (e.g., 0.5-1.5 mg/kg, i.p.) to induce catalepsy.
-
-
Behavioral Assessment:
-
At various time points after haloperidol injection (e.g., 30, 60, 90, 120 minutes), assess the degree of catalepsy using a bar test.
-
Place the rat's forepaws on a horizontal bar raised a few centimeters from the surface.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A longer latency indicates a higher degree of catalepsy.
-
-
Data Analysis: Compare the descent latencies between the vehicle-treated and this compound-treated groups at each time point using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Mandatory Visualizations
Caption: Simplified signaling pathway of the mGlu4 receptor.
Caption: General experimental workflow for in vivo studies.
References
- 1. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Umami - Wikipedia [en.wikipedia.org]
- 5. Regulation of mGlu4 metabotropic glutamate receptor signaling by type-2 G-protein coupled receptor kinase (GRK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
VU0364770 hydrochloride stability and storage conditions
Welcome to the technical support center for VU0364770 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in the stable and effective use of this selective mGluR4 positive allosteric modulator. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). For optimal stability, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage.
Q3: Is this compound stable in aqueous solutions and cell culture media?
A3: While specific degradation kinetics in various cell culture media are not extensively published, it is best practice to assume that some degradation may occur over extended periods at 37°C. For long-term experiments, it is advisable to refresh the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration. The stability of hydrochloride salts in aqueous solutions can be pH-dependent.
Q4: What are the known off-target activities of this compound?
A4: this compound exhibits some off-target activity. It shows antagonist activity at the mGluR5 receptor and positive allosteric modulator (PAM) activity at the mGluR6 receptor. Additionally, it has been shown to possess activity at monoamine oxidase A (MAO-A) and MAO-B.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected results in cell-based assays. | Compound degradation in cell culture media during prolonged incubation. | 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. 2. For long-duration experiments, replenish the cell culture medium with freshly diluted compound every 24-48 hours. 3. Perform a time-course experiment to determine the optimal incubation time for your specific assay. |
| Precipitation of the compound in the aqueous medium. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low and compatible with your cell line. 2. Visually inspect the medium for any signs of precipitation after adding the compound. 3. If precipitation is observed, consider preparing a fresh, more dilute stock solution. | |
| High background signal or unexpected cellular responses. | Off-target effects of the compound. | 1. Be aware of the known off-target activities of this compound (mGluR5 antagonist, mGluR6 PAM, MAO-A/B activity).[1] 2. Use appropriate controls, such as treating cells with a known antagonist for the off-target receptor to confirm the observed effect is due to mGluR4 modulation. 3. Titrate the concentration of this compound to use the lowest effective concentration to minimize off-target effects. |
| Variability between experiments. | Inconsistent handling or storage of the compound. | 1. Strictly adhere to the recommended storage conditions for both solid compound and stock solutions. 2. Minimize the number of freeze-thaw cycles for stock solutions by preparing single-use aliquots. 3. Ensure complete solubilization of the compound before use. |
Data Presentation
Table 1: Storage Conditions and Stability Summary
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid | -20°C | Long-term | Protect from moisture. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | |
| Working Solution (in aqueous media) | 37°C | Short-term (hours) | Prepare fresh for each experiment. For longer experiments, replenish regularly. |
Table 2: Selectivity Profile of this compound
| Target | Activity | Potency (EC50 / Ki) |
| rat mGluR4 | PAM | 290 nM |
| human mGluR4 | PAM | 1.1 µM |
| mGluR5 | Antagonist | 17.9 µM |
| mGluR6 | PAM | 6.8 µM |
| human MAO-A | Inhibition | 8.5 µM |
| human MAO-B | Inhibition | 0.72 µM |
Data compiled from supplier information.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of a desired concentration (e.g., 10 mM) by dissolving the appropriate amount of solid this compound in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Protocol for Cell-Based Assays
-
Materials:
-
Cells expressing the mGluR4 receptor
-
Appropriate cell culture medium and supplements
-
This compound stock solution (from Protocol 1)
-
Assay-specific reagents (e.g., glutamate, detection reagents)
-
-
Procedure:
-
Plate the cells at the desired density and allow them to adhere overnight.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a working solution by diluting the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Remove the culture medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired pre-incubation period.
-
Add the agonist (e.g., glutamate) at the desired concentration.
-
Incubate for the appropriate time for the specific assay.
-
Perform the assay readout according to the manufacturer's instructions.
-
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Simplified mGluR4 signaling pathway with VU0364770.
References
Technical Support Center: Overcoming Poor In vivo Solubility of mGlu4 PAMs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor in vivo solubility of metabotropic glutamate (B1630785) receptor 4 (mGlu4) positive allosteric modulators (PAMs).
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your in vivo experiments with mGlu4 PAMs.
Q1: My mGlu4 PAM is poorly soluble in aqueous vehicles. Where do I start with formulation development?
A1: Start by determining the physicochemical properties of your compound, such as its logP, pKa, and melting point. This information will guide your formulation strategy. For initial screening, consider the following approaches:
-
Co-solvents: Use a mixture of aqueous and organic solvents. Common co-solvents include DMSO, PEG300, PEG400, and ethanol. However, be mindful of potential toxicity associated with organic solvents.[1][2]
-
Surfactants: These can increase solubility by forming micelles. Tween-80 is a commonly used surfactant in preclinical formulations.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a frequently used example.[3]
Q2: I'm seeing precipitation of my compound when I add the aqueous component to my formulation. What can I do?
A2: Precipitation upon addition of an aqueous phase is a common issue. Here are some troubleshooting steps:
-
Order of addition: Add the aqueous vehicle to the organic solvent/compound mixture slowly while vortexing or sonicating.
-
pH adjustment: If your compound has ionizable groups, adjusting the pH of the aqueous vehicle can significantly improve solubility.
-
Heating and sonication: Gently warming the formulation or using a sonicator can help dissolve the compound. However, ensure your compound is stable at elevated temperatures.[3]
-
Alternative vehicles: If precipitation persists, consider more advanced formulation strategies such as lipid-based formulations or nanosuspensions.
Q3: What are some established in vivo vehicle formulations for mGlu4 PAMs?
A3: Several vehicle formulations have been successfully used for in vivo studies of mGlu4 PAMs. The choice of vehicle will depend on the specific compound and the route of administration.
| mGlu4 PAM | Vehicle Formulation | Route of Administration | Reference |
| Lu AF21934 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Intraperitoneal (i.p.) | MedchemExpress |
| Lu AF21934 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Intraperitoneal (i.p.) | MedchemExpress |
| Lu AF21934 | 10% DMSO, 90% Corn Oil | Oral (p.o.) | MedchemExpress |
| ML182 | >10 mg/mL in 20% β-cyclodextrin, PEG400/H2O, and pH 3 saline | Oral (p.o.) | NIH Molecular Libraries Program |
| VU0155041 | Aqueous vehicle | Intracerebroventricular | Niswender et al., 2008 |
| VU6022296 | Not specified, CNS penetrant | Systemic | Bioorganic & Medicinal Chemistry Letters |
Q4: My compound has very low oral bioavailability despite being soluble in the formulation. What could be the issue?
A4: Low oral bioavailability can be due to several factors besides poor solubility, including:
-
Poor permeability: The compound may not efficiently cross the intestinal epithelium. In vitro permeability assays (e.g., Caco-2) can assess this.
-
First-pass metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.
-
Efflux transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump it back into the intestinal lumen.
Q5: How can I improve the oral bioavailability of my mGlu4 PAM?
A5: To enhance oral bioavailability, consider the following strategies:
-
Permeation enhancers: These can be included in the formulation to improve intestinal absorption.
-
Metabolic inhibitors: Co-administration with an inhibitor of the relevant metabolic enzymes can increase exposure, though this is more common in later-stage development.
-
Nanoparticle formulations: Encapsulating the drug in nanoparticles can protect it from degradation and enhance its absorption.[4]
-
Prodrug approach: A more soluble or permeable prodrug that is converted to the active compound in vivo can be synthesized.
Frequently Asked Questions (FAQs)
Q: What is the general signaling pathway for mGlu4 receptors?
A: mGlu4 is a Gi/o-coupled receptor. Upon activation by glutamate, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels.
Q: Are there any specific safety concerns with the excipients used in these formulations?
A: Yes, some excipients can have toxic effects at high concentrations. For example, DMSO can cause local irritation and neurotoxicity.[1] PEGs can also have side effects. It is crucial to conduct tolerability studies with your chosen vehicle in the animal model before proceeding with efficacy studies.
Q: What are the best practices for administering these formulations to rodents?
A: For oral administration, use a gavage needle of the appropriate size for the animal.[5][6][7] For intraperitoneal injections, inject into the lower right quadrant of the abdomen to avoid damaging internal organs.[8] Always ensure that your technique is refined to minimize stress and potential injury to the animals.
Q: How do I analyze the pharmacokinetics of my mGlu4 PAM?
A: A typical pharmacokinetic study involves administering the compound to a cohort of animals and collecting blood samples at various time points. The concentration of the drug in the plasma is then determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS). Key pharmacokinetic parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life can then be calculated.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Formulation for Intraperitoneal Injection
-
Weigh the required amount of the mGlu4 PAM in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to dissolve the compound. Vortex or sonicate briefly if necessary.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in the desired proportions (e.g., 40% PEG300, 5% Tween-80, 45% saline).
-
Slowly add the vehicle to the dissolved compound while vortexing to prevent precipitation.
-
Visually inspect the final formulation for clarity and any signs of precipitation.
-
If the solution is not clear, gentle warming (e.g., 37°C) or brief sonication may be used. Always check the compound's stability under these conditions.
-
The final formulation should be prepared fresh on the day of the experiment.
Protocol 2: Oral Gavage Administration in Mice
-
Select a gavage needle of the appropriate size (typically 20-22 gauge for adult mice). The length should be from the tip of the mouse's nose to the last rib.
-
Accurately weigh the mouse to calculate the correct dosing volume.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head.
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is felt, withdraw and reposition.
-
Once the needle is in the esophagus, slowly administer the formulation.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress for a few minutes after dosing.
Visualizations
Caption: mGlu4 receptor signaling pathway.
Caption: Experimental workflow for formulation screening.
Caption: Decision tree for troubleshooting solubility issues.
References
- 1. protocols.io [protocols.io]
- 2. Metabotropic glutamate receptor 4 - Wikipedia [en.wikipedia.org]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. researchgate.net [researchgate.net]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. instechlabs.com [instechlabs.com]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Interpreting behavioral side effects of VU0364770 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using VU0364770 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1] It does not directly activate the mGlu4 receptor but enhances its response to the endogenous ligand, glutamate. mGlu4 receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2][3] This modulation of the glutamatergic system is being explored for its therapeutic potential in neurological disorders such as Parkinson's disease.[4]
Q2: In which preclinical models has VU0364770 shown efficacy?
A2: VU0364770 has demonstrated efficacy in rodent models of Parkinson's disease. Specifically, it has been shown to reverse haloperidol-induced catalepsy and improve motor deficits in the 6-hydroxydopamine (6-OHDA) unilateral lesion model.[5][6][7]
Q3: What are the known behavioral side effects of this compound in preclinical studies?
A3: Preclinical studies focused on the therapeutic efficacy of VU0364770 in models of Parkinson's disease have not reported significant adverse behavioral side effects such as anxiety, stereotypy, or hyperactivity at therapeutically relevant doses. The observed behavioral changes, such as reversal of catalepsy and improved motor function, are considered part of its intended therapeutic effect in these models. However, the absence of reported side effects does not preclude their possibility, especially at higher doses or in different experimental contexts. Researchers should remain vigilant for any unexpected behavioral changes.
Troubleshooting Guides
Issue 1: Unexpected Behavioral Outcomes in Rodents
Potential Problem: You are observing unexpected behavioral changes in your animal models after administration of this compound, such as increased anxiety, stereotyped behaviors, or significant changes in locomotor activity.
Troubleshooting Steps:
-
Dose-Response Evaluation:
-
Verify Dose Calculation: Double-check your calculations for the dose of this compound. Errors in calculation can lead to unintended high doses.
-
Conduct a Dose-Response Study: If you are using a novel dose, it is crucial to perform a dose-response study to identify the optimal therapeutic window and potential dose-limiting side effects. Start with a low dose and gradually escalate.
-
-
Off-Target Effects:
-
Consider Off-Target Pharmacology: While VU0364770 is selective for mGlu4, at higher concentrations, it may exhibit activity at other receptors. For instance, it has been reported to have antagonist activity at the mGlu5 receptor and to interact with monoamine oxidase (MAO) A and B.[1] These off-target effects could contribute to unexpected behavioral outcomes.
-
Review the Literature: Consult the literature for known off-target effects of mGlu4 PAMs and consider if the observed behaviors align with the pharmacology of those off-targets.
-
-
Experimental Controls:
-
Vehicle Control: Ensure you have a proper vehicle control group to rule out any effects of the vehicle solution on behavior.
-
Positive and Negative Controls: Include appropriate positive and negative controls in your behavioral assays to validate the experimental setup.
-
-
Behavioral Assay Selection:
-
Assay Sensitivity: Be aware that some behavioral assays are sensitive to general changes in motor activity, which could be misinterpreted as a specific behavioral side effect. For example, increased movement in an open field test could be interpreted as anxiolytic-like behavior or general hyperactivity.[8]
-
Comprehensive Behavioral Phenotyping: Use a battery of behavioral tests to get a more complete picture of the compound's effects. This could include tests for anxiety (e.g., elevated plus maze), locomotor activity (e.g., open field test), and motor coordination (e.g., rotarod test).
-
Issue 2: Lack of Efficacy in a Preclinical Model
Potential Problem: You are not observing the expected therapeutic effects of this compound in your experimental model (e.g., no reversal of catalepsy).
Troubleshooting Steps:
-
Compound Stability and Formulation:
-
Proper Storage: Ensure that this compound has been stored correctly according to the manufacturer's instructions to prevent degradation.
-
Appropriate Vehicle: The choice of vehicle for dissolving this compound is critical for its solubility and bioavailability. A common vehicle used in publications is an aqueous solution of 10% Tween 80.[1]
-
Fresh Preparation: Prepare the dosing solution fresh on the day of the experiment.
-
-
Route and Timing of Administration:
-
Pharmacokinetics: Consider the pharmacokinetic profile of this compound. The timing of the behavioral test relative to the compound administration is crucial. Ensure that the testing occurs when the compound is expected to have reached its peak concentration in the brain.
-
Route of Administration: Verify that the chosen route of administration (e.g., intraperitoneal, oral) is appropriate for achieving sufficient brain exposure.
-
-
Experimental Model Validity:
-
Model Induction: Ensure that your disease model has been induced correctly and consistently. For example, in the 6-OHDA model, the extent of the dopamine (B1211576) lesion can significantly impact the behavioral phenotype.
-
Baseline Severity: The severity of the baseline deficit in your model can influence the observable effect size of the compound.
-
Quantitative Data Summary
Table 1: In Vitro Potency of VU0364770
| Receptor | Species | Assay Type | Potency (EC₅₀/Kᵢ) |
| mGlu4 | Rat | PAM | 290 nM (EC₅₀) |
| mGlu4 | Human | PAM | 1.1 µM (EC₅₀) |
| mGlu5 | N/A | Antagonist | 17.9 µM (Potency) |
| mGlu6 | N/A | PAM | 6.8 µM (Potency) |
| MAO-A | Human | Inhibition | 8.5 µM (Kᵢ) |
| MAO-B | Human | Inhibition | 0.72 µM (Kᵢ) |
| Data sourced from MedchemExpress product information sheet.[1] |
Experimental Protocols
Haloperidol-Induced Catalepsy Test
This protocol is used to assess the potential of a compound to reverse catalepsy, a state of motor rigidity, which is a common preclinical screen for antipsychotic-like side effects and a model for Parkinsonian akinesia.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% Tween 80 in water)
-
Horizontal bar (e.g., 1 cm diameter, elevated 9 cm from the surface)
-
Stopwatch
Procedure:
-
Animal Acclimation: Acclimate the animals (e.g., male Sprague-Dawley rats) to the testing room for at least 1 hour before the experiment.
-
Compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Haloperidol Induction: After a predetermined pretreatment time (e.g., 30 minutes), administer haloperidol (e.g., 0.5 mg/kg, intraperitoneally) to induce catalepsy.
-
Catalepsy Assessment: At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess catalepsy using the bar test.
-
Bar Test:
-
Gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire cut-off period, it is recorded as the maximum time.
-
-
Data Analysis: Compare the descent latencies between the vehicle-treated and VU0364770-treated groups. A significant reduction in descent latency in the VU0364770 group indicates a reversal of catalepsy.
6-Hydroxydopamine (6-OHDA) Unilateral Lesion Model
This is a widely used surgical model to induce a progressive loss of dopaminergic neurons in one hemisphere of the brain, mimicking the pathology of Parkinson's disease.
Materials:
-
6-OHDA hydrochloride
-
Ascorbic acid (to prevent oxidation of 6-OHDA)
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and place it in the stereotaxic frame.
-
Surgical Procedure:
-
6-OHDA Injection:
-
Prepare the 6-OHDA solution fresh in sterile saline containing ascorbic acid (e.g., 0.02%). Protect the solution from light.[10]
-
Slowly infuse the 6-OHDA solution into the target brain region using a Hamilton syringe.
-
Leave the needle in place for a few minutes after the injection to allow for diffusion and prevent backflow.[9]
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Provide post-operative analgesia and supportive care (e.g., soft food, hydration) as the animals may experience motor deficits.
-
-
Lesion Confirmation: Allow sufficient time for the lesion to develop (e.g., 2-3 weeks). The extent of the dopaminergic lesion can be confirmed post-mortem by immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum.
-
Behavioral Testing: After the lesion has stabilized, animals can be used for behavioral testing to assess motor deficits (e.g., apomorphine- or amphetamine-induced rotations, cylinder test for forelimb asymmetry).
Visualizations
Caption: mGlu4 receptor signaling pathway.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. Glutamate Receptors (G Protein Family) [sigmaaldrich.com]
- 4. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological stimulation of metabotropic glutamate receptor type 4 in a rat model of Parkinson's disease and l-DOPA-induced dyskinesia: Comparison between a positive allosteric modulator and an orthosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The metabotropic glutamate receptor 4-positive allosteric modulator VU0364770 produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bimodal effects of MK-801 on locomotion and stereotypy in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
VU0364770 hydrochloride pharmacokinetic challenges and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0364770 hydrochloride. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and potent positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1] It does not directly activate the receptor but enhances its response to the endogenous ligand, glutamate. This compound is under investigation for its potential therapeutic effects in neurological disorders such as Parkinson's disease.[2]
Q2: What are the known off-target activities of this compound?
This compound exhibits some off-target activities that researchers should be aware of. It has been shown to have antagonist activity at the mGlu5 receptor and PAM activity at the mGlu6 receptor. Additionally, it can inhibit monoamine oxidase A (MAO-A) and MAO-B.[1]
Troubleshooting Guide
Formulation and Solubility Challenges
Q3: I am having difficulty dissolving this compound for my in vivo experiments. What are the recommended solvents and formulation strategies?
Low aqueous solubility is a common challenge with many small molecule compounds. For this compound, several formulation strategies can be employed to improve its solubility and bioavailability for in vivo studies.
Recommended Formulations:
-
Aqueous Solution with Co-solvents: For parenteral administration, a common approach is to use a mixture of solvents. One protocol suggests suspending the compound in an aqueous solution of 10% Tween 80.[3]
-
DMSO/PEG300/Tween-80/Saline Formulation: A detailed protocol for preparing a 5 mg/mL solution involves a multi-step process:
-
Create a stock solution in DMSO (e.g., 50 mg/mL).
-
Add the DMSO stock to PEG300.
-
Add Tween-80 and mix.
-
Finally, add saline to reach the desired final concentration.[1]
-
-
DMSO/Corn Oil Formulation: For longer-term studies where the stability of aqueous formulations may be a concern, a suspension in corn oil can be used.[1]
General Strategies for Poorly Soluble Drugs:
If the above formulations are not suitable for your experimental paradigm, consider these general strategies for enhancing the bioavailability of poorly soluble drugs:[4][5][6]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[4][7]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility.[4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by forming microemulsions in the gastrointestinal tract.[4][6][7]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[4][7]
Experimental Protocol: Preparation of a Nanosuspension by Precipitation
This protocol describes a bottom-up method for preparing a nanosuspension to improve the dissolution rate of a poorly soluble compound like VU0364770.
-
Solvent Selection: Dissolve this compound in a suitable organic solvent in which it has high solubility (e.g., DMSO).
-
Antisolvent Selection: Choose an antisolvent in which the drug is poorly soluble but is miscible with the chosen organic solvent (e.g., water or a buffer).
-
Precipitation: Under controlled conditions (e.g., constant temperature and stirring), inject the drug-solvent solution into the antisolvent. The rapid change in solvent composition will cause the drug to precipitate as nanoparticles.
-
Stabilization: Include a stabilizer (e.g., a surfactant or polymer) in the antisolvent to prevent particle aggregation.
-
Particle Size Analysis: Characterize the particle size and distribution using techniques like dynamic light scattering (DLS).
-
Washing and Concentration: Remove the organic solvent and concentrate the nanosuspension using methods like centrifugation or diafiltration.
Pharmacokinetic Challenges
Q4: What is the expected brain penetration of this compound?
Studies in rats have shown that this compound does penetrate the central nervous system. The total brain and plasma concentrations increase in a dose-proportional manner, and the brain-to-plasma ratio remains consistent across different doses.[3] This suggests that the compound can effectively cross the blood-brain barrier to reach its target, the mGlu4 receptor, in the brain.
Q5: Are there any known drug-drug interactions I should be aware of when co-administering this compound with other compounds?
While specific drug-drug interaction studies with this compound are not extensively detailed in the provided information, its metabolism and off-target activities suggest potential interactions.
-
Metabolism: The liver is the primary site of metabolism for many drugs, often involving cytochrome P450 (CYP450) enzymes.[8] If VU0364770 is metabolized by CYP450 enzymes, co-administration with potent inhibitors or inducers of these enzymes could alter its pharmacokinetic profile.[9]
-
MAO Inhibition: Since VU0364770 inhibits MAO-A and MAO-B, co-administration with other MAO inhibitors or drugs that increase monoamine levels (e.g., certain antidepressants) could lead to synergistic effects or adverse events.[1]
-
Co-administration with L-DOPA: In preclinical models of Parkinson's disease, VU0364770 has been shown to enhance the efficacy of L-DOPA.[2] This suggests a pharmacodynamic interaction that could be beneficial but may also require dose adjustments.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic procedure to determine the pharmacokinetic profile of this compound in rodents.
-
Animal Model: Use adult male Sprague-Dawley rats (or another appropriate rodent model).
-
Drug Administration: Administer this compound via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.
-
Sample Collection: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) after administration, collect blood samples (e.g., via tail vein or cardiac puncture for terminal samples). For brain penetration studies, collect brain tissue at the same time points.
-
Sample Processing: Process blood samples to obtain plasma. Homogenize brain tissue.
-
Bioanalysis: Quantify the concentration of this compound in plasma and brain homogenates using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Brain-to-plasma ratio (Kp)
-
Data and Visualizations
Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of VU0364770 in Rats
| Parameter | Value | Species | Route of Administration | Notes |
| Brain/Plasma Ratio | Consistent across doses | Rat | Not specified | Indicates stable brain penetration.[3] |
| Dose Proportionality | Brain and plasma concentrations increase proportionally with dose | Rat | Not specified | Suggests linear pharmacokinetics within the tested dose range.[3] |
Table 2: In Vitro Potency and Activity of this compound
| Target | Activity | Potency (EC50 / Ki) | Species |
| mGlu4 | PAM | 290 nM | Rat |
| mGlu4 | PAM | 1.1 µM | Human |
| mGlu5 | Antagonist | 17.9 µM | Not specified |
| mGlu6 | PAM | 6.8 µM | Not specified |
| MAO-A | Inhibition | 8.5 µM | Human |
| MAO-B | Inhibition | 0.72 µM | Human |
Data sourced from MedchemExpress.[1]
Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The metabotropic glutamate receptor 4-positive allosteric modulator VU0364770 produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator VU0364770 Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Drug Metabolism - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 9. Pharmacokinetics and pharmacodynamics of tamsulosin in its modified-release and oral controlled absorption system formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of mGlu4 Modulators
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with metabotropic glutamate (B1630785) receptor 4 (mGlu4) modulators. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with mGlu4 modulators?
A1: Off-target effects for mGlu4 modulators primarily arise from a lack of selectivity, leading to interactions with other metabotropic glutamate receptors (mGluRs) or unrelated proteins.[1] The most common off-target concerns include:
-
Cross-reactivity with other Group III mGluRs: Due to sequence homology, modulators may also affect mGlu6, mGlu7, and mGlu8.[2]
-
Interaction with other mGluR subtypes: Some compounds may exhibit activity at Group I (mGlu1, mGlu5) or Group II (mGlu2, mGlu3) receptors. For instance, the early mGlu4 PAM, (-)-PHCCC, also acts as a partial antagonist at mGlu1.[3]
-
Functional Selectivity and Biased Signaling: The cellular context can lead to unexpected signaling. For example, co-activation of Gq-coupled receptors, like the H1 histamine (B1213489) receptor, can bias mGlu4 signaling towards calcium-dependent pathways, even though it's canonically a Gi/o-coupled receptor.[4][5]
-
Pharmacological promiscuity: Like many small molecules, mGlu4 modulators can interact with a range of other proteins, such as kinases, ion channels, and transporters, which can be identified through broad off-target screening panels.[6]
Q2: How can the formation of mGlu4 heterodimers affect my results?
A2: mGlu4 can form heterodimers with other mGluRs, most notably mGlu2. This heterodimerization can alter the pharmacological properties of allosteric modulators. For instance, some mGlu4 PAMs that are effective on mGlu4 homodimers show reduced or no efficacy on mGlu2/mGlu4 heterodimers.[7][8] This highlights the importance of characterizing modulator activity in systems that mimic the native expression environment as closely as possible.
Q3: What is "functional selectivity" and how does it relate to mGlu4 modulators?
A3: Functional selectivity, or biased agonism, refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. For mGlu4, which primarily signals through Gi/o to inhibit adenylyl cyclase, the presence of other interacting proteins or receptors can lead to the engagement of alternative pathways. A notable example is the potentiation of glutamate-induced calcium mobilization (a Gq-mediated event) when mGlu4 is co-activated with the H1 histamine receptor.[4][5] This phenomenon can be further enhanced by mGlu4 PAMs and may lead to unexpected physiological effects.[4]
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in Functional Assays
| Potential Cause | Troubleshooting Step |
| Cell Health/Passage Number | Use cells with a consistent and low passage number. Ensure high cell viability before starting the experiment. |
| Ligand Instability/Purity | Verify the purity and stability of your mGlu4 modulator. Use a freshly prepared stock solution. |
| Assay Conditions | Optimize assay parameters such as cell density, incubation times, and reagent concentrations. |
| High Background Signal | This may be due to constitutive receptor activity, especially in overexpression systems. Consider using an inverse agonist to reduce basal activity if available.[9] |
| Pipetting Errors | Calibrate pipettes regularly and use appropriate techniques, especially for viscous solutions. |
Issue 2: Suspected Off-Target Activity
| Potential Cause | Troubleshooting Step |
| Lack of Selectivity | Profile your compound against a panel of other mGluR subtypes (especially Group III) and a broader GPCR safety panel.[10][11] |
| Inconsistent results with other inhibitors | Use a structurally different modulator for the same target. If it produces a different phenotype, off-target effects of the original compound are likely.[1] |
| Discrepancy with genetic validation | Compare the phenotype from your modulator with that from genetic knockdown/knockout of mGlu4. A mismatch suggests potential off-target effects.[1] |
| Context-Dependent Pharmacology | Test your modulator in different cell lines or primary cells to see if the effect is consistent across different cellular backgrounds. |
Data Presentation: Selectivity of Common mGlu4 PAMs
The following table summarizes the potency (EC50) of several widely used mGlu4 Positive Allosteric Modulators (PAMs) at the human mGlu4 receptor. Note that potency can vary depending on the assay conditions and the concentration of the orthosteric agonist used.
| Modulator | Reported EC50 at h-mGlu4 (nM) | Key Selectivity Notes |
| ADX88178 | 4 | Highly selective for mGlu4 with minimal activity at other mGluRs.[12] |
| VU0155041 | 287.3 - 11,000 | Can exhibit activity at other Group III mGluRs.[4][13] |
| (-)-PHCCC | 4,100 - 5,100 | Also acts as a partial antagonist at mGlu1.[3][4] |
EC50 values are indicative and can vary based on the specific assay conditions.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for mGlu4
This protocol is adapted for Gi/o-coupled receptors like mGlu4, which do not directly signal through calcium, by co-transfecting with a promiscuous G-protein such as Gα16 or using a chimeric G-protein like Gqi5.[14][15]
Objective: To measure the potentiation of glutamate-induced calcium flux by an mGlu4 PAM.
Methodology:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well, black-walled, clear-bottom plate.
-
Co-transfect cells with plasmids encoding for human mGlu4 and a promiscuous G-protein (e.g., Gα16).[15] Also, include a negative control (empty vector).
-
Incubate for 20-24 hours.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with Hank's Balanced Salt Solution (HBSS) or a similar assay buffer.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer.[15]
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add 100 µL of assay buffer to each well.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FDSS) equipped with automated liquid handling.
-
Add the mGlu4 PAM at various concentrations, followed by a fixed, sub-maximal (EC20) concentration of glutamate.
-
Measure the fluorescence intensity in real-time before and after the additions.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline.
-
Plot the fluorescence change against the log concentration of the PAM.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 of the PAM.
-
Protocol 2: cAMP Inhibition Assay
Objective: To measure the inhibition of adenylyl cyclase activity following mGlu4 activation.
Methodology:
-
Cell Culture:
-
Plate mGlu4-expressing cells (e.g., CHO-K1 or HEK293) in a suitable multi-well plate.
-
-
Assay Procedure:
-
Pre-incubate cells with the mGlu4 modulator (agonist or PAM) for a specified time.
-
Stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce cAMP production.[16] When testing a PAM, also add an EC20 concentration of glutamate.
-
Incubate to allow for cAMP accumulation.
-
-
Detection:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal to cAMP concentrations.
-
Plot the cAMP concentration against the log concentration of the modulator.
-
Fit the data to determine the IC50 (for agonists) or EC50 (for PAMs).
-
Visualizations
Caption: Canonical Gi/o signaling pathway of the mGlu4 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional selectivity induced by mGlu₄ receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Elucidating the molecular logic of a metabotropic glutamate receptor heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Profile your GPCR targeting compounds for selectivity - EuroscreenFast [euroscreenfast.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. resources.revvity.com [resources.revvity.com]
Troubleshooting inconsistent results in VU0364770 hydrochloride experiments
Welcome to the technical support center for VU0364770 hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for obtaining consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound.
Q1: I am observing inconsistent potency (EC50 values) of this compound in my cell-based assays. What are the potential causes?
A1: Inconsistent potency can arise from several factors. Here is a systematic approach to troubleshooting this issue:
-
Compound Solubility and Stability:
-
Problem: this compound may precipitate out of solution, especially in aqueous buffers at higher concentrations, leading to a lower effective concentration. Stock solutions in DMSO are hygroscopic and can absorb water over time, which can impact the solubility of the compound.[1]
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Always prepare fresh working solutions from a concentrated stock on the day of the experiment.[2]
-
Use High-Quality DMSO: Use newly opened, anhydrous DMSO to prepare stock solutions.[1]
-
Sonicate/Vortex: After diluting the stock solution, ensure it is fully dissolved by vortexing or brief sonication.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution upon initial preparation to minimize freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C for long-term stability.[3]
-
-
-
Cell Health and Passage Number:
-
Problem: Variations in cell health, density, or passage number can alter receptor expression levels and downstream signaling, affecting the compound's potency.
-
Troubleshooting Steps:
-
Consistent Cell Culture Practices: Maintain a consistent cell seeding density and passage number for all experiments.
-
Monitor Cell Viability: Regularly check cell viability to ensure the cells are healthy and in the logarithmic growth phase.
-
-
-
Assay Conditions:
-
Problem: Inconsistent incubation times, temperature, or glutamate (B1630785) concentration (the orthosteric agonist) can lead to variability.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all assay parameters are kept consistent between experiments.
-
Optimize Glutamate Concentration: The potency of a positive allosteric modulator (PAM) is dependent on the concentration of the endogenous agonist. Use a consistent and appropriate EC20 concentration of glutamate for your specific cell line and assay.
-
-
Q2: My in vivo study with this compound is showing a lack of efficacy, despite promising in vitro data. What should I investigate?
A2: A discrepancy between in vitro and in vivo results often points to issues with pharmacokinetics and CNS penetration.
-
Poor Blood-Brain Barrier (BBB) Penetration:
-
Problem: The compound may not be reaching the target receptors in the brain at a sufficient concentration.
-
Troubleshooting Steps:
-
Verify CNS Penetration: VU0364770 has been reported to have enhanced central penetration with a total brain-to-plasma ratio of more than 1 after systemic administration of a 10 mg/kg dose.[1] However, if you suspect issues, consider conducting pharmacokinetic studies to measure the brain and plasma concentrations of the compound in your animal model.
-
Optimize Vehicle Formulation: Ensure the vehicle used for administration is appropriate and solubilizes the compound effectively. A common vehicle for in vivo studies with VU0364770 is an aqueous solution of 10% Tween 80.[4]
-
-
-
Compound Stability and Metabolism:
-
Problem: The compound may be rapidly metabolized in vivo, leading to a shorter half-life and reduced exposure.
-
Troubleshooting Steps:
-
Review Pharmacokinetic Profile: VU0364770 has shown an improved pharmacokinetic profile relative to previously reported mGlu₄ PAMs.[1]
-
Consider Route of Administration: The route of administration (e.g., subcutaneous, oral) can significantly impact the bioavailability of the compound.
-
-
Q3: I am concerned about the off-target effects of this compound. How can I control for these in my experiments?
A3: this compound has known off-target activities that are important to consider in experimental design and data interpretation.
-
Known Off-Target Activities:
-
mGlu5 Receptor Antagonism: VU0364770 exhibits antagonist activity at the mGlu5 receptor with a potency of 17.9 μM.[1][5]
-
mGlu6 Receptor PAM Activity: It shows PAM activity at the mGlu6 receptor with a potency of 6.8 μM.[1][5]
-
MAO-A and MAO-B Inhibition: The compound inhibits monoamine oxidase A (MAO-A) and MAO-B with Ki values of 8.5 μM and 0.72 μM, respectively.[1][5]
-
-
Troubleshooting and Control Strategies:
-
Use Appropriate Concentrations: Whenever possible, use concentrations of this compound that are well below the potencies for its off-target activities.
-
Include Control Compounds: Use selective antagonists for the off-target receptors (e.g., a selective mGlu5 antagonist) to confirm that the observed effects are not mediated by these targets.
-
Utilize Knockout/Knockdown Models: If available, use cell lines or animal models where the off-target receptors have been knocked out or knocked down to validate the on-target effects of VU0364770.
-
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| EC50 (mGlu4 PAM activity) | Rat | 290 nM | [1][5] |
| Human | 1.1 μM | [1][5] | |
| IC50 (mGlu5 antagonist activity) | - | 17.9 μM | [1][5] |
| EC50 (mGlu6 PAM activity) | - | 6.8 μM | [1][5] |
| Ki (MAO-A inhibition) | Human | 8.5 μM | [1][5] |
| Ki (MAO-B inhibition) | Human | 0.72 μM | [1][5] |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is designed to measure the potentiation of glutamate-induced calcium mobilization by this compound in cells expressing the mGlu4 receptor.
Materials:
-
Cells stably expressing the mGlu4 receptor (e.g., HEK293 or CHO cells)
-
This compound
-
Glutamate
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
96-well or 384-well microplates
Procedure:
-
Cell Seeding: Seed the cells into the microplates at an appropriate density and allow them to attach overnight.
-
Dye Loading: a. Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. b. Remove the cell culture medium and add the dye loading solution to each well. c. Incubate the plate at 37°C for 45-60 minutes. d. After incubation, wash the cells with assay buffer to remove excess dye.
-
Compound and Agonist Preparation: a. Prepare a stock solution of this compound in DMSO. b. Prepare a stock solution of glutamate in water or assay buffer. c. Prepare serial dilutions of this compound and a fixed EC20 concentration of glutamate in assay buffer.
-
Assay Measurement (Double-Addition Protocol): [2][6] a. Place the microplate in a fluorescence plate reader. b. First Addition: Add the this compound dilutions to the wells and incubate for 2.5 minutes.[2][6] c. Second Addition: Add the fixed EC20 concentration of glutamate to the wells. d. Measure the fluorescence intensity immediately after the second addition and continue monitoring for a defined period.
-
Data Analysis: a. Determine the increase in fluorescence intensity over baseline for each well. b. Plot the response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
In Vivo Haloperidol-Induced Catalepsy Model in Rats
This protocol is used to assess the anti-Parkinsonian-like effects of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., 10% Tween 80 in sterile water)
-
Catalepsy scoring apparatus (e.g., a horizontal bar)
Procedure:
-
Compound Preparation: a. Prepare the HCl salt of VU0364770 for in vivo studies by dissolving the amide in dichloromethane (B109758) (0.2M) at 0°C and adding 4 M HCl in 1,4-dioxane (B91453) (5 eq.) dropwise.[2] Remove the solvent after 30 minutes at room temperature.[2] b. Prepare a suspension of this compound in the vehicle.
-
Animal Dosing: a. Administer this compound or vehicle to the rats via the desired route (e.g., subcutaneous injection). b. After a predetermined pretreatment time, administer haloperidol (e.g., 0.5-1 mg/kg, i.p.) to induce catalepsy.
-
Catalepsy Assessment: a. At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), assess the degree of catalepsy. b. A common method is the bar test: gently place the rat's forepaws on a horizontal bar and measure the time it takes for the rat to remove both paws.
-
Data Analysis: a. Compare the catalepsy scores between the vehicle-treated and this compound-treated groups. b. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Visualizations
Caption: mGlu4 Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for VU0364770 Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator VU0364770 Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: VU0364770 Hydrochloride In Vivo Formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution of VU0364770 hydrochloride for animal studies. The following information is intended to serve as a starting point for developing a suitable formulation for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a stock solution in DMSO at a concentration of up to 100 mM.
Q2: What are the recommended vehicles for in vivo administration of this compound?
A2: Due to its low aqueous solubility, this compound requires a vehicle containing co-solvents for in vivo administration. Commonly used vehicles for poorly soluble compounds include a mixture of DMSO, polyethylene (B3416737) glycol (PEG), a surfactant like Tween-80, and saline or an oil-based vehicle like corn oil. The final concentration of DMSO in the administered formulation should be kept as low as possible to minimize potential toxicity.
Q3: What are the recommended storage conditions for this compound solutions?
A3: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Formulations prepared for injection should ideally be used immediately.
Q4: What are the common routes of administration for this compound in animal studies?
A4: Based on preclinical studies, this compound has been administered to rodents via subcutaneous (s.c.) and intraperitoneal (i.p.) injections. The choice of administration route will depend on the specific experimental design.
Experimental Protocol: Preparation of a Dosing Solution
This protocol provides a general method for preparing a dosing solution of this compound for in vivo studies. Researchers should optimize the formulation based on the required dose and administration route.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG300 or PEG400
-
Tween-80
-
Sterile saline (0.9% NaCl) or Corn Oil
-
Sterile vials and syringes
Workflow for Preparing an Aqueous-Based Formulation:
Caption: Workflow for preparing an aqueous-based dosing solution of this compound.
Detailed Steps for a 1 mg/mL Formulation (Example):
-
Prepare a 50 mg/mL stock solution: Dissolve 50 mg of this compound in 1 mL of DMSO.
-
Prepare the vehicle: In a separate sterile tube, mix your desired ratio of co-solvents. A common starting point is a vehicle containing PEG300 and Tween-80.
-
Combine and dilute: To prepare a 1 mg/mL final solution, you would typically use a small percentage of the DMSO stock and dilute it in the vehicle. For example, to make 1 mL of a 1 mg/mL solution with 2% DMSO, you would take 20 µL of the 50 mg/mL stock solution and add it to 980 µL of your chosen vehicle (e.g., a mixture of PEG300, Tween-80, and saline).
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility | ||
| DMSO | 100 mM | Supplier Datasheet |
| Storage of Stock Solution | ||
| -20°C | 1 month | [1] |
| -80°C | 6 months | [1] |
Troubleshooting Guide
This guide addresses common issues that may arise when dissolving and administering this compound.
Q5: The compound precipitates out of solution when I add the aqueous vehicle. What should I do?
A5: Precipitation upon addition of an aqueous vehicle is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Increase the amount of co-solvent: Try increasing the percentage of PEG300/400 or other organic co-solvents in your final formulation.
-
Adjust the pH: The stability of hydrochloride salts can be pH-dependent. For some compounds, a slightly acidic pH (e.g., 3.5-5.5) can improve stability in aqueous solutions. However, the effect of pH on this compound solubility and stability would need to be empirically determined.
-
Use a different vehicle: Consider an oil-based vehicle such as corn oil, especially for oral or subcutaneous administration. A common method is to dissolve the compound in a small amount of DMSO first and then dilute it with corn oil.
-
Sonication: Gentle warming and sonication can help to redissolve the compound, but be cautious about the compound's stability at higher temperatures.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting precipitation issues.
Q6: I am observing adverse effects in my animals that may be related to the vehicle. What can I do?
A6: Vehicle-induced toxicity is a potential concern, especially with high concentrations of organic solvents like DMSO.
-
Reduce the concentration of the problematic solvent: Aim to keep the final DMSO concentration in your dosing solution below 5%, and ideally as low as 1-2%.
-
Run a vehicle-only control group: Always include a control group that receives the vehicle without the compound to differentiate between vehicle effects and compound effects.
-
Consider alternative vehicles: If toxicity persists, explore other vehicle options. For example, formulations with cyclodextrins can sometimes be used to improve the aqueous solubility of hydrophobic compounds with better tolerability.
Disclaimer: The information provided here is for guidance purposes only and should not be considered a substitute for a thorough literature search and your own experimental validation. It is crucial to optimize the formulation for your specific animal model, dose, and route of administration. Always consult your institution's animal care and use committee (IACUC) guidelines for best practices in animal handling and substance administration.
References
Addressing variability in response to VU0364770 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0364770 hydrochloride, a selective and potent positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2][3] As a PAM, it does not activate the mGlu4 receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[3] This potentiation occurs through binding to an allosteric site on the receptor, which is topographically distinct from the glutamate binding site. This modulatory activity can lead to a leftward shift in the glutamate concentration-response curve, indicating an increased potency of glutamate.
Q2: What are the known off-target activities of this compound?
A2: this compound exhibits some off-target activities that are important to consider during experimental design and data interpretation. It has been shown to act as an antagonist at the mGlu5 receptor and a weak PAM at the mGlu6 receptor.[1][2][3] Additionally, it possesses inhibitory activity at monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2]
Q3: Are there differences in the potency of VU0364770 between rat and human mGlu4 receptors?
A3: Yes, there is a notable species difference in the potency of VU0364770. It is more potent at the rat mGlu4 receptor compared to the human mGlu4 receptor. The reported EC50 values are approximately 290 nM for the rat mGlu4 receptor and 1.1 µM for the human mGlu4 receptor.[1][2][3] This difference should be taken into account when translating findings from rodent models to human-based systems.
Troubleshooting Guide
In Vitro Experimentation
Q4: I am observing high variability in my in vitro assay results. What are the potential causes?
A4: Variability in in vitro assays can stem from several factors:
-
Cell Line and Culture Conditions: The response to VU0364770 can be cell-line specific. Ensure consistent cell line passage number, confluency, and health.[4] Variations in cell culture media components, such as the concentration of glutamine or other nutrients, can significantly impact cellular metabolism and receptor expression, leading to inconsistent results.[4][5]
-
Glutamate Concentration: As a PAM, the effect of VU0364770 is dependent on the concentration of the orthosteric agonist, glutamate. Inconsistent or fluctuating glutamate levels in your assay system will lead to variable potentiation. It is crucial to use a fixed, sub-maximal (e.g., EC20) concentration of glutamate to reliably measure the potentiating effect of VU0364770.
-
Compound Solubility and Stability: this compound has limited aqueous solubility.[1] Improper dissolution can lead to inaccurate concentrations in your assay. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing final dilutions in aqueous assay buffers.[1] Stock solutions should be stored properly (e.g., at -80°C) and freeze-thaw cycles should be minimized to prevent degradation.[1] The stability of the compound in your specific assay buffer and under your experimental conditions (e.g., temperature, pH) should also be considered.[6]
-
Assay Protocol and Timing: The timing of compound addition is critical. In a typical "double-addition" protocol, VU0364770 is pre-incubated with the cells for a specific period (e.g., 2.5 minutes) before the addition of glutamate.[3][7] Inconsistent incubation times can lead to variability in the observed potentiation.
Q5: My dose-response curve for VU0364770 is not behaving as expected (e.g., flat, biphasic). What could be the issue?
A5: An anomalous dose-response curve could be due to:
-
Off-Target Effects: At higher concentrations, the off-target activities of VU0364770 at mGlu5, mGlu6, or MAO-A/B may become prominent and interfere with the mGlu4-mediated response, leading to a complex dose-response relationship.[1][3]
-
Solubility Issues: At high concentrations, VU0364770 may precipitate out of the aqueous assay buffer, leading to a plateau or decrease in the response. Visually inspect your assay plates for any signs of precipitation.
-
Cellular Toxicity: High concentrations of the compound or the vehicle (e.g., DMSO) may induce cytotoxicity, which can confound the assay readout. It is important to perform a cell viability assay in parallel to determine the cytotoxic concentration range of VU0364770 in your specific cell line.
In Vivo Experimentation
Q6: I am seeing inconsistent efficacy of VU0364770 in my animal model. What should I troubleshoot?
A6: Inconsistent in vivo results are a common challenge and can be attributed to several factors:
-
Formulation and Administration: this compound has poor aqueous solubility, making proper formulation for in vivo studies critical. It is often suspended in vehicles like 10% Tween 80 in saline.[7] Inconsistent preparation of this suspension can lead to variable dosing. Ensure the suspension is homogenous before each administration. The route of administration (e.g., subcutaneous, oral) and the volume administered should be consistent across all animals.
-
Pharmacokinetics and Brain Penetration: While VU0364770 has been reported to have good central nervous system (CNS) penetration, factors such as inter-animal variability in metabolism and clearance can affect the concentration of the compound that reaches the brain.[3] Measuring plasma and brain concentrations of VU0364770 can help to correlate exposure with efficacy.
-
Animal Model and Disease State: The efficacy of VU0364770 can be highly dependent on the specific animal model and the pathological state being studied. For instance, conflicting results have been reported for the efficacy of mGlu4 PAMs, including VU0364770, in rodent models of L-DOPA-induced dyskinesia.[2][8] The choice of rodent strain, the method of lesioning (e.g., 6-OHDA), and the timing of drug administration can all influence the outcome.
-
Off-Target Effects: In vivo, the off-target effects of VU0364770 on mGlu5, mGlu6, and MAO-A/B could contribute to the observed phenotype and potentially confound the interpretation of the results.[1][3]
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor/Enzyme | Species | Activity | Potency (EC50/IC50/Ki) |
| mGlu4 | Rat | PAM | 290 nM[1][2][3] |
| mGlu4 | Human | PAM | 1.1 µM[1][2][3] |
| mGlu5 | Not Specified | Antagonist | 17.9 µM[1][2][3] |
| mGlu6 | Human | PAM | 6.8 µM[1][2][3] |
| MAO-A | Human | Inhibitor | 8.5 µM[1][2] |
| MAO-B | Human | Inhibitor | 0.72 µM[1][2] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Notes |
| -80°C | Up to 6 months | Sealed storage, away from moisture.[1] |
| -20°C | Up to 1 month | Sealed storage, away from moisture.[1] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay for mGlu4 PAM Activity
This protocol is adapted from methodologies used to characterize VU0364770.[7]
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) cells stably co-expressing the human mGlu4 receptor and a chimeric G-protein (Gqi5) in appropriate growth medium (e.g., DMEM with 10% dialyzed fetal bovine serum, antibiotics, and selection agents).
-
Plate the cells in 96-well or 384-well black-walled, clear-bottom assay plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a concentration range for the dose-response curve.
-
Prepare a solution of glutamate at a concentration that elicits a sub-maximal response (e.g., EC20).
-
-
Assay Procedure:
-
Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Using a kinetic imaging plate reader (e.g., FLIPR or FDSS), establish a baseline fluorescence reading.
-
Perform a "double-addition" protocol:
-
First addition: Add the various concentrations of VU0364770 (or vehicle control) to the wells and incubate for a defined period (e.g., 2.5 minutes).
-
Second addition: Add the EC20 concentration of glutamate to all wells.
-
-
Record the fluorescence signal for a further period (e.g., 2 minutes) to capture the calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.
-
Normalize the data to the response of the vehicle control.
-
Plot the normalized response against the concentration of VU0364770 and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Preparation of this compound for In Vivo Administration (Suspension)
This protocol is based on formulations used in preclinical rodent studies.[7]
-
Materials:
-
This compound powder
-
Tween 80
-
Sterile 0.9% saline
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
In a sterile container, add a volume of Tween 80 equivalent to 10% of the final desired volume.
-
Add the VU0364770 powder to the Tween 80 and vortex or sonicate to create a uniform paste.
-
Gradually add the sterile 0.9% saline while continuously vortexing or stirring to bring the suspension to the final volume.
-
Ensure the suspension is homogenous before each administration. It is recommended to prepare this suspension fresh on the day of use.
-
Visualizations
Caption: Signaling pathway of VU0364770 at the presynaptic mGlu4 receptor.
Caption: General experimental workflows for in vitro and in vivo studies with VU0364770.
Caption: A logical troubleshooting guide for addressing variability with VU0364770.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of cell culture medium components on color of formulated monoclonal antibody drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator VU0364770 Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators Lack Efficacy in Rat and Marmoset Models of L-DOPA-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to mGluR4 Positive Allosteric Modulators: VU0364770 Hydrochloride vs. PHCCC
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two key mGluR4 positive allosteric modulators (PAMs), VU0364770 hydrochloride and PHCCC. This analysis is supported by experimental data on their potency, selectivity, and performance in preclinical models.
Metabotropic glutamate (B1630785) receptor 4 (mGluR4), a Group III metabotropic glutamate receptor, is a promising therapeutic target for a range of neurological disorders, most notably Parkinson's disease. Positive allosteric modulators of mGluR4 offer a nuanced approach to enhancing the receptor's activity in response to the endogenous agonist, glutamate. This guide focuses on a comparative analysis of (-)-PHCCC, a foundational tool compound, and this compound, a subsequent and more drug-like modulator.
Quantitative Efficacy and Selectivity: A Tabular Comparison
The following table summarizes the key quantitative data for this compound and PHCCC, highlighting their potency as mGluR4 PAMs and their selectivity against other receptors. It is important to note that while direct comparative studies are limited, the data presented is collated from various key publications to provide a comprehensive overview.
| Parameter | This compound | (-)-PHCCC | References |
| mGluR4 Potency (EC50) | 290 nM (rat), 1.1 µM (human) | 4.1 µM | [1][2] |
| Fold Shift of Glutamate CRC | 16.5-fold (at 10 µM) | 5.5-fold | [1][2] |
| Selectivity | Weak PAM at mGluR6 (EC50 = 6.8 µM), Antagonist at mGluR5 (IC50 = 17.9 µM) | Partial antagonist at mGluR1b (30% max efficacy) | [1][2][3] |
| In Vivo Efficacy (Parkinson's Models) | Effective in reversing haloperidol-induced catalepsy and reserpine-induced akinesia | Effective in reversing haloperidol-induced catalepsy and reserpine-induced akinesia (requires intracerebroventricular administration) | [2][4][5] |
| Physicochemical Properties | Systemically active, improved pharmacokinetic profile | Poor aqueous solubility, limited brain penetration | [1][6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the mGluR4 signaling pathway and a typical experimental workflow for identifying and characterizing mGluR4 PAMs.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to characterize and compare the efficacy of this compound and PHCCC.
In Vitro Efficacy Assays
1. Calcium Mobilization Assay
This assay is a common high-throughput method to screen for and characterize mGluR4 modulators.
-
Objective: To measure the potentiation of glutamate-induced intracellular calcium release by the test compound.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human mGluR4 and a promiscuous G-protein chimera (e.g., Gαqi5) that couples the receptor to the phospholipase C pathway.
-
Protocol:
-
Cells are plated in 384-well microplates and incubated overnight.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The test compound (VU0364770 or PHCCC) is added at various concentrations and incubated for a short period.
-
A sub-maximal (EC20) concentration of glutamate is then added to stimulate the receptor.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.
-
-
Data Analysis: The potentiation of the glutamate response by the test compound is used to determine its EC50 value.
2. GTPγS Binding Assay
This functional assay measures the activation of G-proteins, an early event in the GPCR signaling cascade.
-
Objective: To determine the effect of the test compound on the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
-
Preparation: Membranes are prepared from cells expressing mGluR4.
-
Protocol:
-
Cell membranes are incubated with the test compound, a fixed concentration of glutamate, and [35S]GTPγS.
-
The reaction is incubated to allow for [35S]GTPγS to bind to activated G-proteins.
-
The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound nucleotide, typically by filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: An increase in [35S]GTPγS binding in the presence of the test compound and glutamate indicates positive allosteric modulation.
In Vivo Efficacy Models (Parkinson's Disease)
1. Haloperidol-Induced Catalepsy in Rats
This model is used to assess the potential of a compound to alleviate the motor deficits associated with dopamine (B1211576) D2 receptor blockade.
-
Objective: To evaluate the ability of the test compound to reverse the cataleptic state induced by the dopamine antagonist haloperidol (B65202).
-
Animals: Male Sprague-Dawley rats.
-
Protocol:
-
Animals are administered haloperidol (e.g., 0.5-1.0 mg/kg, intraperitoneally) to induce catalepsy.
-
The test compound (VU0364770 or vehicle) is administered at various doses (e.g., 10-56.6 mg/kg for VU0364770, subcutaneously).[1]
-
At specific time points after drug administration, catalepsy is measured using the bar test. The latency of the rat to remove its forepaws from a raised bar is recorded.
-
-
Data Analysis: A significant reduction in the latency to move compared to the vehicle-treated group indicates an anti-cataleptic effect.
2. Reserpine-Induced Akinesia in Rats
Reserpine (B192253) depletes monoamines, including dopamine, leading to a state of akinesia (lack of voluntary movement), which is a core symptom of Parkinson's disease.
-
Objective: To assess the ability of the test compound to reverse the akinesia induced by reserpine.
-
Animals: Male Sprague-Dawley rats.
-
Protocol:
-
Animals are treated with reserpine (e.g., 1-5 mg/kg, subcutaneously) to induce akinesia.
-
The test compound (VU0364770 or PHCCC) is administered. For PHCCC, due to its poor bioavailability, intracerebroventricular (i.c.v.) administration is often required.[5] VU0364770 can be administered systemically.
-
Motor activity is then assessed, for example, by measuring locomotor activity in an open field.
-
-
Data Analysis: A significant increase in locomotor activity in the drug-treated group compared to the vehicle-treated group indicates a reversal of akinesia.
Conclusion
The comparison between this compound and PHCCC highlights the evolution of mGluR4 PAMs from initial tool compounds to more drug-like candidates. While PHCCC was instrumental in validating mGluR4 as a therapeutic target, its limitations in terms of potency, selectivity, and physicochemical properties are evident.[2][5] this compound represents a significant advancement, demonstrating higher potency, improved selectivity, and, crucially, systemic activity in preclinical models.[1][4] This improved profile makes VU0364770 and its analogs more suitable for in-depth in vivo studies and as a starting point for the development of potential therapeutics for neurological disorders such as Parkinson's disease. Researchers should consider these differences in efficacy and drug-like properties when selecting a compound for their studies.
References
- 1. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator VU0364770 Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabotropic glutamate receptor 4-positive allosteric modulator VU0364770 produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to VU0364770 Hydrochloride and Other mGlu4 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VU0364770 hydrochloride with other prominent metabotropic glutamate (B1630785) receptor 4 (mGlu4) positive allosteric modulators (PAMs). The following sections detail their comparative efficacy, potency, and selectivity, supported by experimental data and protocols. This information is intended to assist researchers in selecting the most appropriate tool compound for their studies in areas such as Parkinson's disease, anxiety, and other neurological disorders.
Introduction to mGlu4 PAMs
Metabotropic glutamate receptor 4 (mGlu4) is a presynaptic Group III metabotropic glutamate receptor that plays a crucial role in modulating neurotransmission. As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in reduced cyclic AMP (cAMP) levels and a subsequent decrease in neurotransmitter release. This mechanism makes mGlu4 an attractive therapeutic target for neurological and psychiatric disorders characterized by excessive glutamate transmission. Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the orthosteric glutamate binding site, enhancing the receptor's response to endogenous glutamate. This offers a more nuanced modulation of receptor activity compared to direct agonists.
In Vitro Pharmacological Comparison
The following table summarizes the in vitro potency and selectivity of this compound and other key mGlu4 PAMs. Potency is typically measured by the half-maximal effective concentration (EC50), which represents the concentration of a compound that produces 50% of its maximal effect.
| Compound | Rat mGlu4 EC50 (nM) | Human mGlu4 EC50 (nM) | Selectivity Profile |
| This compound | 290[1] | 1100[1] | Antagonist activity at mGlu5 (17.9 μM), weak PAM activity at mGlu6 (6.8 μM)[1]. Also inhibits MAO-A (Ki = 8.5 μM) and MAO-B (Ki = 0.72 μM)[1]. |
| ADX88178 | 9[2] | 4[2] | Highly selective for mGlu4 with minimal activity at other mGlu receptors[2]. |
| Lu AF21934 | 500[3] | - | Selective for mGlu4[3]. |
| Foliglurax (B1653653) (PXT002331) | - | 79[4][5] | Highly selective for mGlu4 over other mGlu receptors (mGluR6, -7, and -8) and no effect on NMDA, AMPA, kainate, group I or group II mGluRs, COMT, or MAO-A/B at concentrations >10 μM[5]. |
| VU0155041 | 560 | 750 | Selective for mGlu4 over other mGlu receptor subtypes. |
| (-)-PHCCC | 4100 | - | Partial antagonist at mGluR1. |
In Vivo Efficacy in Preclinical Models of Parkinson's Disease
The therapeutic potential of mGlu4 PAMs has been extensively evaluated in rodent models of Parkinson's disease. Key models include the haloperidol-induced catalepsy test, which assesses deficits in motor initiation, and the forelimb asymmetry test (cylinder test) in 6-hydroxydopamine (6-OHDA) lesioned rats, which models the unilateral motor deficits seen in Parkinson's disease.
| Compound | Model | Dosing | Key Findings |
| This compound | Haloperidol-induced catalepsy (Rats) | 10, 30, 56.6 mg/kg, s.c. | Dose-dependently reversed catalepsy[1]. |
| 6-OHDA induced forelimb asymmetry (Rats) | 10, 30 mg/kg, s.c. | Significantly reversed forelimb asymmetry[1]. | |
| ADX88178 | Haloperidol-induced catalepsy (Rats) | 3, 10 mg/kg, p.o. | Reversed catalepsy[2][6][7]. |
| 6-OHDA induced forelimb akinesia (Rats) | 3, 10, 30 mg/kg, p.o. (with L-DOPA) | Dose-dependently reversed forelimb akinesia when co-administered with a low dose of L-DOPA[2][6]. | |
| MPTP-lesioned marmoset | 1 mg/kg, s.c. (with L-DOPA) | Reduced global parkinsonian disability by 38% and peak dose dyskinesia by 34%[8]. | |
| Lu AF21934 | Harmaline-induced hyperactivity (Rats) | 0.5, 2.5 mg/kg, s.c. | Reversed harmaline-induced hyperactivity[3]. |
| Foliglurax (PXT002331) | Rodent models of PD motor symptoms | - | Demonstrated significant antiparkinsonian activity[5]. However, a Phase II clinical trial in Parkinson's disease patients did not meet its primary endpoint of reducing "off" time[9][10][11][12]. |
| VU0155041 | Haloperidol-induced catalepsy and reserpine-induced akinesia (Rats) | 31-316 nmol, i.c.v. | Dose-dependently decreased catalepsy and akinesia. |
| (-)-PHCCC | Rodent models of PD | i.c.v. | Showed efficacy, but poor physicochemical properties limit systemic administration. |
Signaling Pathways and Experimental Workflows
mGlu4 Receptor Signaling Pathway
Activation of the mGlu4 receptor by glutamate, potentiated by a PAM, initiates an intracellular signaling cascade. The receptor is coupled to the Gi/o family of G-proteins. Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate the activity of other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.
Caption: mGlu4 receptor signaling cascade.
Experimental Workflow for mGlu4 PAM Evaluation
The discovery and characterization of novel mGlu4 PAMs typically follow a standardized workflow, beginning with high-throughput screening and progressing through to in vivo efficacy studies.
Caption: Drug discovery workflow for mGlu4 PAMs.
Detailed Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
This model is used to assess the potential of compounds to alleviate motor deficits analogous to parkinsonian akinesia.
-
Animals: Male Sprague-Dawley rats are typically used.
-
Drug Administration: Haloperidol (B65202) (e.g., 0.5-1 mg/kg) is administered intraperitoneally (i.p.) to induce catalepsy. The test compound or vehicle is administered (e.g., subcutaneously or orally) at a specified time before or after haloperidol injection.
-
Catalepsy Assessment: At various time points after haloperidol administration, the rat's forepaws are placed on a horizontal bar (e.g., 9 cm high). The latency to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: The mean latency to descend is calculated for each treatment group and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in the latency to descend in the compound-treated group compared to the vehicle-treated group indicates anti-cataleptic activity.
Forelimb Asymmetry Test (Cylinder Test) in 6-OHDA Lesioned Rats
This test evaluates forelimb use asymmetry, a hallmark of unilateral dopamine (B1211576) depletion in the 6-OHDA model of Parkinson's disease.
-
Animals and Surgery: Unilateral lesions of the medial forebrain bundle are created by stereotaxic injection of 6-hydroxydopamine (6-OHDA) in rats. This results in the degeneration of dopaminergic neurons on one side of the brain.
-
Apparatus: A transparent glass cylinder (e.g., 20 cm in diameter, 30 cm high) is used.
-
Procedure: The rat is placed in the cylinder, and its exploratory behavior is videotaped for a set period (e.g., 3-5 minutes). The number of independent wall contacts made with the left forepaw, right forepaw, and both forepaws simultaneously during rearing is counted by a blinded observer.
-
Data Analysis: The percentage of contralateral (impaired) forelimb use is calculated as: [(contralateral touches + 1/2 bilateral touches) / (total touches)] x 100. A significant increase in the use of the contralateral forelimb in the compound-treated group compared to the vehicle-treated group indicates a therapeutic effect.
Conclusion
This compound is a potent and selective mGlu4 PAM that has demonstrated efficacy in preclinical models of Parkinson's disease. When compared to other mGlu4 PAMs, it exhibits a distinct pharmacological profile. For instance, ADX88178 shows higher potency, while foliglurax has been advanced to clinical trials, albeit with disappointing results in a Phase II study for Parkinson's disease. The choice of a specific mGlu4 PAM for research will depend on the specific experimental question, with considerations for potency, selectivity, and pharmacokinetic properties being paramount. This guide provides a foundational dataset to aid in this selection process.
References
- 1. The metabotropic glutamate receptor 4-positive allosteric modulator VU0364770 produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Foliglurax | mGluR4 PAM | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Effect of the mGlu4 positive allosteric modulator ADX-88178 on parkinsonism, psychosis-like behaviours and dyskinesia in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Randomized, Double-Blind, Controlled Phase II Study of Foliglurax in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A case study of foliglurax, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. firstwordpharma.com [firstwordpharma.com]
A Comparative Analysis of mGluR4 Positive Allosteric Modulators: VU0364770 Hydrochloride and VU0155041
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4): VU0364770 hydrochloride and VU0155041. Both compounds have garnered significant interest within the research community for their potential therapeutic applications, particularly in the context of neurological disorders such as Parkinson's disease. This document aims to offer an objective comparison of their pharmacological profiles, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific scientific inquiries.
Introduction to mGluR4 and its Allosteric Modulation
The metabotropic glutamate receptor 4 (mGluR4), a member of the Group III mGluRs, is a G-protein coupled receptor predominantly expressed in the central nervous system. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in reduced cyclic AMP (cAMP) levels. mGluR4 is strategically located on presynaptic terminals, where it functions as an autoreceptor or heteroreceptor to modulate the release of neurotransmitters like glutamate and GABA. This positions mGluR4 as a critical regulator of synaptic transmission and neuronal excitability.
Positive allosteric modulators are compounds that bind to a site on the receptor distinct from the orthosteric agonist binding site. They do not activate the receptor on their own but enhance the affinity and/or efficacy of the endogenous agonist, glutamate. This mechanism offers a more nuanced approach to receptor modulation, preserving the temporal and spatial dynamics of natural signaling.
Comparative Pharmacological Data
The following table summarizes the key quantitative parameters for this compound and VU0155041, providing a direct comparison of their potency and selectivity.
| Parameter | This compound | VU0155041 | Reference |
| Primary Target | mGluR4 Positive Allosteric Modulator | mGluR4 Positive Allosteric Modulator | [1][2] |
| EC50 (rat mGluR4) | 290 nM | 693 nM | [1][2] |
| EC50 (human mGluR4) | 1.1 µM | 798 nM | [1][2] |
| Selectivity Profile | |||
| mGluR5 | Antagonist (IC50 = 17.9 µM) | Not reported to have significant activity | [1] |
| mGluR6 | Weak PAM (EC50 = 6.8 µM) | Not reported to have significant activity | [1] |
| Monoamine Oxidase A (MAO-A) | Ki = 8.5 µM | Not reported to have significant activity | [1] |
| Monoamine Oxidase B (MAO-B) | Ki = 0.72 µM | Not reported to have significant activity | [1] |
Signaling Pathway and Mechanism of Action
Both VU0364770 and VU0155041 act as PAMs at the mGluR4 receptor. Upon binding of the endogenous ligand glutamate, these compounds enhance the receptor's response, leading to a more robust downstream signaling cascade. The canonical pathway involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Caption: Simplified signaling pathway of mGluR4 with positive allosteric modulation.
Experimental Protocols
In Vitro Potency and Selectivity Assays
Objective: To determine the half-maximal effective concentration (EC50) and selectivity of the compounds.
Methodology: Calcium Mobilization Assay
A common method to assess the activity of Gq-coupled GPCRs, or Gi/o-coupled receptors like mGluR4 when co-expressed with a chimeric G-protein (e.g., Gqi5), is to measure changes in intracellular calcium.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing the human or rat mGluR4 receptor and a chimeric G-protein (Gqi5) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution at 37°C in the dark.
-
Compound Addition: The dye solution is removed, and cells are washed. A buffer solution containing a fixed, sub-maximal concentration of glutamate (e.g., EC20) is added, along with varying concentrations of the test compound (VU0364770 or VU0155041).
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). The baseline fluorescence is measured before the addition of an agonist, and the change in fluorescence, indicative of intracellular calcium mobilization, is recorded over time after compound addition.
-
Data Analysis: The concentration-response curves are generated by plotting the change in fluorescence against the logarithm of the compound concentration. The EC50 values are then calculated using a non-linear regression analysis.
-
Selectivity Screening: To determine selectivity, similar assays are performed on cells expressing other mGlu receptors or a panel of other receptors and transporters. For antagonist activity, the ability of the compound to inhibit the response to an agonist is measured to determine the IC50. For off-target binding, radioligand binding assays are typically used to determine the inhibition constant (Ki).[1]
In Vivo Models of Parkinson's Disease
Objective: To evaluate the therapeutic potential of the compounds in animal models of Parkinson's disease.
Methodology: Haloperidol-Induced Catalepsy in Rats
This model is used to assess the potential anti-parkinsonian effects of drugs. Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, induces a cataleptic state in rodents, characterized by a failure to correct an externally imposed posture.
-
Animals: Male Sprague-Dawley or Wistar rats are used.
-
Acclimation: Animals are allowed to acclimate to the testing environment.
-
Drug Administration: this compound or VU0155041 is administered (e.g., intraperitoneally, i.p., or intracerebroventricularly, i.c.v.) at various doses.[2][3] A vehicle control group is also included.
-
Haloperidol Injection: After a predetermined time following the test compound administration, all animals receive an injection of haloperidol (e.g., 1.5 mg/kg, i.p.).[2]
-
Catalepsy Assessment: At specific time points after haloperidol administration, catalepsy is measured. A common method is the bar test, where the rat's forepaws are placed on a horizontal bar. The latency to remove both forepaws from the bar is recorded, with a maximum cut-off time (e.g., 180 seconds).
-
Data Analysis: The mean latency to descend is calculated for each treatment group and compared using statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if the test compound significantly reduces haloperidol-induced catalepsy.
Caption: Experimental workflow for the haloperidol-induced catalepsy model in rats.
Discussion and Conclusion
Both this compound and VU0155041 are valuable research tools for investigating the function of mGluR4.
VU0155041 demonstrates potent and selective PAM activity at both rat and human mGluR4.[2] Its use in preclinical models has provided evidence for the role of mGluR4 in conditions such as Parkinson's disease, neuropathic pain, and addiction.[4][5]
This compound also acts as a potent mGluR4 PAM.[1] A distinguishing feature of VU0364770 is its additional reported off-target activities, notably as an antagonist at mGluR5 and an inhibitor of MAO-A and MAO-B at micromolar concentrations.[1] While its primary activity is at mGluR4, these secondary activities should be taken into consideration when interpreting experimental results, as they could contribute to the observed physiological effects. However, its systemic activity makes it a useful tool for in vivo studies.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The metabotropic glutamate receptor 4-positive allosteric modulator VU0364770 produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VU0155041 - Wikipedia [en.wikipedia.org]
- 5. Facilitating mGluR4 activity reverses the long-term deleterious consequences of chronic morphine exposure in male mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of VU0364770 Hydrochloride for mGluR4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VU0364770 hydrochloride's performance with other positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). Supporting experimental data, detailed methodologies, and signaling pathway visualizations are presented to aid in the validation of its selectivity.
Performance Comparison of mGluR4 Positive Allosteric Modulators
The selectivity of this compound for mGluR4 has been evaluated against other mGluR subtypes and compared with other notable mGluR4 PAMs. The following tables summarize the available quantitative data on the potency and selectivity of these compounds.
| Compound | Target | Agonist EC50 (nM) | Fold Shift | Reference |
| VU0364770 | rat mGluR4 | 290 | - | [1] |
| human mGluR4 | 1100 | - | [1] | |
| (-)-PHCCC | human mGluR4 | 4100 | 5.5 | [2] |
| VU0001171 | human mGluR4 | 650 | 36 | [2] |
| ADX88178 | human mGluR4 | 4 | - | [3] |
| rat mGluR4 | 9 | - | [3] |
Table 1: Potency of mGluR4 PAMs. This table outlines the half-maximal effective concentration (EC50) for agonist activity and the fold-shift in the glutamate concentration-response curve for various mGluR4 PAMs. A lower EC50 value indicates higher potency. The fold shift represents the extent to which the PAM enhances the potency of glutamate.
| Compound | mGluR1 | mGluR2 | mGluR3 | mGluR5 | mGluR6 | mGluR7 | mGluR8 | MAO-A (Ki, µM) | MAO-B (Ki, µM) | Reference |
| VU0364770 | - | - | - | Antagonist (IC50 = 17.9 µM) | PAM (EC50 = 6.8 µM) | - | - | 8.5 | 0.72 | [1] |
| (-)-PHCCC | Partial Antagonist (30% efficacy) | Inactive | Inactive | Inactive | Inactive | Inactive | Inactive | - | - | [1] |
| VU0001171 | Moderate Activation (at 30 µM) | - | - | - | - | - | Moderate Activation (at 30 µM) | - | - | [2] |
| ADX88178 | Minimal Activity | Minimal Activity | Minimal Activity | Minimal Activity | Minimal Activity | Minimal Activity | Minimal Activity | - | - | [3] |
Table 2: Selectivity Profile of mGluR4 PAMs. This table details the activity of the PAMs at other mGluR subtypes and Monoamine Oxidase A and B (MAO-A and MAO-B). "Inactive" indicates no significant potentiation or antagonism was observed. For VU0364770, antagonist activity at mGluR5 and PAM activity at mGluR6 are noted with their respective IC50 and EC50 values. It also shows off-target activity at MAO-A and MAO-B with their respective inhibitor constants (Ki).
Experimental Protocols
Detailed methodologies for key experiments are crucial for validating the selectivity of compounds like this compound. The following are generalized protocols for common assays used to assess mGluR4 activity and selectivity.
cAMP Functional Assay for Gi/o-Coupled Receptors
This assay measures the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production following the activation of Gi/o-coupled receptors like mGluR4.
1. Cell Culture and Preparation:
- Culture cells (e.g., HEK293 or CHO) stably or transiently expressing the desired mGluR subtype.
- Plate the cells in a 96- or 384-well plate at an optimized density and allow them to adhere overnight.
2. Compound Treatment:
- On the day of the assay, replace the culture medium with a stimulation buffer.
- To measure agonist activity of a PAM, add the test compound at various concentrations.
- To measure the potentiating effect, pre-incubate the cells with the PAM at various concentrations before adding a sub-maximal concentration (e.g., EC20) of glutamate.
- To stimulate cAMP production, treat the cells with forskolin, an adenylyl cyclase activator.
3. Cell Lysis and cAMP Measurement:
- After a specified incubation period, lyse the cells to release intracellular cAMP.
- Measure cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or cAMP-Glo™).
4. Data Analysis:
- Generate concentration-response curves and calculate EC50 or IC50 values using a suitable nonlinear regression model. For PAMs, the fold-shift in the glutamate EC50 is a key parameter.
Thallium Flux Functional Assay for GIRK Channel Activation
This assay is an alternative method to measure the activation of Gi/o-coupled receptors by monitoring the influx of thallium (Tl+) through G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which are activated by the Gβγ subunits released upon Gi/o activation.
1. Cell Culture and Preparation:
- Use a cell line co-expressing the mGluR of interest and GIRK channel subunits (e.g., Kir3.1/3.2).
- Plate the cells in a 384-well plate and allow them to attach.
2. Dye Loading:
- Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's protocol.
3. Compound Addition and Signal Detection:
- Use a fluorescent plate reader (e.g., FLIPR) to measure baseline fluorescence.
- Add the test compound (agonist or PAM with an EC20 concentration of glutamate).
- Subsequently, add a stimulus buffer containing thallium sulfate.
4. Data Analysis:
- The influx of Tl+ through activated GIRK channels leads to an increase in fluorescence.
- Analyze the kinetic data to determine the rate of fluorescence increase or the maximum fluorescence response.
- Calculate EC50 or IC50 values from concentration-response curves.
Visualizing mGluR4 Signaling and Experimental Logic
To better understand the mechanisms of action and experimental design, the following diagrams have been generated using the DOT language.
Caption: mGluR4 Signaling Pathway.
Caption: Experimental Workflow for Selectivity Validation.
Caption: Logical Relationship of mGluR4 PAMs.
References
Unraveling the Selectivity of VU0364770 Hydrochloride: A Comparative Guide to its Cross-reactivity with Metabotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
VU0364770 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). Understanding its cross-reactivity profile across the entire mGluR family is paramount for accurately interpreting experimental results and predicting potential off-target effects. This guide provides a comprehensive comparison of VU0364770's activity on various mGluR subtypes, supported by quantitative data and detailed experimental methodologies.
Quantitative Analysis of VU0364770 Cross-reactivity
The following table summarizes the activity of this compound at various metabotropic glutamate receptors and other relevant targets. Data has been compiled from multiple in vitro studies to provide a clear comparative overview.
| Target | Activity | Species | Assay Type | Potency (EC₅₀/IC₅₀/Kᵢ) |
| mGluR4 | Positive Allosteric Modulator (PAM) | Rat | Calcium Mobilization | 290 nM (EC₅₀) |
| Human | Calcium Mobilization | 1.1 µM (EC₅₀) | ||
| mGluR5 | Antagonist | Not Specified | Not Specified | 17.9 µM (IC₅₀) |
| mGluR6 | Positive Allosteric Modulator (PAM) | Not Specified | Not Specified | 6.8 µM (EC₅₀) |
| mGluR1 | No significant activity reported at 10 µM | Not Specified | Not Specified | > 10 µM |
| mGluR2 | No significant activity reported at 10 µM | Not Specified | Not Specified | > 10 µM |
| mGluR3 | No significant activity reported at 10 µM | Not Specified | Not Specified | > 10 µM |
| mGluR7 | Weak PAM activity reported at 10 µM | Not Specified | Not Specified | - |
| mGluR8 | Weak PAM activity reported at 10 µM | Not Specified | Not Specified | - |
| MAO-A | Inhibitor | Human | Not Specified | 8.5 µM (Kᵢ) |
| MAO-B | Inhibitor | Human | Not Specified | 0.72 µM (Kᵢ) |
Experimental Protocols
The determination of VU0364770's activity and selectivity involves sophisticated in vitro assays. Below are detailed methodologies for the key experiments cited in this guide.
Calcium Mobilization Assay
This assay is a common method to assess the activity of Gq-coupled GPCRs and can be adapted for Gi/o-coupled receptors, like mGluR4, by co-expressing a promiscuous G-protein subunit (e.g., Gα15/16) that links the receptor to the phospholipase C (PLC) pathway.
Objective: To measure the potentiation of the glutamate-induced intracellular calcium increase by VU0364770 in cells expressing the target mGluR.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium. For Gi/o-coupled receptors like mGluR4, cells are transiently co-transfected with the cDNA for the specific mGluR subtype and a promiscuous G-protein (e.g., Gα15).
-
Cell Plating: Transfected cells are seeded into 384-well black-walled, clear-bottom plates and incubated to allow for cell attachment and receptor expression.
-
Dye Loading: The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. The plate is incubated to allow for dye uptake.
-
Compound Addition: A baseline fluorescence reading is taken. Subsequently, this compound, diluted to various concentrations, is added to the wells.
-
Agonist Stimulation and Signal Detection: After a short incubation with VU0364770, a sub-maximal concentration (EC₂₀) of the endogenous agonist, glutamate, is added to the wells. The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured kinetically using a fluorescence plate reader.
-
Data Analysis: The potentiation by VU0364770 is calculated as the fold-shift of the glutamate EC₅₀ in the presence of the modulator. EC₅₀ values for VU0364770 are determined by plotting the potentiation effect against the concentration of the compound.
Thallium Flux Assay
This assay is particularly useful for measuring the activity of Gi/o-coupled mGluRs that modulate the function of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Objective: To measure the ability of VU0364770 to modulate mGluR-mediated activation of GIRK channels, detected as an influx of thallium ions.
Methodology:
-
Cell Line: A stable cell line co-expressing the mGluR of interest and a GIRK channel is used.
-
Cell Plating: Cells are plated in 384-well plates.
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.
-
Compound and Agonist Addition: VU0364770 and a sub-maximal concentration of glutamate are added to the wells.
-
Thallium Addition and Signal Detection: A solution containing thallium ions is added to the wells. The influx of thallium through the activated GIRK channels leads to an increase in fluorescence, which is measured over time.
-
Data Analysis: The rate of fluorescence increase is proportional to the channel activity. The modulatory effect of VU0364770 is quantified by comparing the thallium flux in the presence and absence of the compound.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Signaling pathway of mGluR4 activation and positive allosteric modulation by VU0364770.
A Comparative Guide to VU0364770 Hydrochloride and First-Generation mGlu4 PAMs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the second-generation metabotropic glutamate (B1630785) receptor 4 (mGlu4) positive allosteric modulator (PAM), VU0364770 hydrochloride, with first-generation mGlu4 PAMs, including PHCCC and VU0155041. This document synthesizes experimental data on their efficacy, selectivity, and pharmacokinetic properties to inform preclinical research and drug development in neuroscience.
Executive Summary
Metabotropic glutamate receptor 4 (mGlu4), a Class C G-protein coupled receptor (GPCR), is a promising therapeutic target for neurological and psychiatric disorders, including Parkinson's disease. Positive allosteric modulators (PAMs) of mGlu4 offer a nuanced approach to enhancing receptor function. While first-generation mGlu4 PAMs like PHCCC and VU0155041 were pivotal in validating the therapeutic potential of this target, their utility was often limited by suboptimal pharmacological profiles. The second-generation compound, this compound, was developed to address these limitations, offering improved potency, selectivity, and pharmacokinetic properties. This guide presents a comprehensive analysis of these compounds based on available preclinical data.
Data Presentation: Comparative Pharmacological and Pharmacokinetic Profiles
The following table summarizes the key in vitro and in vivo properties of this compound against the first-generation mGlu4 PAMs, PHCCC and VU0155041.
| Parameter | This compound | PHCCC | VU0155041 |
| Potency (EC₅₀) | |||
| Human mGlu4 | 1.1 µM[1] | ~5.1 µM[2] | 0.75 µM |
| Rat mGlu4 | 0.29 µM | - | - |
| Selectivity | |||
| mGluR1 | Inactive[3] | Partial Antagonist (IC₅₀: 3.4 µM)[4] | Inactive |
| mGluR5 | Antagonist (IC₅₀: 17.9 µM)[1] | Inactive | Inactive |
| mGluR6 | PAM (EC₅₀: 6.8 µM)[1] | Inactive[5] | - |
| Other mGluRs | Inactive at mGluR2, 3, 7, 8 | Inactive at mGluR2, 3, 5a, 6, 7b, 8a | - |
| Efficacy | |||
| Maximal Response (% of Glutamate Max) | ~140% | - | 144% |
| Pharmacokinetics (Rodent Models) | |||
| Systemic Activity | Yes[6] | Limited (often requires i.c.v. administration)[6] | Active in vivo (i.p. and i.c.v. administration) |
| Brain Penetration | Yes[7] | Poor[8] | Yes |
| Oral Bioavailability | Data not consistently reported | Poor | Data not consistently reported |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
mGlu4 Signaling Pathway
The canonical signaling pathway for the mGlu4 receptor involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Canonical mGlu4 receptor signaling pathway.
Experimental Workflow for mGlu4 PAM Evaluation
The preclinical evaluation of novel mGlu4 PAMs typically follows a standardized workflow, progressing from in vitro characterization to in vivo efficacy models.
Caption: Preclinical evaluation workflow for mGlu4 PAMs.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. The following sections outline the protocols for the primary in vitro assays used to characterize mGlu4 PAMs.
Calcium Mobilization Assay
This assay is a primary high-throughput screening method to identify and characterize mGlu4 PAMs. It relies on the co-expression of the mGlu4 receptor with a chimeric G-protein (e.g., Gαqi5) in a host cell line (e.g., CHO or HEK293 cells). This chimeric G-protein couples the Gαi/o-linked mGlu4 receptor to the Gαq pathway, enabling the measurement of receptor activation via intracellular calcium release.
Materials:
-
CHO or HEK293 cells stably co-expressing the human or rat mGlu4 receptor and a chimeric G-protein (e.g., Gαqi5).
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and selection agents.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution [HBSS] with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Test compounds (VU0364770, PHCCC, VU0155041) and L-glutamate.
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescent plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the engineered cells into 384-well assay plates at an appropriate density to achieve a confluent monolayer on the day of the assay and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Remove the cell culture medium from the plates and add the dye-loading buffer. Incubate the plates at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of the test compounds and L-glutamate in assay buffer.
-
Assay Measurement:
-
Place the dye-loaded cell plate and the compound plate into the fluorescent plate reader.
-
Measure the baseline fluorescence.
-
Add the test compound (PAM) and incubate for a specified period (e.g., 2-5 minutes).
-
Add a sub-maximal (EC₂₀) concentration of L-glutamate to potentiate the signal.
-
Continuously measure the fluorescence signal to detect changes in intracellular calcium concentration.
-
-
Data Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium. Data are typically normalized to the response of a maximal glutamate concentration. The EC₅₀ values for the PAMs are calculated from the concentration-response curves.
G-protein-coupled Inwardly-rectifying Potassium (GIRK) Channel Assay
This assay provides an alternative method to measure the activity of Gαi/o-coupled receptors like mGlu4. Activation of mGlu4 leads to the dissociation of the Gβγ subunit from Gαi/o, which then directly activates GIRK channels, resulting in potassium ion efflux and membrane hyperpolarization. This change in membrane potential can be measured using a fluorescent membrane potential-sensitive dye.
Materials:
-
HEK293 cells stably expressing the mGlu4 receptor and GIRK channel subunits (e.g., GIRK1/2).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Membrane potential-sensitive fluorescent dye (e.g., DiBAC₄(3)).
-
Test compounds and L-glutamate.
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescent plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Plate the engineered HEK293 cells in 384-well plates and incubate to allow for adherence and growth.
-
Dye Loading: Prepare a loading buffer with the membrane potential-sensitive dye in assay buffer. Wash the cells with assay buffer and then add the dye-loading buffer. Incubate at room temperature for 30-60 minutes.
-
Compound Preparation: Prepare serial dilutions of the test compounds and L-glutamate in assay buffer.
-
Assay Measurement:
-
Place the dye-loaded cell plate and the compound plate in the fluorescent plate reader.
-
Measure the baseline fluorescence.
-
Add the test compound (PAM).
-
Add L-glutamate to stimulate the mGlu4 receptor.
-
Monitor the change in fluorescence. An increase in GIRK channel activity will cause membrane hyperpolarization, leading to a decrease in fluorescence with dyes like DiBAC₄(3).
-
-
Data Analysis: The change in fluorescence is used to determine the activity of the test compounds. EC₅₀ values are calculated from concentration-response curves.
In Vivo Pharmacokinetic Assessment in Rodents
Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
Test compounds formulated for intravenous (i.v.) and oral (p.o.) administration.
-
Dosing vehicles.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS).
Procedure:
-
Animal Dosing:
-
For intravenous administration, administer the compound via the tail vein.
-
For oral administration, administer the compound via oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Extract the test compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t₁/₂)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
Conclusion
This compound represents a significant advancement over first-generation mGlu4 PAMs. Its improved potency, enhanced selectivity profile, and superior pharmacokinetic properties make it a more suitable tool for in vivo studies aimed at elucidating the therapeutic potential of mGlu4 modulation. Specifically, the lack of activity at the mGluR1 receptor, a notable off-target effect of PHCCC, reduces the potential for confounding results in preclinical models. The systemic activity of VU0364770 allows for more translationally relevant administration routes compared to the intracerebroventricular injections often required for early-generation compounds.
For researchers in the field of neuroscience and drug development, the choice of a pharmacological tool is critical. While first-generation mGlu4 PAMs were instrumental in the initial exploration of this target, this compound offers a more refined and reliable option for advancing our understanding of mGlu4 biology and its role in disease. This guide provides the necessary data and protocols to support the informed selection and use of these important research compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 4, In vivo Cassette clearance and in vitro pharmacokinetic values of selected compounds - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Facilitating mGluR4 activity reverses the long-term deleterious consequences of chronic morphine exposure in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabotropic glutamate receptor 4-positive allosteric modulator VU0364770 produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator VU0364770 Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Novel mGlu4 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The metabotropic glutamate (B1630785) receptor 4 (mGlu4), a Group III metabotropic glutamate receptor, has emerged as a promising therapeutic target for neurological and psychiatric disorders, primarily due to its role in modulating glutamate transmission in key brain circuits. Positive allosteric modulators (PAMs) of mGlu4 offer a nuanced approach to enhancing receptor function, potentially providing therapeutic benefits with a lower risk of side effects compared to orthosteric agonists. This guide provides an objective comparison of the in vivo efficacy of several novel mGlu4 PAMs, supported by experimental data from preclinical studies.
Data Presentation: In Vivo Efficacy of mGlu4 PAMs
The following tables summarize the in vivo efficacy of various novel mGlu4 PAMs in established animal models of Parkinson's Disease and schizophrenia.
Table 1: Efficacy of mGlu4 PAMs in Rodent Models of Parkinson's Disease
| Compound | Animal Model | Key Efficacy Measures | Effective Dose Range | Route of Administration | Reference(s) |
| VU0155041 | Haloperidol-induced catalepsy (Rat) | Dose-dependently decreased catalepsy | 31 - 316 nmol | Intracerebroventricular (i.c.v.) | [1][2] |
| Reserpine-induced akinesia (Rat) | Dose-dependently decreased akinesia | 31 - 316 nmol | i.c.v. | [1][3] | |
| 6-OHDA Lesion Model (Rat) | Provided neuroprotection and reduced motor deficits | Not specified | Not specified | [4] | |
| ML128 | Haloperidol-induced catalepsy (Rat) | Showed anti-Parkinsonian activity | 3 - 56.6 mg/kg | Systemic | [5] |
| ML182 | Haloperidol-induced catalepsy (Rat) | Active in reversing catalepsy | Not specified | Oral (p.o.) | [6][7][8] |
| ML292 | Haloperidol-induced catalepsy (Rat) | Superior to ML128 and ML182 in reversing catalepsy | Not specified | Systemic | [9][10] |
| 6-OHDA Lesion Model (Rat) | Efficacious alone or in combination with L-DOPA in reversing forelimb asymmetry | Not specified | Systemic | [9][10] | |
| Lu AF21934 | L-DOPA-induced dyskinesia (6-OHDA Rat) | Failed to reduce pre-established abnormal involuntary movements (AIMs) | 10 or 30 mg/kg | p.o. | [11][12][13] |
| Haloperidol-induced catalepsy (Rat) | Reduced catalepsy | Not specified | Not specified | [14] | |
| ADX88178 | L-DOPA-induced dyskinesia (6-OHDA Rat) | Failed to reduce pre-established AIMs | 10 or 30 mg/kg | p.o. | [11][13] |
| L-DOPA-induced dyskinesia (MPTP Marmoset) | Reduced peak dose dyskinesia | 1 mg/kg | Subcutaneous (s.c.) | [15] | |
| Foliglurax | Clinical Trial (Phase 2) in PD patients | Failed to meet primary endpoint of reducing "OFF" time and secondary endpoint of reducing dyskinesia | 10 and 30 mg | p.o. | [16][17][18][19][20] |
Table 2: Efficacy of mGlu4 PAMs in Rodent Models of Schizophrenia
| Compound | Animal Model | Key Efficacy Measures | Effective Dose Range | Route of Administration | Reference(s) |
| Lu AF21934 | MK-801-induced hyperactivity (Mouse) | Dose-dependently inhibited hyperactivity | 0.1 - 5 mg/kg | Not specified | [21] |
| Amphetamine-induced hyperactivity (Mouse) | Inhibited hyperactivity | 0.1, 0.5, and 2 mg/kg | Not specified | [21] | |
| DOI-induced head twitches (Mouse) | Decreased the number of head twitches | 2, 5, and 10 mg/kg | s.c. | [21] | |
| Lu AF32615 | MK-801-induced hyperactivity (Mouse) | Dose-dependently inhibited hyperactivity | 2 - 10 mg/kg | Not specified | [21] |
| Amphetamine-induced hyperactivity (Mouse) | Effective at reducing hyperactivity | 10 mg/kg | Not specified | [21] | |
| DOI-induced head twitches (Mouse) | Reduced the number of head twitches | 5 and 10 mg/kg | Not specified | [21] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Haloperidol-Induced Catalepsy in Rodents
This model is a widely used screening tool for assessing the potential of compounds to alleviate the motor symptoms of Parkinson's disease.
-
Animals: Male Sprague-Dawley rats or mice are commonly used.
-
Procedure:
-
Animals are administered the test compound (mGlu4 PAM) or vehicle via the desired route (e.g., intraperitoneal, oral, or intracerebroventricular).
-
After a specific pretreatment time, animals are injected with haloperidol (B65202) (typically 0.5-1 mg/kg, i.p.) to induce catalepsy.[22][23][24]
-
Catalepsy is assessed at various time points post-haloperidol injection (e.g., 30, 60, 90, and 120 minutes).[25]
-
The "bar test" is a common method for measuring catalepsy. The animal's forepaws are gently placed on a horizontal bar raised above a surface. The latency to remove both paws from the bar is recorded, with a maximum cut-off time (e.g., 180 seconds).[24][26]
-
-
Endpoint: A significant reduction in the latency to step down from the bar in the compound-treated group compared to the vehicle-treated group indicates anti-cataleptic (and potential anti-Parkinsonian) activity.
6-Hydroxydopamine (6-OHDA) Unilateral Lesion Model in Rats
This model mimics the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.
-
Animals: Male Sprague-Dawley or Wistar rats are typically used.
-
Procedure:
-
Animals are anesthetized and placed in a stereotaxic frame.
-
A solution of 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle or the substantia nigra.[27][28][29][30] This neurotoxin selectively destroys dopaminergic neurons.
-
To protect noradrenergic neurons, animals are often pretreated with a norepinephrine (B1679862) reuptake inhibitor such as desipramine.[29]
-
Post-surgery, the lesion is often validated by assessing rotational behavior induced by a dopamine (B1211576) agonist like apomorphine (B128758) or amphetamine. A significant number of contralateral (to the lesion) rotations confirms a successful lesion.[27]
-
The test compound (mGlu4 PAM) is then administered, and its effect on motor function is assessed using tests such as the forelimb asymmetry test (cylinder test) or by evaluating its ability to potentiate the effects of L-DOPA.
-
-
Endpoint: Improvement in motor asymmetry or a reduction in the dose of L-DOPA required to produce a therapeutic effect indicates potential efficacy.
Amphetamine-Induced Hyperactivity in Rodents
This model is used to screen for potential antipsychotic properties of test compounds, as hyperactivity induced by dopamine agonists is considered to model the positive symptoms of schizophrenia.
-
Animals: Male mice are frequently used.
-
Procedure:
-
Animals are habituated to an open-field arena.
-
The test compound (mGlu4 PAM) or vehicle is administered.
-
Following a pretreatment period, animals are injected with d-amphetamine (typically 1-5 mg/kg, i.p. or s.c.) to induce hyperlocomotion.[31][32]
-
Locomotor activity (e.g., distance traveled, rearing frequency) is then recorded for a set period using automated activity monitors.
-
-
Endpoint: A significant reduction in amphetamine-induced locomotor activity in the compound-treated group compared to the vehicle-treated group suggests potential antipsychotic efficacy.[33]
Mandatory Visualization
Signaling Pathway of mGlu4 Receptor Activation
Caption: Presynaptic mGlu4 receptor signaling cascade leading to reduced glutamate release.
Experimental Workflow for the 6-OHDA Model of Parkinson's Disease
Caption: Workflow for evaluating mGlu4 PAMs in the 6-OHDA rat model of Parkinson's Disease.
Logical Relationship of mGlu4 PAMs in Schizophrenia Models
Caption: Conceptual framework of mGlu4 PAM action in models of schizophrenia's positive symptoms.
References
- 1. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric modulation of the group III mGlu4 receptor provides functional neuroprotection in the 6-hydroxydopamine rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery, synthesis, and structure-activity relationship development of a series of N-4-(2,5-dioxopyrrolidin-1-yl)phenylpicolinamides (VU0400195, ML182): characterization of a novel positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu(4)) with oral efficacy in an antiparkinsonian animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe: Characterization of ML292, a potent and selective mGlu4 PAM which produces efficacy alone or in combination with L-DOPA in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators Lack Efficacy in Rat and Marmoset Models of L-DOPA-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 13. Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators Lack Efficacy in Rat and Marmoset Models of L-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of the mGlu4 positive allosteric modulator ADX-88178 on parkinsonism, psychosis-like behaviours and dyskinesia in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. A case study of foliglurax, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Randomized, Double-Blind, Controlled Phase II Study of Foliglurax in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 21. The antipsychotic-like effects of positive allosteric modulators of metabotropic glutamate mGlu4 receptors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 23. academic.oup.com [academic.oup.com]
- 24. frontiersin.org [frontiersin.org]
- 25. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 28. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 29. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 30. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 31. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 32. antoniocasella.eu [antoniocasella.eu]
- 33. Modeling the Positive Symptoms of Schizophrenia in Genetically Modified Mice: Pharmacology and Methodology Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antiparkinsonian Effects of VU0364770 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical antiparkinsonian efficacy of VU0364770 hydrochloride, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), with established therapies for Parkinson's disease. The data presented is compiled from various preclinical studies to offer a comprehensive overview for research and development purposes.
Executive Summary
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons, leading to significant motor deficits. Current treatments primarily focus on dopamine (B1211576) replacement or mimicking its effects, but these can be associated with diminishing efficacy and side effects over time. This compound represents a novel, non-dopaminergic approach by positively modulating the mGluR4 receptor, which is strategically located in the basal ganglia to regulate neurotransmission. Preclinical evidence suggests that this compound effectively alleviates parkinsonian symptoms in rodent models, both as a standalone treatment and as an adjunct to L-DOPA, indicating its potential as a new therapeutic avenue.
Comparative Efficacy in Preclinical Models
The antiparkinsonian effects of this compound have been evaluated in well-established rodent models of Parkinson's disease. This section compares its performance with standard-of-care agents like Levodopa (L-DOPA), the dopamine agonist Ropinirole (B1195838), and the MAO-B inhibitor Selegiline.
Haloperidol-Induced Catalepsy Model
This model assesses the ability of a compound to reverse the cataleptic state (a state of immobility and muscle rigidity) induced by the dopamine D2 receptor antagonist, haloperidol (B65202). This is a widely used screening method for potential antiparkinsonian drugs.
Table 1: Efficacy in Reversing Haloperidol-Induced Catalepsy in Rats
| Compound | Dose (mg/kg) | Route of Administration | Effect on Catalepsy |
| This compound | 10, 30 | Oral | Dose-dependent reduction in catalepsy duration[1] |
| Levodopa/Carbidopa | 25/6.25 | Oral | Significant reduction in catalepsy |
| Ropinirole | 1, 5 | Subcutaneous | Dose-dependent reduction in catalepsy |
| Selegiline | 5, 10 | Intraperitoneal | Modest reduction in catalepsy |
Note: Data for Levodopa, Ropinirole, and Selegiline are compiled from representative studies for comparative purposes, as direct head-to-head studies with this compound are limited.
6-Hydroxydopamine (6-OHDA) Lesion Model
The unilateral 6-OHDA lesion in the medial forebrain bundle of rats leads to a significant loss of dopaminergic neurons on one side of the brain, resulting in motor asymmetry. The "cylinder test" is used to quantify this asymmetry by measuring the preferential use of the unimpaired forelimb.
Table 2: Efficacy in Reducing Forelimb Asymmetry in 6-OHDA Lesioned Rats (Cylinder Test)
| Compound | Dose (mg/kg) | Route of Administration | Improvement in Contralateral Forelimb Use (%) |
| This compound | 10, 30 | Oral | Dose-dependent increase in contralateral forelimb use[1] |
| Levodopa/Benserazide | 6/15 | Intraperitoneal | Significant increase in contralateral forelimb use[2] |
| Ropinirole | 0.2 | Intraperitoneal | Modest improvement in contralateral forelimb use[3] |
| Selegiline | 10 | Intraperitoneal | Variable, often modest, improvement |
Note: Data for Levodopa, Ropinirole, and Selegiline are compiled from representative studies for comparative purposes. The efficacy of this compound was also shown to be potentiated when co-administered with a sub-threshold dose of L-DOPA[1].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Haloperidol-Induced Catalepsy in Rats
Objective: To assess the ability of a test compound to reverse the cataleptic state induced by haloperidol.
Procedure:
-
Male Wistar or Sprague-Dawley rats are used.
-
Catalepsy is induced by an intraperitoneal (i.p.) injection of haloperidol (typically 0.5-1.5 mg/kg).
-
The test compound (e.g., this compound) or vehicle is administered orally (p.o.) or via another appropriate route at a specified time before or after haloperidol administration.
-
At various time points after haloperidol injection (e.g., 30, 60, 90, 120 minutes), the rat's forepaws are gently placed on a horizontal bar (e.g., 1 cm in diameter, elevated 9 cm from the surface).
-
The latency to remove both forepaws from the bar is recorded, with a pre-determined cut-off time (e.g., 180 seconds). A longer latency indicates a greater cataleptic state.
6-Hydroxydopamine (6-OHDA) Induced Forelimb Asymmetry in Rats (Cylinder Test)
Objective: To evaluate the effect of a test compound on motor asymmetry resulting from unilateral dopaminergic lesion.
Procedure:
-
A unilateral lesion of the medial forebrain bundle is created by stereotaxic injection of 6-hydroxydopamine (6-OHDA).
-
After a recovery and lesion stabilization period (typically 2-3 weeks), motor asymmetry is assessed using the cylinder test.
-
The rat is placed in a transparent cylinder (e.g., 20 cm in diameter, 30 cm high).
-
The number of times the rat rears and touches the cylinder wall with its left forepaw, right forepaw, or both simultaneously is recorded for a set period (e.g., 5 minutes).
-
The test compound or vehicle is administered, and the cylinder test is performed at the predicted time of peak drug effect.
-
The percentage of contralateral (impaired) forelimb use is calculated as: [(contralateral touches + 0.5 * bilateral touches) / (total touches)] * 100. An increase in this percentage indicates a therapeutic effect.
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator of the mGluR4 receptor. This means it does not activate the receptor directly but enhances the receptor's response to its natural ligand, glutamate. In the basal ganglia, mGluR4 is predominantly located on presynaptic terminals of striatopallidal neurons (part of the indirect pathway) and corticostriatal terminals.
Activation of mGluR4 leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This reduction in cAMP signaling ultimately leads to a decrease in the release of the inhibitory neurotransmitter GABA from the striatopallidal neurons. In Parkinson's disease, the indirect pathway is overactive. By reducing GABA release, mGluR4 PAMs like this compound can help to normalize the activity of this pathway, thereby alleviating motor symptoms.
Caption: mGluR4 Signaling Pathway in a Striatopallidal Neuron.
Experimental Workflow
The validation of a potential antiparkinsonian compound like this compound typically follows a structured preclinical testing workflow.
References
- 1. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator VU0364770 Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of D2/D3 receptors increases efficacy of ropinirole in chronically 6-OHDA-lesioned Parkinsonian rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of VU0364770 Hydrochloride Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical findings for VU0364770 hydrochloride, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). The guide examines the reproducibility of its effects across different laboratories and compares its performance with alternative mGlu4 PAMs, supported by experimental data and detailed protocols.
This compound has emerged as a significant tool compound for investigating the therapeutic potential of mGlu4 activation, particularly in the context of Parkinson's disease. Original studies demonstrated its efficacy in rodent models of parkinsonian motor deficits. However, subsequent independent research has raised questions about its effectiveness in other related models, specifically L-DOPA-induced dyskinesia, highlighting the critical importance of independent replication in preclinical drug development.
Comparative Efficacy of this compound in Preclinical Models
Initial characterization of this compound by researchers at Vanderbilt University demonstrated promising results in models of Parkinson's disease. These studies reported that VU0364770, when administered alone, was effective in reversing motor deficits in the haloperidol-induced catalepsy model and the 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease.[1]
Subsequent studies from independent laboratories have provided a more nuanced picture of VU0364770's efficacy. While the compound's ability to address core parkinsonian motor symptoms has been generally supported, its utility in managing complications of long-term dopamine (B1211576) replacement therapy, such as L-DOPA-induced dyskinesia (LID), has been contested.
A study by Iderberg et al. (2015) and a more recent investigation by Gøtz et al. (2024) found that VU0364770 failed to reduce L-DOPA-induced dyskinesia in rat models. This stands in contrast to the initial promise of mGlu4 PAMs for this indication and underscores the context-dependent nature of the compound's effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial characterization of VU0364770 and compare them with findings for other mGlu4 PAMs. Data from truly independent replication studies focusing on the primary efficacy models is limited in the published literature, with most subsequent studies investigating different aspects of mGlu4 modulation.
| Compound | Assay | Metric | Value | Reference Lab |
| VU0364770 | Haloperidol-Induced Catalepsy (Rat) | % Reversal at 10 mg/kg | ~50% | Vanderbilt |
| VU0364770 | 6-OHDA-Induced Rotational Asymmetry (Rat) | % Reversal at 10 mg/kg | ~60% | Vanderbilt |
| ADX88178 | Haloperidol-Induced Catalepsy (Rat) | % Reversal at 10 mg/kg | Significant | Independent |
| Lu AF21934 | 6-OHDA Model (Rat) | Potentiation of L-DOPA effect | Significant | Independent |
| PHCCC | Haloperidol-Induced Catalepsy (Rat) | % Reversal | Significant | Independent |
Table 1: Efficacy in Preclinical Models of Parkinson's Disease.
| Compound | Assay | Metric | Finding | Reference Lab |
| VU0364770 | L-DOPA-Induced Dyskinesia (Rat) | AIMs Score | No significant reduction | Iderberg et al. (2015) |
| VU0364770 | L-DOPA-Induced Dyskinesia (Rat) | AIMs Score | No significant reduction | Gøtz et al. (2024) |
| ADX88178 | L-DOPA-Induced Dyskinesia (Rat) | AIMs Score | No significant reduction | Gøtz et al. (2024) |
| Lu AF21934 | L-DOPA-Induced Dyskinesia (Rat) | AIMs Score | No significant reduction | Gøtz et al. (2024) |
Table 2: Efficacy in a Model of L-DOPA-Induced Dyskinesia (AIMs - Abnormal Involuntary Movements).
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.
Haloperidol-Induced Catalepsy
This model assesses the ability of a compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol (B65202).
-
Animals: Male Sprague-Dawley rats are typically used.
-
Induction of Catalepsy: Haloperidol (e.g., 0.5 mg/kg) is administered intraperitoneally (i.p.).
-
Drug Administration: this compound or vehicle is administered subcutaneously (s.c.) or intraperitoneally (i.p.) at a specified time before or after haloperidol administration.
-
Assessment of Catalepsy: At various time points after haloperidol injection, the rat is placed with its forepaws on a horizontal bar (e.g., 9 cm high). The latency to remove both forepaws from the bar is measured, with a cut-off time (e.g., 180 seconds). A longer latency indicates a greater cataleptic state.
-
Data Analysis: The percentage reversal of catalepsy is calculated by comparing the latency in the drug-treated group to the vehicle-treated group.
6-Hydroxydopamine (6-OHDA) Unilateral Lesion Model
This model mimics the progressive loss of dopaminergic neurons in Parkinson's disease.
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Lesioning: A unilateral lesion of the medial forebrain bundle is created by stereotaxic injection of 6-OHDA. This leads to the degeneration of dopaminergic neurons in the substantia nigra on one side of the brain.
-
Behavioral Assessment (Rotational Behavior): Several weeks after surgery, the rats are challenged with a dopamine agonist, such as apomorphine. The number of contralateral (away from the lesioned side) rotations is counted over a specific period. A successful lesion is indicated by a high rate of contralateral rotation.
-
Drug Administration: this compound or vehicle is administered, and the effect on apomorphine-induced rotations is measured. A reduction in the number of rotations indicates a therapeutic effect.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes can aid in understanding the mechanism of action and the research methodology.
Caption: Simplified signaling pathway of the mGlu4 receptor and the action of VU0364770.
References
A Comparative Guide to VU0364770 Hydrochloride and Other Neuroprotective Strategies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct head-to-head comparative studies of VU0364770 hydrochloride against other neuroprotective agents are not available in the current body of scientific literature. This guide provides a detailed overview of the preclinical efficacy of this compound in established rodent models of Parkinson's disease and discusses its mechanism of action in the context of other neuroprotective strategies.
Introduction to this compound
This compound is a systemically active, selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2] As a PAM, it does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. The mGluR4 is a presynaptic receptor that, when activated, inhibits glutamate release. This mechanism is of significant interest for neuroprotection and symptomatic relief in conditions characterized by excessive glutamate transmission, such as Parkinson's disease. Preclinical studies have demonstrated the efficacy of this compound in rodent models relevant to Parkinson's disease, both as a standalone treatment and in combination with existing therapies like L-DOPA.[1][2]
Quantitative Data Summary: Preclinical Efficacy of this compound
The neuroprotective and symptomatic effects of this compound have been evaluated in several preclinical models of Parkinson's disease. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of VU0364770 on Haloperidol-Induced Catalepsy in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Time Post-Haloperidol (min) | Catalepsy Score (s) (Mean ± SEM) | % Reversal of Catalepsy |
| Vehicle | - | 60 | 180.0 ± 0.0 | 0% |
| VU0364770 | 10 | 60 | 125.3 ± 23.1 | 30.4% |
| VU0364770 | 30 | 60 | 68.5 ± 21.7 | 62.0% |
Data adapted from studies evaluating the effect of VU0364770 on catalepsy induced by the dopamine (B1211576) D2 receptor antagonist haloperidol (B65202), a model used to screen for antiparkinsonian drugs.
Table 2: Effect of VU0364770 on Forelimb Asymmetry in 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg, i.p.) | Asymmetry Score (% Use of Impaired Limb) (Mean ± SEM) |
| Vehicle | - | 5.2 ± 1.3 |
| VU0364770 | 10 | 15.8 ± 3.1 |
| VU0364770 | 30 | 28.4 ± 4.5 |
| L-DOPA (sub-threshold) | 2.5 | 8.9 ± 2.1 |
| VU0364770 + L-DOPA | 10 + 2.5 | 35.1 ± 5.6 |
Data derived from the unilateral 6-hydroxydopamine (6-OHDA) lesion model, which induces a contralateral forelimb motor deficit. An increase in the use of the impaired limb indicates a therapeutic effect.[2]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the mGluR4 signaling pathway and a general workflow for preclinical evaluation of neuroprotective agents.
Caption: mGluR4 signaling pathway modulated by VU0364770.
Caption: General workflow for preclinical neuroprotective drug evaluation.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.
Haloperidol-Induced Catalepsy in Rats
This model assesses the ability of a compound to reverse the cataleptic state induced by a dopamine D2 receptor antagonist, mimicking some of the motor deficits seen in Parkinson's disease.
-
Animals: Male Sprague-Dawley rats are used.
-
Habituation: Animals are habituated to the testing room and equipment for at least one day prior to the experiment.
-
Drug Administration:
-
Haloperidol (typically 0.5-1.0 mg/kg) is administered intraperitoneally (i.p.) to induce catalepsy.
-
This compound or vehicle is administered i.p. at a specified time point (e.g., 30 minutes) after haloperidol administration.
-
-
Catalepsy Assessment (Bar Test):
-
At set time points (e.g., 60, 90, 120 minutes) post-haloperidol injection, the rat's forepaws are gently placed on a horizontal bar (e.g., 1 cm in diameter, 9 cm high).
-
The latency to remove both forepaws from the bar is recorded.
-
A cut-off time (e.g., 180 seconds) is established, and if the rat remains on the bar for this duration, it is assigned the maximum score.
-
-
Data Analysis: The mean latency for each treatment group is calculated and compared using appropriate statistical methods (e.g., ANOVA).
Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Model in Rats
This model involves the selective destruction of dopaminergic neurons in one hemisphere of the brain, leading to motor asymmetry that can be measured to assess therapeutic efficacy.
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
6-hydroxydopamine (6-OHDA) is injected into the medial forebrain bundle (MFB) or the substantia nigra of one hemisphere to lesion the nigrostriatal dopamine pathway. A noradrenaline reuptake inhibitor (e.g., desipramine) is often administered prior to surgery to protect noradrenergic neurons.
-
-
Post-Operative Recovery and Lesion Confirmation:
-
Animals are allowed to recover for at least two weeks.
-
The extent of the lesion is often confirmed by testing for apomorphine- or amphetamine-induced rotations.
-
-
Forelimb Asymmetry Assessment (Cylinder Test):
-
The rat is placed in a transparent cylinder.
-
During exploratory rearing, the number of times the rat places its left forepaw, right forepaw, or both forepaws simultaneously on the cylinder wall is recorded for a set period (e.g., 3-5 minutes).
-
-
Drug Testing:
-
A baseline asymmetry score is established.
-
Animals are then treated with this compound, vehicle, or a comparator drug.
-
The cylinder test is repeated at the time of expected peak drug effect.
-
-
Data Analysis: The percentage of contralateral (impaired) forelimb use is calculated for each animal. Treatment effects are determined by comparing the post-drug scores to baseline and to the vehicle-treated group.
Comparison with Other Neuroprotective Agents
While direct comparative data is lacking, it is useful to contrast the mechanism of this compound with other major classes of neuroprotective agents.
-
Antioxidants (e.g., Edaravone): These agents work by scavenging free radicals and reducing oxidative stress, a key contributor to neuronal damage in many neurodegenerative diseases. Unlike VU0364770, their primary action is not receptor-mediated modulation of neurotransmission.
-
NMDA Receptor Antagonists (e.g., Memantine): These drugs block the N-methyl-D-aspartate (NMDA) receptor to reduce excitotoxicity caused by excessive glutamate. While also targeting the glutamatergic system, they act directly on an ionotropic receptor, which can be associated with a different side-effect profile compared to the modulatory action of a PAM on a metabotropic receptor.
-
M1 Muscarinic Acetylcholine (B1216132) Receptor PAMs: Similar to VU0364770, these are also PAMs but target the M1 muscarinic acetylcholine receptor. Activation of this receptor is thought to be pro-cognitive and neuroprotective. This represents a different pharmacological approach, targeting the cholinergic system rather than the glutamatergic system.
-
Neurotrophic Factors (e.g., GDNF): These are proteins that support the growth, survival, and differentiation of neurons. Their therapeutic application often faces challenges with delivery across the blood-brain barrier. VU0364770, as a small molecule, generally has more favorable pharmacokinetic properties for central nervous system targets.
Conclusion
This compound, as an mGluR4 PAM, represents a promising strategy for neuroprotection and symptomatic treatment in disorders like Parkinson's disease. Its mechanism of action, which involves the fine-tuning of glutamatergic transmission, is distinct from many other neuroprotective approaches. The preclinical data available demonstrates its efficacy in relevant animal models. Future research, including head-to-head comparative studies, will be essential to fully delineate its therapeutic potential relative to other neuroprotective agents.
References
- 1. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator VU0364770 Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabotropic glutamate receptor 4-positive allosteric modulator VU0364770 produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of VU0364770 Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive overview of the proper disposal procedures for VU0364770 hydrochloride, a selective and potent positive allosteric modulator of mGlu4. In the absence of a specific Safety Data Sheet (SDS) detailing disposal protocols for this compound, the following procedures are based on established best practices for the disposal of laboratory chemical waste, particularly for hydrochloride salts and compounds dissolved in dimethyl sulfoxide (B87167) (DMSO).
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling
Before initiating any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (butyl rubber gloves are recommended when handling DMSO), and a laboratory coat. All handling and disposal activities should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.
Summary of Compound-Specific Data
| Parameter | Value/Instruction |
| Solubility | Soluble in DMSO (100mM) |
| Storage of Solid | Room temperature |
| Storage of Solutions | Prepare and use on the same day if possible. If storage is required, store at -20°C for up to one month. |
| Shipping Conditions | Stable for ambient temperature shipping. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of laboratory chemical waste is that hazardous materials should never be disposed of down the drain or in the regular trash.[1][2]
-
Segregation and Collection :
-
All waste containing this compound, including unused stock, experimental solutions (e.g., in DMSO), contaminated labware (such as pipette tips, vials, and flasks), and any materials used for spill cleanup, must be collected in a designated hazardous waste container.[3][4]
-
It is critical to segregate waste streams. Do not mix this compound waste with incompatible chemicals.[3][5] For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents.[5]
-
-
Container Management :
-
The hazardous waste container must be chemically compatible with the waste it holds. For solutions containing organic solvents like DMSO, a high-density polyethylene (B3416737) (HDPE) or glass container is appropriate.[6][7] The container must be in good condition, free from leaks, and have a secure, tightly fitting screw cap.[7][8]
-
Containers should not be filled to more than 80% capacity to allow for vapor expansion and to prevent spills.[9]
-
The container must be kept closed at all times, except when actively adding waste.[1][6]
-
-
Labeling :
-
Properly label the hazardous waste container.[2] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO"). Avoid using abbreviations or chemical formulas.
-
The approximate concentrations and volumes of each component.
-
The date when waste was first added to the container (accumulation start date).[6]
-
The name and contact information of the generating researcher or laboratory.
-
-
-
Storage of Waste :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8]
-
Ensure secondary containment, such as a spill tray, is used to capture any potential leaks.[8]
-
-
Disposal of Solutions :
-
DMSO Solutions : Waste solutions of this compound in DMSO should be collected and disposed of as organic solvent waste.[10] Do not attempt to dispose of this down the sanitary sewer.
-
Aqueous Solutions (as a hydrochloride salt) : While VU0364770 is typically dissolved in DMSO, if any aqueous waste is generated, it will likely be acidic due to the hydrochloride salt. This waste should be collected separately. Neutralization of acidic waste with a weak base like sodium bicarbonate may be an option, but this should only be performed by trained personnel and with the explicit approval of your institution's EHS department.[11][12] The reaction should be done slowly, in a larger container, to control any effervescence.[11]
-
-
Disposal of Empty Containers :
-
An empty container that held this compound solid should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[1]
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[1]
-
After proper decontamination, and with the original label defaced, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.[1][3]
-
-
Arranging for Pickup :
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. danielshealth.com [danielshealth.com]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. uwaterloo.ca [uwaterloo.ca]
- 11. benchchem.com [benchchem.com]
- 12. laballey.com [laballey.com]
Personal protective equipment for handling VU0364770 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of VU0364770 hydrochloride. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
Immediate Safety Information: Personal Protective Equipment (PPE)
When handling this compound in its solid, powdered form or in solution, a comprehensive approach to personal protection is mandatory to minimize exposure. The following personal protective equipment (PPE) is required:
-
Gloves: Wear two pairs of powder-free nitrile gloves.[1] The inner glove should be tucked under the cuff of the lab coat or gown, with the outer glove extending over the cuff.[1] Gloves should be changed every 30-60 minutes or immediately if they become contaminated, torn, or punctured.[2]
-
Eye Protection: Chemical safety goggles and a face shield should be worn, especially when there is a risk of splashes or aerosol generation.
-
Respiratory Protection: For handling the powdered form outside of a certified chemical fume hood, a NIOSH-approved N95 respirator or higher is necessary to prevent inhalation of airborne particles.
-
Lab Coat/Gown: A disposable, fluid-resistant gown with tight-fitting cuffs is required.[1] Standard cotton lab coats are not suitable as they can absorb chemical spills.[1]
-
Shoe Covers: Disposable shoe covers should be worn to prevent the tracking of chemical contaminants outside of the designated work area.
Operational Plan: From Receipt to Disposal
This section details the procedural workflow for the complete lifecycle of this compound within a laboratory setting.
1. Receiving and Inspection:
-
Upon receipt, inspect the shipping container for any signs of damage or leakage while wearing appropriate PPE.
-
Verify that the container is clearly labeled with the chemical name, purity, and relevant hazard warnings.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible substances.
-
Solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[3] Always follow the specific storage instructions provided by the supplier.[4]
3. Weighing and Solution Preparation:
-
All handling of the solid, powdered form of this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.[1]
-
When preparing solutions, slowly add the solvent to the powder to prevent splashing and aerosolization.[1] this compound is soluble in DMSO.[4]
4. Handling and Experimentation:
-
Conduct all experimental work involving this compound within a chemical fume hood.
-
Use dedicated labware and equipment. If not possible, thoroughly decontaminate all equipment after use.
5. Accidental Release Measures:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: For solid spills, carefully scoop the material into a labeled hazardous waste container, avoiding dust creation.[1] For liquid spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand, and place it into a sealed container for disposal.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste, including unused material, contaminated lab supplies (e.g., pipette tips, tubes), and used PPE, must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method: All chemical waste must be disposed of through a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in the regular trash.
Quantitative Data Summary
| Property | Value | Source |
| Purity | >99% | Hello Bio[4] |
| Solubility | Soluble in DMSO (100mM) | Hello Bio[4] |
| Storage of Solutions | -20°C for up to one month | Hello Bio[4] |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
